Alpelisib

Catalog No.
S548345
CAS No.
1217486-61-7
M.F
C19H22F3N5O2S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpelisib

CAS Number

1217486-61-7

Product Name

Alpelisib

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C19H22F3N5O2S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N

SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

BYL719; BYL-719; BYL 719; Alpelisib

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

The exact mass of the compound Alpelisib is 441.14463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

alpelisib mechanism of action PI3K alpha inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Alpelisib's Mechanism of Action and Selectivity

This compound directly inhibits the PI3K pathway, specifically targeting the p110α isoform encoded by the PIK3CA gene [1] [2].

Aspect of Mechanism Detailed Description
Primary Molecular Target p110α catalytic subunit of PI3K (Class I, PI3Kα) [1] [2].
Key Selectivity Binds 50 times more efficiently to the p110α isoform than to other PI3K isoforms (β, γ, δ) [1] [2].
Consequence in Cancer Cells Inhibits phosphorylation of PIP2 to PIP3, blocking downstream AKT and mTOR signaling. This reduces cell proliferation, survival, and growth, and can reverse endocrine resistance in HR+ breast cancer [1] [3].

Structural Basis and Mutational Hotspots

This compound's development was driven by the high frequency of PIK3CA mutations in cancers. Over 80% of activating mutations are found in two hotspot domains [4] [5]:

architecture Figure 1: Key PIK3CA Mutation Hotspots PIK3CA Gene PIK3CA Gene Helical Domain Helical Domain PIK3CA Gene->Helical Domain Kinase Domain Kinase Domain PIK3CA Gene->Kinase Domain E542K E542K Helical Domain->E542K E545K E545K Helical Domain->E545K H1047R H1047R Kinase Domain->H1047R

Figure 1: Key PIK3CA Mutation Hotspots. The helical domain mutations (E542K, E545K) and kinase domain mutation (H1047R) are the most common and drive oncogenic activation through distinct mechanisms [6] [4] [5].

Different mutation sites can influence treatment response. One study in head and neck squamous cell carcinoma found that patients with the H1047R kinase domain mutation had significantly poorer progression-free survival on this compound compared to those with helical domain mutations [7].

Key Experimental Models and Protocols

The following table summarizes common experimental methodologies used in preclinical evaluation of this compound [3] [6] [8].

Experimental Area Detailed Protocol & Methodology
In Vitro Cell Growth & Viability (MTT Assay) Seed HER2+ BC cells (e.g., HCC1954, KPL-4) at 4,000-8,000 cells/well in 24-well plates. Treat with serial dilutions of this compound (e.g., 0.125 μM to 1 μM) for 7 days. Add MTT reagent, incubate for 4 hours, then dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm. Calculate IC50 using GraphPad Prism with a log(inhibitor) vs. response-variable slope model [3].
Generation of Resistant Cell Lines Chronically expose parental cells (e.g., T47D, HCC1954) to increasing concentrations of this compound over several months. Start at a low dose (e.g., 0.125 μM) and escalate step-wise upon evidence of cell growth. Maintain resistant lines (e.g., T47DAR1) in a constant dose of this compound (e.g., 1 μM) to preserve the resistant phenotype [3] [6].
In Vivo Xenograft Models Implant PIK3CA-mutant cancer cells (e.g., 5 million HCC1954 cells) subcutaneously into immunodeficient mice. Once tumors are palpable, randomize mice into groups. Treat with vehicle control or this compound (e.g., 30-50 mg/kg) via oral gavage daily. Monitor tumor volume 2-3 times weekly using calipers and calculate volume as (length × width²)/2 [3].
Western Blot Analysis Lyse cell pellets in RIPA buffer, quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane. Block membrane, then incubate with primary antibodies (e.g., p-AKT Ser473, total AKT, p-S6, total S6) overnight at 4°C. Detect with HRP-conjugated secondary antibodies and visualize using ECL reagent to confirm pathway inhibition [3].

Resistance Mechanisms and Combination Strategies

A primary challenge with this compound is acquired resistance, often driven by aberrant reactivation of the mTORC1 pathway [6]. This creates a metabolic vulnerability that can be targeted.

resistance Figure 2: PI3Ki Resistance via mTORC1 Reactivation This compound Treatment This compound Treatment PI3Kα Inhibition PI3Kα Inhibition This compound Treatment->PI3Kα Inhibition mTORC1 Reactivation mTORC1 Reactivation PI3Kα Inhibition->mTORC1 Reactivation Feedback Activation Autophagy Suppression Autophagy Suppression mTORC1 Reactivation->Autophagy Suppression Metabolic Vulnerability Metabolic Vulnerability Autophagy Suppression->Metabolic Vulnerability Metabolic Drugs Metabolic Drugs Metabolic Vulnerability->Metabolic Drugs Sensitizes to

Figure 2: PI3Ki resistance often involves mTORC1 reactivation, which suppresses autophagy and creates a metabolic vulnerability to drugs like metformin [6].

Research explores this compound in rational combinations to overcome resistance [4]:

  • Vertical Pathway Inhibition: Combining this compound with AKT inhibitors (e.g., ipatasertib) or mTORC1/2 inhibitors (e.g., sapanisertib) to achieve more complete pathway suppression [8] [4].
  • Horizontal Co-Targeting: Pairing this compound with agents targeting parallel pathways, such as MEK inhibitors (e.g., selumetinib) or ERK inhibitors (e.g., ravoxertinib) [4].
  • Metabolic Sensitization: Using drugs like metformin or dichloroacetate (DCA) to exploit the energy stress caused by mTORC1-driven autophagy suppression [6].

Clinical Translation and Applications

This compound has moved from mechanistic understanding to clinical application in two main areas:

Clinical Context Application & Rationale
Oncology (HR+/HER2- mBC) Used in combination with fulvestrant for PIK3CA-mutated, HR+/HER2- advanced or metastatic breast cancer post-endocrine therapy. The SOLAR-1 trial demonstrated a near-doubling of median progression-free survival (11.0 vs. 5.7 months) compared to fulvestrant alone [1].
PIK3CA-Related Overgrowth Spectrum (PROS) Approved under the brand name VIJOICE for severe manifestations of PROS, a group of rare disorders driven by PIK3CA mutations. This represents a paradigm shift from symptomatic to targeted systemic therapy for these conditions [9] [10].

References

pharmacokinetics of alpelisib Tmax half-life

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters of Alpelisib

Parameter Value / Finding Context / Conditions
Tmax (Time to Cmax) ~2 hours Single oral dose in healthy volunteers [1]
Half-life (T₁/₂) ~13.7 hours Single oral dose in healthy volunteers [1]
Effect of Food ~2-fold increase in Cmax, ~1.5-fold increase in AUC Fed state compared to fasted state [2]
Impact of Hepatic Impairment No significant impact on exposure Single 300 mg dose in participants with moderate or severe hepatic impairment (Child-Pugh Class B & C) [3] [4]

Experimental Protocols for PK Data

The data in the table above were derived from rigorous clinical studies. Below are the methodologies for key experiments:

  • Study in Healthy Volunteers (ADME Study)

    • Objective: To determine the absorption, metabolism, and excretion of this compound [1].
    • Design: Four healthy male volunteers received a single oral 400 mg dose of [14C]-labeled this compound. Blood, urine, and feces were collected over several days [1].
    • Bioanalysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
    • PK Analysis: Key parameters, including Tmax and half-life, were determined from the plasma concentration-time data using non-compartmental analysis [1].
  • Study in Hepatic Impairment

    • Objective: To characterize the PK and safety of this compound in individuals with impaired liver function [3].
    • Design: A Phase 1, open-label, parallel-group study. Participants with moderate (n=6) or severe (n=6) hepatic impairment (Child-Pugh Class B or C) and healthy matched controls (n=11) received a single 300 mg dose of this compound under fasted conditions [3] [4].
    • Bioanalysis: Blood samples were collected up to 144 hours post-dose. Plasma concentrations of this compound were quantified using a validated LC-MS/MS method [3].
    • PK Analysis: Primary (Cmax, AUCinf, AUClast) and secondary (Tmax, T1/2, etc.) PK parameters were calculated via non-compartmental analysis. Exposure in hepatic impairment groups was compared to the healthy control group using geometric mean ratios [3].

Mechanism and Experimental Workflow

The diagrams below illustrate the PI3K pathway targeted by this compound and the general workflow for determining its pharmacokinetic parameters.

GrowthFactor GrowthFactor PI3K PI3K GrowthFactor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Survival Cell Growth & Survival mTOR->Cell Growth & Survival Promotes This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3Kα isoform in the oncogenic signaling pathway.

A 1. Drug Administration (Single oral dose of this compound) B 2. Blood Sample Collection (Multiple time points up to 144h) A->B C 3. Bioanalysis (LC-MS/MS quantification in plasma) B->C D 4. PK Analysis (Non-compartmental analysis) C->D E 5. Parameter Determination (Tmax, Cmax, Half-life, AUC) D->E

General workflow for a clinical pharmacokinetic study of this compound.

References

PIK3CA mutation role in breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Prevalence and Clinical Significance

PIK3CA is one of the most frequently mutated oncogenes in breast cancer, with its prevalence and impact varying across molecular subtypes.

Feature Details

| Overall Prevalence | • ~30-40% of all breast cancers [1] [2] [3]. • Second only to TP53 mutations [1]. | | Prevalence by Subtype | • HR+/HER2-: ~40% [2] [4]. • HER2-positive: Enriched occurrence [1]. • Triple-Negative BC (TNBC): Present in a subset (~40% in one study, though often lower) [5]. | | Common Mutation Hotspots | • Exon 20 (Kinase domain): H1047R (most common), H1047L [1] [6] [3]. • Exon 9 (Helical domain): E545K, E542K [1] [6] [3]. • These hotspots account for ~60% of all PIK3CA mutations in breast cancer [6]. | | Prognostic Impact | • Historically associated with a relatively good prognosis, likely due to correlation with HR-positivity [1] [6]. • Recent data, particularly in advanced HR+ and HER2+ disease, links mutations to shorter progression-free survival (PFS) and endocrine therapy resistance [2] [3]. |

Molecular Mechanisms and Oncogenicity

PIK3CA encodes the p110α catalytic subunit of PI3K. Mutations lead to constitutive pathway activation, promoting tumorigenesis.

G GrowthFactor GrowthFactor RTK RTK GrowthFactor->RTK Binds PIK3CA_WT PIK3CA_WT RTK->PIK3CA_WT Activates (Normal) PIK3CA_Mutant PIK3CA_Mutant RTK->PIK3CA_Mutant Constitutively Activates (Cancer) PIP3 PIP3 PIK3CA_WT->PIP3 Converts PIK3CA_Mutant->PIP3 Hyper-converts HelicalNote Helical Domain Mutations (E542K, E545K): • Disrupt p110α-p85 interaction • Gain IRS-1 interaction PIK3CA_Mutant->HelicalNote KinaseNote Kinase Domain Mutations (H1047R/L): • Affect substrate recognition • Enhance membrane binding PIK3CA_Mutant->KinaseNote PIP2 PIP2 PIP2->PIP3 PI3K catalyzes PIP2→PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates TherapyResistance TherapyResistance AKT->TherapyResistance CellGrowth CellGrowth mTORC1->CellGrowth CellSurvival CellSurvival mTORC1->CellSurvival Metabolism Metabolism mTORC1->Metabolism

Diagram of PI3K/AKT/mTOR pathway activation by PIK3CA mutations, showing domain-specific mechanisms.

The diagram illustrates how PIK3CA mutations hijack the normal PI3K signaling pathway. Key oncogenic mechanisms include:

  • Constitutive Pathway Activation: Mutant p110α leads to hyper-production of PIP3, triggering uncontrolled downstream signaling through AKT and mTOR, which drives cell proliferation, survival, and metabolism [1] [7].
  • Domain-Specific Mechanisms: Helical (exon 9) and kinase (exon 20) domain mutations activate the pathway through distinct structural mechanisms, which may influence tumor phenotype and response to therapy [1].
  • Therapy Resistance: This hyperactive pathway is a key mechanism of resistance to endocrine therapy in HR+ breast cancer and to anti-HER2 therapies like trastuzumab [1] [2].

Detection Methods and Protocols

Accurate detection of PIK3CA mutations is critical for patient stratification. The following workflow outlines a robust qPCR method suitable for clinical samples.

G SampleCollection SampleCollection DNAExtraction DNAExtraction SampleCollection->DNAExtraction FFPE, Frozen Tissue, or Cell Lines a1 FFPE samples require de-paraffinization SampleCollection->a1 AssayDesign AssayDesign DNAExtraction->AssayDesign Genomic DNA DNAExtraction->a1 qPCRRun qPCRRun AssayDesign->qPCRRun a2 Use mutation-specific primer & wild-type blocking oligonucleotide AssayDesign->a2 DataAnalysis DataAnalysis qPCRRun->DataAnalysis Ct Values a3 Run in parallel with internal control reaction qPCRRun->a3 a4 ΔCt method: Compare mutant assay to control DataAnalysis->a4

Workflow for detecting PIK3CA mutations using allele-specific qPCR with wild-type blocking.

The table below compares common detection methodologies used in research and clinical practice.

Method Key Principle Sensitivity Key Advantages & Limitations

| Allele-Specific qPCR [6] | Uses mutation-specific primer with a wild-type blocking oligonucleotide. | ~5-10% mutant allele fraction. | Advantages: Simple, fast, inexpensive, uses standard lab equipment. Limitations: Tests for predefined mutations. | | Digital Droplet PCR (ddPCR) [8] | Partitions sample into thousands of droplets for absolute quantification. | <0.1% VAF. | Advantages: Ultra-sensitive, absolute quantification without standard curves. Limitations: Higher cost, tests for predefined mutations. | | Next-Generation Sequencing (NGS) [2] [8] | Massively parallel sequencing of multiple genes simultaneously. | Varies (1-5% typical). | Advantages: Comprehensive, detects novel/rare mutations. Limitations: Higher cost, complex data analysis. | | FDA-approved Tests (e.g., cobas [9]) | Real-time PCR-based test for qualitative detection of mutations. | ≥5% mutation level. | Advantages: Standardized and validated for clinical use. Limitations: Limited to predefined mutations. |

For circulating tumor DNA (ctDNA) analysis, ddPCR is highly effective. Studies show a high concordance (72-91%) between PIK3CA mutations detected in tumor tissue and plasma ctDNA. The variant allele frequency (VAF) in ctDNA has prognostic value, with a higher VAF (e.g., >8.5%) and increasing VAF on therapy being associated with shorter survival [8].

Targeted Therapies and Clinical Trials

Targeting the PI3K pathway, particularly in PIK3CA-mutated cancers, is a validated treatment strategy.

Therapeutic Agent Target/Mechanism Clinical Context & Efficacy
Alpelisib PI3Kα-specific inhibitor. Approved for HR+/HER2-, PIK3CA-mutated advanced BC with fulvestrant post-endocrine therapy [2] [7].

| Inavolisib | PI3Kα inhibitor with a unique mechanism that induces mutant p110α degradation. | • INAOVO120 trial: Combined with palbociclib and fulvestrant, it more than doubled median PFS (15.0 vs. 7.3 months) and improved overall survival (34 vs. 27 months) in 1L PIK3CA-mutated advanced HR+/HER2- BC [10] [4]. • Approved in the US, EU, and other regions. | | Other PI3K/mTOR inhibitors | Various agents targeting different nodes in the pathway (pan-PI3K, AKT, mTOR). | Demonstrated efficacy in clinical trials but often limited by toxicity (e.g., hyperglycemia, rash) [1] [7]. |

A significant challenge is the development of resistance to these inhibitors. Research is focused on combination therapies and novel agents, such as mutant-specific inhibitors, to overcome resistance and improve therapeutic windows [7].

Current Challenges and Research Directions

Despite progress, several challenges remain in fully leveraging PIK3CA mutations for patient benefit:

  • Tumor Heterogeneity & Evolution: PIK3CA mutation status can differ between primary and metastatic tumors, and mutations can be acquired under the selective pressure of therapy [2].
  • Complex Prognostic Significance: The prognostic impact of PIK3CA mutations is complex and appears to be context-dependent, varying by breast cancer subtype, disease stage, and the specific treatments received [1] [3].
  • Therapeutic Toxicity: On-target toxicities like hyperglycemia remain a dose-limiting challenge, driving the development of next-generation, more selective inhibitors [7] [4].

References

Comprehensive Technical Analysis of Alpelisib's Pharmacodynamic Impact on Glucose Homeostasis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alpelisib and PI3Kα Inhibition

This compound is an α-selective phosphatidylinositol 3-kinase (PI3K) inhibitor that specifically targets the p110α catalytic subunit of class IA PI3K, encoded by the PIK3CA gene. As the first FDA-approved PI3K inhibitor for treating hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced breast cancer, this compound represents a significant advancement in targeted cancer therapy. Its development marked a shift from non-selective pan-PI3K inhibitors, which were limited by toxicity issues, to isoform-specific inhibitors with improved therapeutic windows. The drug is typically administered in combination with fulvestrant following disease progression on endocrine therapy, based on the landmark SOLAR-1 trial which demonstrated a significant improvement in progression-free survival (11.0 months versus 5.7 months; HR 0.65; p < 0.001) compared to fulvestrant alone. [1] [2]

The PI3K signaling pathway is a critical intracellular pathway that integrates extracellular signals to regulate essential cellular processes including growth, proliferation, survival, differentiation, motility, and metabolic homeostasis. In the context of cancer, particularly HR+ breast cancer, somatic PIK3CA mutations occur in approximately 30-40% of cases, leading to constitutive activation of the PI3K pathway and contributing to resistance to endocrine therapies. This compound's selective inhibition of the p110α subunit represents a rational approach to targeting this oncogenic driver while potentially minimizing off-target effects associated with inhibition of other PI3K isoforms. [1] [3] [4]

Molecular Mechanisms Disrupting Glucose Homeostasis

Core Insulin Signaling Pathway and PI3Kα Dependence

The PI3Kα isoform plays a non-redundant role in metabolic regulation, particularly in mediating insulin responses in key metabolic tissues including skeletal muscle, liver, and adipose tissue. Under normal physiological conditions, insulin binding to its receptor activates intracellular tyrosine kinase domains, leading to recruitment and activation of insulin receptor substrate (IRS) proteins. These docking proteins then engage the p110α subunit of PI3K, triggering a cascade that converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This critical second messenger recruits AKT to the plasma membrane, where it undergoes phosphorylation and activation by PDK1 and mTORC2. [3] [4]

Activated AKT orchestrates multiple metabolic responses through downstream effectors:

  • GLUT4 translocation to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake
  • Glycogen synthesis via inhibition of glycogen synthase kinase 3 (GSK3)
  • Glycolytic enhancement through activation of key glycolytic enzymes
  • Suppression of hepatic gluconeogenesis by inhibiting nuclear translocation of FoxO1 transcription factors
  • Promotion of protein and lipid synthesis through mTORC1 activation [3] [4]

The following diagram illustrates the normal insulin signaling pathway and how this compound inhibition disrupts glucose homeostasis:

G Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS PI3K PI3K p110α/p85 IRS->PI3K PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates AS160 AS160 AKT->AS160 GSK3 GSK3 Inhibition AKT->GSK3 FoxO1 FoxO1 Inhibition AKT->FoxO1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates GLUT4 GLUT4 Translocation AS160->GLUT4 GlycogenSynthase Glycogen Synthesis GSK3->GlycogenSynthase Gluconeogenesis Gluconeogenesis Suppression FoxO1->Gluconeogenesis This compound This compound This compound->PI3K Inhibits

Normal insulin signaling (green) is disrupted by this compound (red), inhibiting key metabolic processes.

Multitissue Metabolic Disruption by this compound

This compound induces systemic insulin resistance through coordinated disruption of glucose handling across multiple tissues. The drug's inhibition of PI3Kα blocks the metabolic actions of insulin in peripheral tissues while simultaneously promoting hepatic glucose production, creating a perfect storm for hyperglycemia development. [2] [3]

  • Skeletal Muscle Effects: this compound reduces insulin-mediated glucose uptake by approximately 60% through impairment of GLUT4 translocation to the plasma membrane. This represents the primary defect in peripheral glucose disposal, as skeletal muscle is responsible for the majority of postprandial glucose clearance. The diminished glucose transport capacity is compounded by reduced glycogen synthesis and glycolytic flux in muscle tissue. [3]

  • Hepatic Metabolic Alterations: this compound treatment promotes hepatic glycogenolysis and gluconeogenesis through disinhibition of FoxO1-mediated transcriptional programs. Normally, insulin signaling suppresses hepatic glucose production via AKT-mediated phosphorylation and nuclear exclusion of FoxO1. With PI3Kα inhibition, FoxO1 remains active in the nucleus, driving expression of gluconeogenic enzymes including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Additionally, the drug directly enhances glycogen breakdown through disruption of the AKT-GSK3-glycogen synthase axis. [2] [3]

  • Adipose Tissue Contributions: this compound impairs insulin-stimulated glucose uptake in adipose tissue through inhibition of GLUT4 translocation. This not only contributes to systemic hyperglycemia but also alters adipokine secretion patterns that may further exacerbate insulin resistance. The reduced glucose uptake in fat cells limits substrate availability for de novo lipogenesis, potentially contributing to the weight loss sometimes observed with prolonged this compound treatment. [3]

Compensatory Hyperinsulinemia and Potential Impact on Antitumor Efficacy

The hyperglycemia induced by this compound triggers a compensatory hyperinsulinemic response as pancreatic β-cells attempt to restore normoglycemia. This secondary hyperinsulinemia has important implications for both glucose homeostasis and potential antitumor efficacy. Preclinical studies demonstrate that this feedback insulin release can partially reactivate PI3K signaling in tumor cells through several mechanisms: [5] [3]

  • Insulin-mediated PI3K reactivation via insulin receptor substrate proteins
  • Cross-activation of IGF-1 receptors by high insulin concentrations
  • Partial restoration of glucose uptake in tumor cells despite continued PI3K inhibition

This paradoxical reactivation of PI3K signaling by compensatory hyperinsulinemia may potentially diminish the antitumor efficacy of this compound, providing a strong rationale for aggressive management of hyperglycemia to break this cycle. Supporting this concept, preclinical models demonstrate that dietary or pharmacological interventions that reduce hyperglycemia and consequent hyperinsulinemia improve the efficacy of PI3K inhibitors. [5] [3]

Clinical Manifestations and Temporal Patterns

Incidence and Severity of Hyperglycemia

Hyperglycemia represents the most frequent and clinically significant adverse event associated with this compound treatment, characterized by a high incidence rate and potential for serious complications if not properly managed. The following table summarizes the incidence and severity of hyperglycemia observed in key clinical trials: [5] [2]

Trial Patient Population All-Grade Hyperglycemia Grade ≥3 Hyperglycemia Treatment Discontinuation Due to Hyperglycemia
SOLAR-1 [2] PIK3CA-mutated HR+/HER2- ABC 63.7% 36.6% 6.3%
ITACA Trial [5] HR+/HER2- mBC with dietary intervention 91.3% 17.4% (Grade 3) Not specified
BYLieve [2] Post-CDK4/6i HR+/HER2- ABC ~60% ~28% Similar to SOLAR-1

This hyperglycemia profile distinguishes this compound from earlier, non-selective PI3K inhibitors and underscores the critical importance of the p110α isoform in human glucose metabolism. The on-target nature of this toxicity is further confirmed by preclinical models showing similar metabolic effects with other PI3Kα inhibitors. [1] [2] [3]

Temporal Pattern of Hyperglycemia Onset

This compound-induced hyperglycemia follows a characteristic temporal pattern with rapid onset following treatment initiation. Data from the ITACA trial revealed that the majority of hyperglycemia cases emerge within the first week of treatment, with a median grade 2-4 hyperglycemia-free survival of only 6 days (95% CI 3-44 days). This rapid onset pattern was observed even with proactive dietary interventions, highlighting the potent and immediate metabolic effects of PI3Kα inhibition. [5]

The SOLAR-1 trial reported a slightly longer median time to onset of grade ≥3 hyperglycemia of 15 days, which formed the basis for initial monitoring guidelines in the drug's prescribing information. However, the more recent ITACA data suggests that earlier monitoring may be warranted, ideally within the first 3-7 days of treatment initiation. The hyperglycemia typically peaks within 2-4 weeks of treatment initiation and may gradually improve over subsequent months as adaptive metabolic mechanisms compensate, though persistent management is usually required throughout treatment. [5] [2]

Experimental Assessment Methodologies

Pharmacodynamic Biomarker Development

The development of robust pharmacodynamic biomarkers has been essential for establishing the biological activity of this compound and understanding its target engagement in both tumor and metabolic tissues. These biomarkers provide proof of mechanism and help establish the relationship between drug exposure, target modulation, and downstream biological effects. [4]

  • Tumor Tissue-Based Biomarkers: Assessment of PIP3 levels and phosphorylated AKT (pAKT) in tumor biopsies provides direct evidence of pathway modulation. However, practical challenges associated with serial tumor biopsies have limited the routine application of these direct measurements in clinical practice. Alternative approaches include measurement of phosphorylated S6 ribosomal protein (pS6), a downstream marker of mTORC1 activity that indirectly reflects PI3K pathway inhibition. [4]

  • Surrogate Tissue Analyses: Skin and hair follicle assessments have emerged as practical alternatives for monitoring PD effects. Decreased levels of pS6 in these accessible tissues have been demonstrated following this compound treatment, providing a non-invasive method for confirming target engagement. Additionally, platelet biomarkers have been explored, as platelets express PI3K isoforms and can be easily sampled serially during treatment. [4]

  • Circulating Metabolic Biomarkers: The hyperinsulinemic response to this compound-induced hyperglycemia serves as an indirect but clinically relevant PD biomarker. Serial measurements of fasting insulin, C-peptide, and proinsulin provide insights into pancreatic β-cell response to the insulin resistance state. Additionally, assessment of ketone bodies and free fatty acids can characterize the broader metabolic adaptations to PI3K inhibition. [3]

Functional Metabolic Imaging

Functional imaging approaches provide non-invasive methods for assessing the metabolic consequences of PI3K inhibition. FDG-PET imaging can demonstrate reduced tumor glucose utilization following effective PI3K pathway inhibition, though interpretation is complicated by the simultaneous presence of systemic insulin resistance which may independently influence FDG uptake patterns. Specialized magnetic resonance spectroscopy techniques can assess changes in hepatic glycogen content and insulin sensitivity in muscle and liver tissue, offering insights into tissue-specific metabolic effects of this compound. [4]

Standardized Glucose Monitoring Protocols

Comprehensive glucose monitoring is essential for characterizing the pharmacodynamic effects of this compound on glucose homeostasis in both clinical trials and practice. Expert consensus recommends a structured approach to glucose monitoring: [6]

  • High-risk patients (age ≥70 years, BMI ≥30 kg/m², HbA1c 5.7-6.4%): Daily fasting blood glucose monitoring
  • Intermediate-risk patients (obesity and HbA1c 5.7-6.4%): Twice-weekly fasting glucose monitoring
  • Standard-risk patients: Weekly fasting blood glucose monitoring
  • 7-point glycemic profiles (pre-meal, post-meal, and bedtime) provide comprehensive assessment of daily glucose excursions when hyperglycemia is detected
  • Continuous glucose monitoring (CGM) systems offer superior detection of glucose abnormalities and are particularly valuable for capturing postprandial hyperglycemia and glucose variability [5] [6]

Management Strategies for Hyperglycemia

Pre-Treatment Risk Assessment and Prophylaxis

A structured pre-treatment evaluation is essential for identifying patients at highest risk for severe hyperglycemia and implementing appropriate preventive strategies. Key components of this assessment include: [2] [6]

  • Laboratory Evaluation: Fasting plasma glucose and HbA1c measurement in all patients before initiating this compound. Patients with diabetes (FPG ≥126 mg/dL or HbA1c ≥6.5%) or prediabetes (HbA1c 5.7-6.4%) warrant particular attention.
  • Risk Stratification: The highest risk patients include those ≥70 years old, with body mass index (BMI) ≥30 kg/m², and HbA1c 5.7-6.4%. These patients should receive pre-treatment endocrinology consultation.
  • Prophylactic Medication: Initiation of prophylactic metformin (dose escalation up to 2000 mg/day with GFR >45 mL/min/1.73m²) is recommended for patients with baseline HbA1c of 5.7-6.4% and may be appropriate even for those with HbA1c <5.7%. [6]
Dietary Interventions and Non-Pharmacologic Approaches

Dietary modification represents a cornerstone of managing this compound-induced hyperglycemia, with evidence supporting several nutritional approaches: [5] [2] [6]

  • Low-Carbohydrate Diets: Reduction of carbohydrate intake to approximately 30-40% of daily calories (∼200 g/day) with emphasis on complex carbohydrates and high fiber content.
  • Ketogenic Diets: More restrictive carbohydrate intake (<50 g/day) to deplete hepatic glycogen stores and limit this compound-stimulated glycogenolysis. The ITACA trial explored this approach with evening dosing of this compound at least 5 hours after the last low-carbohydrate meal.
  • Timing Strategies: Some protocols incorporate pretreatment fasting (>12 hours of food restriction prior to this compound dosing) to minimize post-dose glycemic excursions. [5] [6]
Stepped Pharmacologic Management Protocol

A structured, proactive approach to antihyperglycemic medication is essential for maintaining this compound dose intensity while preventing hyperglycemic complications. The following table outlines the consensus approach to pharmacologic management: [2] [3] [6]

Intervention Line Recommended Agents Dosing Considerations Mechanism of Action
First-Line Metformin Start 500 mg BID, escalate to 2000-2500 mg/day (if GFR >45) Hepatic gluconeogenesis suppression, peripheral insulin sensitization
Second-Line SGLT2 inhibitors or Thiazolidinediones SGLT2i: Avoid if eGFR <45; TZD: Caution with heart failure SGLT2i: Glucosuria; TZD: Peripheral insulin sensitization
Third-Line GLP-1 receptor agonists Avoid with significant GI toxicity or weight loss Glucose-dependent insulin secretion, glucagon suppression, delayed gastric emptying
Special Considerations DPP-4 inhibitors Appropriate third-line option Incretin enhancement
Last Resort Insulin Required for FBG >500 mg/dL on maximal oral therapy Direct glucose lowering (may theoretically reduce antitumor efficacy)

This stepped approach emphasizes medications that address the underlying insulin resistance without stimulating additional insulin secretion, thereby potentially maximizing the antitumor efficacy of this compound by minimizing compensatory hyperinsulinemia. [2] [3] [6]

Dose Modification Guidelines for Refractory Hyperglycemia

When hyperglycemia persists despite optimal medical management, temporary dose interruptions or permanent dose reductions of this compound may be necessary according to the following protocol: [2] [6]

  • FBG >250 mg/dL (first episode): Hold this compound, add another antihyperglycemic agent to metformin, and obtain endocrinology consultation
  • FBG >500 mg/dL at second or later episodes despite maximal non-insulin therapy: Hold this compound, initiate insulin, and consult endocrinology, or consider permanent discontinuation
  • Recurrent severe hyperglycemia despite dose reduction to 200 mg daily: Permanent discontinuation should be considered

Throughout management, collaboration between oncology and endocrinology specialists is essential for optimizing both cancer outcomes and metabolic health. [2] [6]

Conclusion

This compound represents a significant advancement in the treatment of PIK3CA-mutated HR+/HER2- advanced breast cancer, but its therapeutic potential is tempered by significant metabolic toxicity. The on-target nature of this compound-induced hyperglycemia provides both challenges and opportunities—while potentially dose-limiting, it also serves as a pharmacodynamic marker of effective pathway inhibition. The multifactorial mechanisms underlying this metabolic disruption, including impaired peripheral glucose uptake, enhanced hepatic glucose production, and consequent hyperinsulinemia, necessitate comprehensive management strategies that begin even before treatment initiation.

References

SOLAR-1 Trial Design and Patient Population

Author: Smolecule Technical Support Team. Date: February 2026

The trial enrolled 572 postmenopausal women and men with HR-positive, HER2-negative advanced breast cancer whose disease had progressed during or after treatment with an aromatase inhibitor. Patients were assigned to one of two cohorts based on their tumor's PIK3CA mutation status (mutant vs. non-mutant), with the primary analysis focused on the 341 patients in the PIK3CA-mutant cohort [1] [2] [3].

Methodology and Protocol Patients were randomized 1:1 to receive either:

  • Intervention: Alpelisib (300 mg orally, once daily) plus fulvestrant (500 mg intramuscular injection, on Days 1 and 15 of cycle 1, then Day 1 of each subsequent 28-day cycle) [1] [3].
  • Control: Placebo plus fulvestrant (on the same schedule) [1] [3].

Stratification factors included the presence of visceral metastases and prior treatment with a CDK4/6 inhibitor [3]. The trial's primary endpoint was Progression-Free Survival (PFS) in the PIK3CA-mutant cohort. Key secondary endpoints included Overall Survival (OS), overall response rate, and safety [3].

Efficacy Outcomes and Quantitative Data

The trial met its primary endpoint, demonstrating a statistically significant improvement in PFS with the this compound combination [2] [3]. The final analysis of Overall Survival showed a numerical improvement that was not statistically significant per the pre-specified boundary [1] [2].

Table 1: Primary and Secondary Efficacy Endpoints in the PIK3CA-Mutant Cohort

Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) P-value
Median PFS (primary endpoint) 11.0 months [2] 5.7 months [2] 0.65 [2] 0.00065 [2]
Median OS (final analysis) 39.3 months [1] 31.4 months [1] 0.86 (95% CI, 0.64-1.15) [1] 0.15 [1]
Median Time to Chemotherapy 23.3 months [1] 14.8 months [1] 0.72 (95% CI, 0.54-0.95) [1] Not reported

Subgroup analyses revealed more pronounced benefits for certain patient populations, particularly those with lung and/or liver metastases, where the this compound combination led to a median OS of 37.2 months versus 22.8 months (HR = 0.68) compared to placebo-fulvestrant [1] [2].

Mechanism of Action: Targeting the PI3K Pathway

This compound is an investigational, alpha-specific PI3K inhibitor. Its mechanism and the rationale for its use in SOLAR-1 are based on the role of the PI3K pathway in cancer.

Experimental Rationale

  • Pathway Role: The phosphatidylinositol-3-kinase (PI3K) pathway is crucial for regulating cell processes like metabolism, growth, and survival. Hyperactivation of this pathway is common in HR+ advanced breast cancer and is associated with resistance to endocrine therapy, disease progression, and poorer prognosis [3].
  • Molecular Target: The proteins in the PI3K pathway consist of four isoforms. Approximately 40% of HR+/HER2- advanced breast cancer patients have activating mutations in the PIK3CA gene, which encodes the alpha isoform. This compound was developed to specifically inhibit this mutated, overactive alpha isoform [3].

The following diagram illustrates the signaling pathway targeted by this compound and the logical flow of its therapeutic rationale:

G PIK3CA_Mutation PIK3CA Mutation PI3K_Pathway Hyperactivated PI3K Signaling Pathway PIK3CA_Mutation->PI3K_Pathway Endocrine_Resistance Endocrine Therapy Resistance & Tumor Progression PI3K_Pathway->Endocrine_Resistance This compound This compound (α-specific PI3Ki) Pathway_Inhibition Inhibition of PI3Kα and Pathway Signaling This compound->Pathway_Inhibition Targets restored_Sensitivity Restored Endocrine Sensitivity Pathway_Inhibition->restored_Sensitivity

caption: Mechanism of this compound in targeting PIK3CA-mutated breast cancer.

Safety and Tolerability Profile

With longer follow-up, no new safety signals emerged for the this compound and fulvestrant combination [1]. The established adverse events (AEs) were generally manageable and consistent with those observed in prior studies. Key AEs of interest included hyperglycemia and rash, which were primarily low-grade [1] [2]. Despite these AEs, the combination maintained patients' quality of life [2].

Conclusion and Clinical Implications

The SOLAR-1 trial successfully met its primary endpoint, establishing This compound plus fulvestrant as a standard of care for postmenopausal women and men with PIK3CA-mutated, HR+/HER2- advanced breast cancer following progression on an aromatase inhibitor [1] [2] [3]. The results underscore the importance of PIK3CA mutation testing to identify patients most likely to benefit from this targeted therapy.

References

BYLieve Trial Cohort A: Overview and Design

Author: Smolecule Technical Support Team. Date: February 2026

The BYLieve trial is a pivotal, phase 2, open-label, non-comparative study designed to address a gap in clinical data for treating hormone receptor-positive (HR+), HER2-negative (HER2-), PIK3CA-mutated advanced breast cancer after previous therapy with a CDK4/6 inhibitor [1] [2].

  • Objective: To assess the efficacy and safety of alpelisib + fulvestrant in patients whose disease progressed on or after immediate prior treatment with a CDK4/6 inhibitor + an aromatase inhibitor [1].
  • Patient Population: The cohort enrolled 127 patients. A modified full analysis set (mFAS) included 121 patients with centrally confirmed PIK3CA mutations [1].
  • Intervention: this compound (300 mg, orally, once daily) + Fulvestrant (500 mg, intramuscularly, on days 1, 15, 29, and once every 4 weeks thereafter) [1].
  • Primary Endpoint: Proportion of patients alive without disease progression at 6 months, assessed by local investigators [1].

The logical flow of the trial's structure and the key results from Cohort A are summarized in the diagram below.

G BYLieve Trial Cohort A Flow and Result cluster_enroll Patient Enrollment cluster_intervene Intervention cluster_results 6-Month Results PatientPool Patients with HR+, HER2-, PIK3CA-mutated ABC PriorTherapy Immediate prior therapy: CDK4/6i + Aromatase Inhibitor PatientPool->PriorTherapy CohortA Cohort A (n=127 enrolled) PriorTherapy->CohortA Treatment This compound + Fulvestrant CohortA->Treatment mFAS Modified Full Analysis Set (n=121 with centrally confirmed PIK3CA mutation) Treatment->mFAS PrimaryEndpoint Primary Endpoint Met: 50.4% (95% CI: 41.2-59.6) were alive without disease progression mFAS->PrimaryEndpoint Safety Safety Population (n=127) mFAS->Safety CommonAEs Most Common Any-Grade AEs: • Diarrhea (60%) • Hyperglycemia (58%) • Nausea (46%) Safety->CommonAEs

BYLieve Cohort A demonstrated that this compound plus fulvestrant is an effective treatment option after CDK4/6i therapy.

Detailed Efficacy and Safety Results

The trial successfully met its primary endpoint, demonstrating clinically meaningful efficacy in a population with limited treatment options [1].

Table 1: Key Efficacy Results from Cohort A (mFAS, n=121)

Metric Result Notes
6-Month Progression-Free Survival (PFS) 50.4% (95% CI: 41.2-59.6) Primary endpoint; assessed by local review [1].
Median Follow-up 21.8 months (IQR: 10.8-37.6) From enrolment to data cutoff [1].

Table 2: Key Safety Results (Safety Population, n=127)

Category Details
Most Common Any-Grade Adverse Events (AEs) Diarrhea (60%), Hyperglycemia (58%), Nausea (46%), Rash (≈30%), Fatigue (≈30%), Decreased Appetite (≈30%) [1] [2].
Treatment Discontinuations Low rate; 5 patients (3.9%) discontinued due to rash, 2 (1.6%) due to vomiting. Discontinuations also occurred due to colitis, hyperglycemia, and urticaria [1].

Mechanism of Action and Pathway Context

This compound is an α-selective PI3K inhibitor and degrader. In approximately 40% of HR+/HER2- advanced breast cancers, mutations occur in the PIK3CA gene [2]. These mutations hyperactivate the PI3K signaling pathway, leading to uncontrolled cell growth, resistance to endocrine therapy, and a worse prognosis [1].

The following diagram illustrates the targeted pathway and the drug's mechanism of action.

G This compound Targets PIK3CA in PI3K Pathway GrowthFactor Growth Factor Signals PIK3CA PI3K (p110α) Encoded by PIK3CA Gene GrowthFactor->PIK3CA Activates MutatedPIK3CA Mutated PIK3CA (Hyperactive) PIK3CA->MutatedPIK3CA Mutation PIP2 PIP2 MutatedPIK3CA->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellEvents Cell Growth Proliferation Survival mTOR->CellEvents This compound This compound (PI3Kα Inhibitor/Degrader) This compound->MutatedPIK3CA Inhibits CDK4_6i Prior CDK4/6 Inhibitor + Endocrine Therapy Resistance Development of Resistance CDK4_6i->Resistance Progression after Resistance->this compound Subsequent Treatment Line

This compound inhibits the hyperactive PI3K pathway caused by PIK3CA mutations to overcome resistance.

Interpretation and Research Context

  • Benchmark in Post-CDK4/6i Setting: BYLieve is the first prospective trial to demonstrate the efficacy of a PI3Kα-selective inhibitor specifically in patients who progressed on a prior CDK4/6 inhibitor [1].
  • Manageable Safety Profile: The toxicity observed was consistent with the known profile of this compound and was considered manageable, supporting its use in clinical practice [1] [2].
  • Fulfilling an Unmet Need: This study provides robust evidence for a treatment sequence in a common clinical scenario, helping to guide therapy after the failure of first-line standard of care [2].

References

Comprehensive Technical Guide: PI3K/AKT/mTOR Signaling Pathway in Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Pathway Fundamentals and Molecular Architecture

The PI3K/AKT/mTOR pathway represents a critical intracellular signaling axis that functions as a central regulator of essential cellular processes in higher eukaryotes. This highly conserved pathway integrates signals from various extracellular cues to coordinate cell survival, growth, proliferation, metabolism, and immune responses. The pathway's importance in oncology stems from its frequent dysregulation in human cancers, with approximately 50% of all tumors exhibiting some form of pathway activation, making it the most commonly activated signaling pathway in human malignancies [1] [2]. The pathway's core components form a sophisticated signaling network that transmits information from cell surface receptors to intracellular targets, ultimately influencing transcriptional and translational programs that dictate cell behavior and fate.

The canonical pathway activation begins when receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell membrane are engaged by their respective ligands. This engagement triggers the recruitment and activation of Class I phosphoinositide 3-kinases (PI3Ks), which exist as heterodimers consisting of a p85 regulatory subunit and a p110 catalytic subunit [1]. The activated PI3K complex then phosphorylates the membrane lipid phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This lipid second messenger serves as a critical docking site for pleckstrin homology (PH) domain-containing proteins, including the serine/threonine kinase AKT (also known as Protein Kinase B) and its activator PDK1 [3] [4]. The recruitment of AKT to the membrane facilitates its phosphorylation at two critical residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by the mTORC2 complex, resulting in full AKT activation [4].

Once activated, AKT phosphorylates numerous downstream substrates that control diverse cellular functions. One of the most significant downstream effectors is the mTOR kinase, which operates within two distinct multi-protein complexes: mTORC1 and mTORC2 [5]. mTORC1, characterized by the presence of Raptor, regulates cell growth and metabolism by promoting protein synthesis, lipid synthesis, and ribosome biogenesis while inhibiting autophagy. mTORC2, containing Rictor, controls cell survival, metabolism, and cytoskeletal organization, and completes the AKT activation loop through phosphorylation at S473 [5]. This intricate network features multiple regulatory feedback mechanisms, including negative regulation by the PTEN phosphatase, which dephosphorylates PIP3 back to PIP2, thereby terminating the signal [1] [3]. The complex interplay between these components allows for precise control of cellular homeostasis under normal physiological conditions.

Core Pathway Components and Characteristics

Table 1: Core Components of the PI3K/AKT/mTOR Signaling Pathway

Component Subtypes/Subunits Primary Function Regulatory Mechanisms
Class I PI3K p110α, p110β, p110δ, p110γ (catalytic); p85 (regulatory) Phosphorylates PIP2 to PIP3 Activated by RTKs/GPCRs; inhibited by PTEN
AKT Akt1, Akt2, Akt3 Serine/threonine kinase regulating survival, growth, metabolism Phosphorylated at T308 by PDK1 and S473 by mTORC2
mTORC1 mTOR, Raptor, mLST8 Regulates protein synthesis, autophagy, metabolism Activated by AKT; inhibited by rapamycin; sensitive to nutrients
mTORC2 mTOR, Rictor, mLST8 Controls cytoskeleton, cell survival, completes AKT activation Phosphorylates AKT at S473; rapamycin-insensitive
PTEN - PIP3 phosphatase Negative pathway regulator; frequently lost in cancer

Pathway Dysregulation in Human Diseases

The PI3K/AKT/mTOR pathway is frequently dysregulated in a broad spectrum of human cancers through various mechanisms that lead to constitutive pathway activation and uncontrolled cell growth. The high prevalence of pathway alterations across cancer types underscores its fundamental role in oncogenesis and positions it as a compelling therapeutic target. Genetic alterations represent the most common mechanism of pathway dysregulation, including gain-of-function mutations in oncogenic components or loss-of-function mutations in tumor suppressors that normally restrain pathway activity [1] [6]. These molecular changes drive the acquisition of hallmark cancer capabilities, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and deregulated cellular metabolism.

Among the most frequent genetic alterations are activating mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K. These mutations occur predominantly at three hotspot locations: E542K and E545K in the helical domain, and H1047R in the kinase domain [1]. These mutations promote oncogenic transformation through distinct mechanisms—the helical domain mutations disrupt the inhibitory interaction with p85, while the kinase domain mutation enhances membrane binding and lipid substrate accessibility [1]. PTEN loss-of-function represents another prevalent mechanism of pathway activation, occurring through various genetic or epigenetic alterations including mutations, deletions, or promoter methylation [1] [3]. PTEN inactivation leads to accumulated PIP3 levels and consequent AKT activation, removing a critical brake on proliferation. The significance of PTEN as a tumor suppressor is evidenced by its frequent inactivation across diverse cancer types and the cooperative oncogenic effect observed when PTEN loss coincides with PIK3CA mutations [1].

Beyond these core alterations, pathway activation can occur through amplification or mutation of AKT isoforms, with Akt1 mutations identified in breast, ovarian, and colorectal cancers, and Akt2 amplification observed in ovarian, breast, and pancreatic carcinomas [3]. Additionally, overexpression or constitutive activation of upstream receptors such as EGFR, HER2, and IGFR can drive pathway hyperactivity through excessive mitogenic signaling [1] [6]. The functional consequences of these alterations extend to therapeutic resistance, as pathway activation confers resistance to conventional chemotherapy, radiotherapy, and targeted therapies [7] [3]. This resistance emerges through multiple mechanisms, including enhanced DNA damage repair, suppression of apoptosis, and metabolic adaptations that promote cell survival under therapeutic stress.

Oncogenic Alterations Across Cancer Types

Table 2: Common PI3K/AKT/mTOR Pathway Alterations in Human Cancers

Cancer Type Frequency of Pathway Alteration Most Common Genetic Alterations Clinical Associations
Breast Cancer ~70% in hormone receptor-positive PIK3CA mutations (~40%), PTEN loss Endocrine therapy resistance, poorer prognosis
Endometrial Cancer ~80% PIK3CA mutations, PTEN loss (~50%) Advanced disease, metastasis
Prostate Cancer ~30-50% PTEN loss (~40%), PIK3CA mutations Advanced stage, castration resistance
Colorectal Cancer ~30% PIK3CA mutations (~15-20%), often with KRAS mutations Associated with specific molecular subtypes
Glioblastoma ~40% PTEN loss (~35%), PIK3CA/PIK3R1 mutations Therapeutic resistance, aggressive disease
Lung Cancer (NSCLC) ~50-70% PIK3CA mutations/amplification, PTEN loss Resistance to EGFR inhibitors

Therapeutic Targeting Strategies and Clinical Applications

The development of targeted inhibitors against components of the PI3K/AKT/mTOR pathway represents a promising therapeutic approach for cancers driven by pathway dysregulation. These pharmacological agents can be broadly categorized based on their molecular targets, with distinct clinical applications and toxicity profiles. PI3K inhibitors include pan-PI3K inhibitors that target all class I PI3K isoforms, isoform-selective inhibitors (such as alpelisib targeting p110α), and dual PI3K/mTOR inhibitors that simultaneously target both kinases [1] [6]. The isoform-selective approach offers the potential for improved therapeutic index by sparing physiologically important isoforms in normal tissues, particularly p110δ which plays critical roles in immune function [6].

AKT inhibitors encompass allosteric inhibitors that prevent AKT membrane localization and catalytic inhibitors that target the ATP-binding site. Agents such as capivasertib and ipatasertib have demonstrated clinical activity in various malignancies, particularly when combined with other targeted therapies [1] [8]. mTOR inhibitors include rapalogs (e.g., everolimus, temsirolimus) that primarily inhibit mTORC1, and second-generation ATP-competitive inhibitors that target both mTORC1 and mTORC2 [3] [5]. The rapalogs have received FDA approval for several cancer types, including advanced renal cell carcinoma and hormone receptor-positive breast cancer, but their efficacy is limited by feedback mechanisms that reactivate upstream pathway components [3]. The dual mTORC1/mTORC2 inhibitors offer more comprehensive pathway suppression and may overcome some limitations of rapalogs.

Despite the compelling rationale for targeting this pathway, therapeutic efficacy has been limited by several challenges, including pathway complexity, feedback mechanisms, and tissue toxicity. A significant obstacle is the presence of compensatory feedback loops wherein inhibition of one node leads to reactivation through alternative signaling routes. For instance, mTORC1 inhibition relieves negative feedback on upstream receptors, resulting in paradoxical AKT activation through mTORC2 [3] [5]. This understanding has driven the development of combination strategies that simultaneously target multiple pathway components or co-target parallel signaling cascades. Promising approaches include combining PI3K/AKT/mTOR inhibitors with endocrine therapy in breast cancer, EGFR inhibitors in lung cancer, or CDK4/6 inhibitors across various malignancies [9] [6].

The emergence of resistance mechanisms presents additional challenges, including acquired mutations in the target proteins, activation of bypass signaling pathways such as RAS-RAF-MEK-ERK, and metabolic adaptations that sustain cell survival under therapeutic pressure [1] [6]. To address these limitations, current research focuses on next-generation inhibitors with improved selectivity and pharmacokinetic properties, biomarker-driven patient selection to identify those most likely to benefit, and rational combination therapies that preemptively target resistance mechanisms [7] [9]. The integration of pathway inhibitors with immunotherapy represents another promising frontier, as PI3K/AKT/mTOR signaling modulates immune cell function and the tumor microenvironment, suggesting potential for synergistic anti-tumor responses [7] [2].

Classes of Pathway-Targeted Therapeutics

Table 3: Inhibitors Targeting the PI3K/AKT/mTOR Pathway in Cancer Therapy

Inhibitor Class Representative Agents Key Targets Clinical Development Stage
PI3K Inhibitors Buparlisib (pan-PI3K), this compound (α-specific), Idelalisib (δ-specific) p110 isoforms Approved (this compound, idelalisib) and clinical trials
AKT Inhibitors Capivasertib, Ipatasertib, MK-2206 AKT1, AKT2, AKT3 Approved (capivasertib) and clinical trials
mTORC1 Inhibitors (Rapalogs) Everolimus, Temsirolimus, Sirolimus mTORC1 FDA-approved for multiple cancer types
Dual mTORC1/mTORC2 Inhibitors Torin-1, AZD2014, CC-223 mTOR kinase Preclinical and clinical development
Dual PI3K/mTOR Inhibitors BEZ235, Dactolisib PI3K, mTORC1/mTORC2 Clinical trials

Experimental Approaches for Pathway Analysis

The investigation of PI3K/AKT/mTOR pathway activity and therapeutic response requires a multifaceted experimental approach encompassing biochemical, genetic, and functional assays. Standardized methodologies enable robust assessment of pathway status, target engagement, and downstream biological effects, providing critical insights for both basic research and drug development. Essential techniques include phospho-specific western blotting to evaluate activation states of pathway components, particularly phosphorylation of AKT at T308 and S473, S6K at T389, and S6 ribosomal protein at S235/236 [10]. These analyses provide quantitative measures of pathway activity and pharmacodynamic responses to targeted inhibitors, serving as reliable biomarkers for target modulation in both preclinical and clinical settings.

Genetic approaches for pathway investigation include RNA interference screens to identify critical pathway dependencies and resistance mechanisms. For instance, shRNA library screens have identified mTOR as a key dependency in E2A-PBX1+ B-cell acute lymphoblastic leukemia, revealing the particular importance of the mTORC2 complex containing Rictor rather than the mTORC1 complex containing Raptor [8]. Additionally, cell proliferation and viability assays (such as CCK-8, MTT, and ATP-based assays) quantify functional responses to pathway inhibition, generating dose-response curves and IC50 values that inform drug sensitivity and potency [10]. These functional assays are often complemented by metabolomic analyses that examine pathway-dependent alterations in fuel utilization and mitochondrial function, revealing adaptive responses such as increased dependence on fatty acid oxidation following mTOR inhibition [8].

For the assessment of pathway inhibition effects on cellular phenotypes, apoptosis assays (e.g., Annexin V staining, caspase activation) determine whether reduced proliferation reflects cytostatic or cytotoxic effects, while migration and invasion assays evaluate the pathway's role in metastatic potential [10]. In the context of inflammatory diseases like rheumatoid arthritis, cytokine secretion profiles (particularly IL-6 and IL-8) provide important measures of pathway-mediated inflammatory responses [10]. The integration of these multidisciplinary approaches enables comprehensive characterization of pathway function and therapeutic interventions, facilitating the translation of basic discoveries into clinical applications.

G RTK Receptor Tyrosine Kinase (EGFR, HER2, IGFR) PI3K Class I PI3K (p85/p110 heterodimer) RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT/PKB PIP3->AKT Recruits to Membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 (mTOR + Raptor) AKT->mTORC1 Activates TSC1TSC2 TSC1/TSC2 Complex AKT->TSC1TSC2 Inhibits Survival Cell Survival & Proliferation AKT->Survival Promotes Metabolism Metabolic Regulation AKT->Metabolism Regulates PDK1 PDK1 PDK1->AKT Phosphorylates T308 Synthesis Protein Synthesis (4E-BP1, S6K1) mTORC1->Synthesis Stimulates mTORC1->Metabolism Regulates Autophagy Autophagy Regulation mTORC1->Autophagy Inhibits mTORC2 mTORC2 (mTOR + Rictor) mTORC2->AKT Phosphorylates S473 TSC1TSC2->mTORC1 Regulates

Diagram 1: PI3K/AKT/mTOR signaling pathway architecture showing key components and regulatory relationships. Activation flows from membrane receptors through central kinases to functional cellular responses. Negative regulators highlighted in red.

G Start Experimental Question PathwayAnalysis Pathway Activity Analysis Start->PathwayAnalysis GeneticScreens Genetic Dependency Screens Start->GeneticScreens FunctionalAssays Functional Response Assays Start->FunctionalAssays WB Western Blot (phospho-proteins) PathwayAnalysis->WB IHC Immunohistochemistry PathwayAnalysis->IHC MS Mass Spectrometry (phosphoproteomics) PathwayAnalysis->MS shRNA shRNA/siRNA Screens GeneticScreens->shRNA CRISPR CRISPR-Cas9 Screens GeneticScreens->CRISPR Validation Genetic Validation GeneticScreens->Validation Viability Viability/Proliferation (CCK-8, MTT) FunctionalAssays->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase) FunctionalAssays->Apoptosis Migration Migration/Invasion FunctionalAssays->Migration Metabolism Metabolic Assays FunctionalAssays->Metabolism Integration Data Integration & Interpretation WB->Integration IHC->Integration MS->Integration shRNA->Integration CRISPR->Integration Validation->Integration Viability->Integration Apoptosis->Integration Migration->Integration Metabolism->Integration

Diagram 2: Experimental workflow for investigating PI3K/AKT/mTOR pathway function, combining biochemical, genetic, and functional approaches.

Conclusion and Future Perspectives

References

Molecular Target and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Alpelisib's primary molecular target is the p110α catalytic subunit of Class IA Phosphatidylinositol 3-kinase (PI3K), encoded by the PIK3CA gene [1] [2] [3].

  • Isoform Specificity: As an α-specific inhibitor, this compound selectively inhibits PI3Kα (both wild-type and mutated p110α) and is significantly less active against other class I isoforms (β, δ, and γ) [4] [2]. This selectivity aims to reduce treatment-related toxicity compared to less specific inhibitors [4].
  • Pathway Inhibition: this compound inhibits the PI3K/AKT/mTOR signaling pathway [5] [3]. It binds to the p110α subunit, preventing the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) [1] [5]. This reduces PIP3-mediated membrane recruitment and activation of downstream effectors like AKT and mTORC1, decreasing cell proliferation and survival [1].

The diagram below illustrates how this compound inhibits this signaling pathway.

G Growth_Factors Growth_Factors RTKs RTKs Growth_Factors->RTKs Cell_Growth Cell_Growth Cell_Survival Cell_Survival Metabolism Metabolism Proliferation Proliferation PI3K_Complex PI3K Complex (p85 regulatory subunit + p110α catalytic subunit) RTKs->PI3K_Complex Activates PIP3 PIP3 PI3K_Complex->PIP3 Produces AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC1->Cell_Growth mTORC1->Cell_Survival mTORC1->Metabolism mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) This compound This compound This compound->PI3K_Complex Inhibits

This compound inhibits p110α catalytic subunit to block PI3K/AKT/mTOR pathway activation.

Key Experimental Models and Protocols

The following table summarizes common in vitro and in vivo protocols used to investigate this compound's effects, based on preclinical studies.

Experimental Objective Model System Treatment Groups Key Readouts & Assays

| Anti-proliferative & Cytotoxicity Assessment [5] | Human gastric cancer cell lines (e.g., SNU601, AGS, MKN1 with PIK3CA mutation; SNU638, SNU668 wild-type) | this compound (dose range: ~0.1-10 µM), Paclitaxel, and their combination | Cell Viability: CellTiter-Glo Luminescent Assay (IC50 calculation) Synergy Analysis: Chou-Talalay method (Combination Index, CI) | | Mechanism of Action & Pathway Inhibition [5] | PIK3CA-mutant and wild-type cell lines | this compound (e.g., 5 µM), Paclitaxel, and combination | Western Blotting: p-AKT (S473), p-S6K1, p-4E-BP1, total protein levels PI3K Activity Assay: PIP2 to PIP3 conversion | | Apoptosis & Cell Cycle Analysis [5] | PIK3CA-mutant and wild-type cell lines | this compound, Paclitaxel, and combination | Caspase 3/7 Activity Assay Annexin V/PI Staining & Flow Cytometry Cell Cycle Analysis (Propidium Iodide staining) | | Anti-tumor Efficacy *In Vivo* [5] | Mouse xenograft model (e.g., MKN1 cells) | this compound (e.g., 25-50 mg/kg/day, oral gavage), Paclitaxel, and combination | Tumor Volume Measurement Immunohistochemistry: Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis) Animal Survival |

Quantitative Efficacy Data from Key Studies

The tables below summarize quantitative findings on this compound's efficacy from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Gastric Cancer Models [5]

Cell Line / Model PIK3CA Status This compound IC50 (µM) Key Synergy (CI with Paclitaxel) Observed Phenotypic Effects
SNU601 Mutant ~2.1 Synergistic (CI <1) Increased apoptosis, DNA damage response, anti-migratory activity
AGS Mutant ~5.2 Synergistic (CI <1) G0/G1 cell cycle arrest, increased sub-G1 fraction
MKN1 Mutant ~4.3 Synergistic (CI <1) Reversal of EMT markers, potentiated colony formation inhibition
SNU668 Wild-type >8.0 Synergistic (CI <1) G0/G1 cell cycle arrest

Table 2: Clinical Efficacy of this compound in a Phase I/II Trial for Metastatic Breast Cancer [4]

Patient Group / Endpoint Result Notes
Overall Response Rate (ORR) 59% (CR=7%, PR=52%) In 42 evaluable patients
Median Progression-Free Survival (PFS) 8.7 months Entire cohort
PFS (PIK3CA-mutated tumor/ctDNA) 11.9 months Hazard Ratio (HR)=0.44, p=0.027
PFS (PIK3CA wild-type) 7.5 months Baseline for comparison
PFS (Normal metabolic status) 12.0 months p=0.014
PFS (Prediabetic/Diabetic) 7.5 months Baseline for comparison

Research Gaps and Future Directions

  • Understanding Resistance Mechanisms: Intrinsic adaptive responses and feedback loops that reactivate the PI3K pathway or activate parallel survival pathways remain a primary cause of resistance [1].
  • Expanding Combination Strategies: Research is actively exploring rational combinations, such as with MEK inhibitors [6], other targeted agents [6], and nab-paclitaxel [4], to enhance efficacy and overcome resistance.
  • Biomarker Discovery: Beyond PIK3CA mutations, factors like baseline metabolic status can impact patient outcomes, suggesting that glycemic control may be crucial for optimal treatment response [4].

References

Application Note: Development and Validation of a UPLC-MS/MS Method for Alpelisib Quantification in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Alpelisib is an oral selective phosphatidylinositol 3-kinase (PI3K) inhibitor used in the treatment of advanced breast cancer. Monitoring its concentration in biological fluids is essential for pharmacokinetic studies and drug-drug interaction (DDI) investigations. This application note describes a sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, validated for the quantification of this compound in rat plasma [1]. The method uses a triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

Detailed Experimental Protocol
2.1. Materials and Reagents
  • Analytical Standard: this compound.
  • Internal Standard (IS): Duvelisib is used in the UPLC-MS/MS method [1]. Other methods have used Dapagliflozin as an IS [2].
  • Solvents: HPLC-grade acetonitrile and water.
  • Additives: Formic acid.
  • Plasma: Rat plasma, typically stored at -20°C or lower prior to analysis.
2.2. Equipment and Instrumentation
  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
  • Mass Spectrometer: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
  • Analytical Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) [1].
  • Sample Preparation Equipment: Centrifuge, vortex mixer, and micropipettes.
2.3. Chromatographic and Mass Spectrometric Conditions

The table below summarizes the core parameters for the UPLC-MS/MS method.

Table 1: Instrumental Parameters for this compound Quantification via UPLC-MS/MS

Parameter Category Specification
Column Acquity UPLC BEH C18 [1]

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile [1] | | Elution Mode | Gradient Elution | | Flow Rate | 0.40 mL/min [1] | | Injection Volume | 1-10 µL (typical for UPLC) | | MS Ionization Mode | Positive Electrospray Ionization (ESI+) [1] [2] | | MRM Transitions | This compound: 442.15 → 70.06 [2] Internal Standard: Transition specific to the IS used | | Collision Energy | Optimized for each transition (e.g., ~12 eV for this compound) [2] |

2.4. Sample Preparation Procedure (Protein Precipitation)

The following workflow details the sample preparation steps.

G start Start with 50-100 µL of plasma sample step1 Add internal standard solution start->step1 step2 Add 3-4 volumes of acetonitrile for protein precipitation step1->step2 step3 Vortex mix for 1-2 minutes step2->step3 step4 Centrifuge at 10,000-14,000 rpm for 10 minutes step3->step4 step5 Collect supernatant step4->step5 step6 Inject into UPLC-MS/MS system step5->step6

2.5. Method Validation Summary

The developed method was validated according to regulatory guidelines [1]. Key results are summarized below.

Table 2: Method Validation Parameters and Results

Validation Parameter Result / Description
Linearity Range 1 - 5,000 ng/mL [1]
Lower Limit of Quantification (LLOQ) 1 ng/mL (demonstrating high sensitivity) [1]
Accuracy (Relative Error) Within ±15% (typically within ±4.37%) [2]
Precision (Relative Standard Deviation) <15% (typically <4.21%) [2]
Extraction Recovery >90% [2]
Matrix Effect Evaluated and found to be negligible [1]
Stability Established under various conditions (e.g., benchtop, auto-sampler, freeze-thaw) [1]
Application in a Drug-Drug Interaction Study

This validated method was successfully applied to a DDI study in rats. The study investigated the impact of co-administered CYP3A4 inhibitors (ketoconazole and itraconazole) on the pharmacokinetics of this compound. The results indicated that ketoconazole significantly increased the plasma concentration and altered the pharmacokinetic profile of this compound more profoundly than itraconazole [1]. This application demonstrates the method's utility in critical pharmacokinetic assessments.

Comparison with Other Analytical Methods for this compound

For a broader context, other chromatographic and spectroscopic methods have been developed for this compound quantification in different matrices.

Table 3: Comparison of Analytical Methods for this compound

Method Application Matrix Key Conditions Performance Highlights

| LC-MS/MS [2] | Human Plasma | Column: Zorbax C18 (5 µm) Mobile Phase: Acetonitrile/0.1% FA (90:10) Flow Rate: 0.90 mL/min | LLE Extraction. Linear range: 145 - 5,800 ng/mL. Applied to pharmacokinetics in rabbits. | | RP-HPLC with UV [3] | Bulk & Pharmaceutical Dosage | Mobile Phase: 0.1% TFA Water/ACN/Methanol (50:25:25) Detection: UV | Greenness assessed. Detection limit: 14 µg/mL. Suitable for quality control of formulations. | | UV Spectrophotometry [3] | Bulk & Pharmaceutical Dosage | Solvent: Methanol/Water (50:50) | Simple and fast. Detection limit: 0.078 µg/mL. Useful for rapid analysis in less complex matrices. |

Key Takeaways for Researchers

  • For highest sensitivity in biological samples (plasma), the UPLC-MS/MS method is the preferred choice due to its low LLOQ (1 ng/mL) and selectivity [1].
  • For routine quality control of pharmaceutical formulations (tablets), the RP-HPLC-UV method provides a robust, cost-effective solution, especially when developed with green chemistry principles [3].
  • The choice of sample preparation (protein precipitation vs. liquid-liquid extraction) can be tailored based on required sensitivity and matrix complexity.

References

Comprehensive LC-MS/MS Application Notes and Protocols for Alpelisib Plasma Analysis: Method Validation and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Alpelisib (marketed as Piqray and Vijoice) is a pioneering alpha-specific phosphatidylinositol 3-kinase (PI3K) inhibitor that has transformed treatment paradigms for specific cancer subtypes. Approved by the U.S. Food and Drug Administration in 2019, this compound is indicated in combination with fulvestrant for postmenopausal patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative, PIK3CA-mutated advanced or metastatic breast cancer. More recently, in April 2022, this compound received accelerated approval for the treatment of PIK3CA-Related Overgrowth Spectrum (PROS) in adults and children requiring systemic therapy. The drug's mechanism centers on selective inhibition of the PI3K p110α catalytic subunit, which is frequently mutated in various cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway that promotes cellular proliferation and survival.

The critical need for robust, sensitive, and specific bioanalytical methods for this compound quantification in biological matrices stems from several factors. From a clinical development perspective, understanding this compound's pharmacokinetic profile is essential for dose optimization and therapeutic drug monitoring. The drug demonstrates variable oral absorption influenced by food intake, with one study showing that a low-fat meal increased AUC by 77% and Cmax by 145%, while a high-fat meal increased AUC by 73% and Cmax by 84%. Additionally, this compound has a relatively long elimination half-life of 8-9 hours and undergoes complex metabolism involving both hydrolytic pathways (forming the primary metabolite BZG791) and CYP3A4-mediated oxidation. These characteristics, combined with its narrow therapeutic index and significant adverse effects including hyperglycemia, gastrointestinal toxicities, and rash, necessitate precise quantification in plasma for both clinical monitoring and research applications.

The development of LC-MS/MS methods for this compound analysis presents specific analytical challenges that must be addressed through careful method validation. This compound's molecular structure contains multiple functional groups that can be susceptible to degradation under various conditions, requiring implementation of stability-indicating assays. Recent studies have identified degradation products formed under hydrolytic, oxidative, and photolytic stress conditions, underscoring the importance of proper sample handling and storage. Furthermore, the need for sensitive detection at therapeutic concentrations (typically in the nanogram per milliliter range) in complex biological matrices demands optimized sample preparation and chromatographic separation to minimize matrix effects while maintaining adequate recovery and selectivity.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Description/Value
Chemical Name (2S)-1-N-[4-Methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Molecular Formula C19H22F3N5O2S
Molecular Weight 441.47 g/mol
Protein Binding 89%
Primary Metabolism Hydrolysis (BZG791 metabolite) and CYP3A4
Elimination Half-life 8-9 hours
Major Route of Elimination Feces (81% - 36% unchanged drug)
Bioanalytical Challenge Stability issues, matrix effects, sensitive detection required

Methodology Overview

The LC-MS/MS methodology for this compound quantification has been established across multiple research laboratories with various configurations and optimization approaches. The fundamental principle involves efficient chromatographic separation of this compound from potentially interfering matrix components followed by selective detection using tandem mass spectrometry. The analytical instrumentation typically consists of a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This technique provides the specificity and sensitivity required for accurate quantification of this compound in complex biological matrices like plasma, with lower limits of quantification (LLOQ) reaching 1 ng/mL in some methods, which is sufficient for pharmacokinetic studies covering therapeutic concentrations.

Different research groups have employed varied chromatographic conditions to achieve optimal separation. Most methods utilize reversed-phase chromatography with C18 columns, though the specific dimensions and particle sizes vary. The mobile phase typically consists of water with a modifier (commonly 0.1% formic acid) and acetonitrile or methanol as the organic component, with either gradient or isocratic elution. The analysis runtime ranges from as short as 2.0 minutes to approximately 6.5 minutes per sample, representing a balance between chromatographic resolution and throughput requirements. Sample preparation approaches include protein precipitation, liquid-liquid extraction, and sometimes more specialized techniques, with each method offering distinct advantages in terms of recovery, matrix effect minimization, and operational simplicity.

The method validation procedures follow established regulatory guidelines from the FDA and EMA, assessing key parameters including linearity, precision, accuracy, sensitivity, selectivity, matrix effects, recovery, and stability under various conditions. The validation experiments are designed to demonstrate that the method is fit for its intended purpose, whether for clinical therapeutic drug monitoring, pharmacokinetic studies in special populations (such as those with hepatic impairment), or drug-drug interaction investigations. The consistency of fundamental mass spectrometry parameters across different laboratories—particularly the consistent observation of the m/z 442.1→328.0 transition for this compound—supports the reliability of this analytical approach for this compound quantification.

Experimental Protocols

Sample Preparation Protocols

Protein Precipitation Extraction (PPE) provides a straightforward and efficient sample clean-up approach that is suitable for high-throughput analysis. In a representative protocol, a 20 μL aliquot of plasma sample is combined with 80 μL of acetonitrile containing the internal standard (300 ng/mL enzalutamide or equivalent) in a microcentrifuge tube. The mixture is vortexed thoroughly for 10 minutes to ensure complete protein precipitation and adequate mixing of the internal standard. Following vortexing, samples are centrifuged at 13,500×g for 10 minutes at 4°C to pellet the precipitated proteins. The resulting supernatant is carefully transferred to either an autosampler vial or a 96-well plate, and a typical injection volume of 10 μL is used for LC-MS/MS analysis. This method demonstrates excellent extraction recovery exceeding 90% while effectively minimizing matrix effects.

Alternative Sample Preparation methods have also been successfully employed. Liquid-liquid extraction (LLE) using organic solvents such as ethyl acetate or diethyl ether represents another viable approach. In one validated method, 50 μL of plasma is combined with 125 μL of IS working solution in a extraction tube. Then, 4 mL of diethyl ether is added, and the mixture is vortexed for 5 minutes followed by shaking for 25 minutes to maximize extraction efficiency. After centrifugation at 4,500 rpm for 15 minutes at 5°C, the organic layer is transferred to a clean glass tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 μL of mobile phase prior to LC-MS/MS analysis. While more time-consuming than protein precipitation, LLE typically provides cleaner extracts and further reduces matrix effects, which may be particularly beneficial when analyzing samples from complex matrices or when extreme sensitivity is required.

Chromatography Conditions

Optimal chromatographic separation of this compound from endogenous plasma components is achieved through reversed-phase chromatography using C18 columns, though specific column dimensions and particle sizes vary between methods. A representative ultra-performance liquid chromatography method utilizes an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) acetonitrile, delivered at a flow rate of 0.40 mL/min with a gradient program: initial 10% B (0-0.5 min), increasing to 90% B (0.5-1.0 min), maintaining 90% B (1.0-1.4 min), returning to 10% B (1.4-1.5 min), and re-equilibrating at 10% B (1.5-2.0 min). The total run time is 2.0 minutes, making this method suitable for high-throughput applications.

Alternative chromatographic conditions have also been successfully validated. One method employs a Zorbax C18 column (50 × 4.6 mm, 5 μm) with an isocratic elution of acetonitrile and 0.1% formic acid (90:10, v/v) at a flow rate of 0.90 mL/min, resulting in a longer run time of 6.5 minutes but potentially offering improved separation in complex matrices. Another approach uses an XTerra MS C18 column (50 × 2.1 mm, 5 μm) with a linear gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (starting at 90:10 and changing to 5:95 over 5 minutes). The autosampler temperature is typically maintained at 10°C to ensure sample stability during analysis. These variations demonstrate that multiple chromatographic approaches can be successfully applied to this compound quantification, allowing laboratories to adapt methods based on available equipment and specific analytical requirements.

Mass Spectrometry Parameters

Mass spectrometric detection of this compound is optimally performed using triple quadrupole instruments equipped with electrospray ionization (ESI) sources operating in positive ion mode. The instrument parameters should be optimized for maximum sensitivity and stability, with typical source conditions including: capillary voltage of 2.0-5.0 kV, source temperature of 400-550°C, desolvation gas flow of 1000 L/h, and cone gas flow of 150 L/h. The detection mode employs multiple reaction monitoring (MRM) to monitor specific transitions from precursor to product ions, providing high specificity for this compound in complex biological matrices. The most abundant and consistent transition for this compound is m/z 442.1 → 328.0, which corresponds to the intact protonated molecule [M+H]+ fragmenting to yield a characteristic product ion. This transition is recommended as the quantitative transition, while additional transitions such as m/z 442.1 → 397.1 or 442.1 → 115.1 can be monitored for confirmation purposes.

Internal standard selection is critical for accurate quantification, with various researchers employing different compounds based on availability and analytical performance. Commonly used internal standards include enzalutamide (m/z 465.0 → 209.1), duvelisib (specific transition not detailed in sources), and dapagliflozin (m/z 409.1 → 391.1). The collision energy and cone voltage parameters should be optimized for both this compound and the selected internal standard to achieve optimal sensitivity and reproducibility. Typical collision energies for this compound range from 12-33 eV, depending on the specific instrument configuration and transition monitored. Data acquisition and processing are typically performed using instrument-specific software such as MassLynx, Analyst, or similar platforms, with peak area ratios (this compound to internal standard) used for quantification against the calibration curve.

G Sample_Prep Sample Preparation Plasma aliquot + internal standard Protein precipitation or liquid-liquid extraction Centrifugation and supernatant collection LC_Separation Liquid Chromatography Reversed-phase C18 column Gradient or isocratic elution Mobile phase: ACN/water with 0.1% formic acid Sample_Prep->LC_Separation Injection MS_Detection Mass Spectrometry ESI+ ionization mode MRM monitoring: m/z 442.1→328.0 Triple quadrupole detection LC_Separation->MS_Detection Eluent introduction Data_Analysis Data Analysis Peak area ratio calculation Calibration curve fitting Quality control assessment MS_Detection->Data_Analysis Signal processing

Figure 1: LC-MS/MS Workflow for this compound Plasma Analysis - This diagram illustrates the comprehensive analytical procedure from sample preparation through data analysis.

Method Validation Results

Sensitivity, Linearity, and Precision

The analytical sensitivity of LC-MS/MS methods for this compound quantification has been thoroughly evaluated through determination of the lower limit of quantification (LLOQ). Across multiple validated methods, LLOQ values range from 1 ng/mL to 145 ng/mL, with the most sensitive methods achieving LLOQ of 1 ng/mL using plasma sample volumes as small as 20 μL. This sensitivity is more than adequate for pharmacokinetic studies, as trough concentrations following clinical dosing regimens typically remain well above these limits. The upper limit of quantification (ULOQ) extends to 5,000-5,800 ng/mL, covering the expected concentration range following therapeutic dosing. Linearity has been demonstrated across these concentration ranges with correlation coefficients (r) consistently exceeding 0.99, indicating excellent relationship between concentration and detector response.

Method precision and accuracy have been assessed through both intra-day and inter-day validation experiments. Intra-day precision (expressed as relative standard deviation, %RSD) typically falls below 10% across all quality control levels, with even tighter precision (<5%) observed at medium and high concentrations. Inter-day precision values also remain within acceptable limits, generally below 15% even at the LLOQ level. Accuracy determinations, expressed as percentage deviation from nominal concentrations, generally range from 85% to 115% of theoretical values, well within the acceptance criteria established by regulatory guidelines. These results demonstrate that the methods provide reproducible and reliable quantification of this compound across the validated concentration ranges.

Table 2: Method Validation Parameters for this compound LC-MS/MS Quantification

Validation Parameter Method 1 [1] Method 2 [2] Method 3 [3]
Linear Range (ng/mL) 1-2,000 1-5,000 145-5,800
LLOQ (ng/mL) 1 1 145
Correlation Coefficient (r) >0.99 >0.99 >0.99
Intra-day Precision (%RSD) <10% <10% <4.21%
Inter-day Precision (%RSD) <15% <15% <15%
Accuracy (% Deviation) 85-115% 85-115% 95.68-104.37%
Extraction Recovery >90% >90% >90%
Selectivity, Matrix Effects, and Stability

Method selectivity has been verified through analysis of blank plasma samples from at least six different sources to demonstrate absence of significant interfering peaks at the retention times of both this compound and the internal standard. This assessment includes evaluation of hemolyzed and lipemic plasma samples to ensure reliable performance across varied sample conditions. The chromatographic separation effectively resolves this compound from its primary metabolite (BZG791) and commonly co-administered medications, providing additional assurance of measurement specificity. The use of MRM detection with characteristic ion transitions further enhances selectivity, as the likelihood of interfering compounds sharing both precursor and product ions is minimal.

Matrix effects have been systematically evaluated using the post-column infusion method and by comparing analyte response in neat solution versus spiked post-extraction plasma. These studies demonstrate that ion suppression or enhancement is minimal (<15%) when using optimized sample preparation and chromatographic conditions. The consistent recovery of this compound across low, medium, and high quality control concentrations (typically >90%) further supports the robustness of the extraction procedures. Stability assessments confirm that this compound remains stable in plasma through three freeze-thaw cycles, during short-term storage (4-24 hours) at room temperature, and through extended storage at -70°C to -80°C. Processed sample stability in autosampler conditions (typically 10°C) has been verified for periods exceeding 24 hours, ensuring reliability during batch analysis.

Applications in Clinical and Preclinical Studies

Pharmacokinetic Studies

LC-MS/MS methods have been successfully applied to characterize the pharmacokinetic profile of this compound in both preclinical and clinical settings. In healthy rabbits administered a single 37.5 mg/kg oral dose, this compound demonstrated rapid absorption with a Tmax of 2.0 ± 0.21 hours and mean Cmax of 269 ± 12.17 ng/mL. The drug exposure, expressed as area under the curve (AUC0→∞), was 3,624.21 ± 315 ng·h/mL, while the AUC0→t was 3,075.20 ± 316 ng·h/mL. These parameters are consistent with observations in other species and humans, showing predictable absorption and elimination patterns. The reliable quantification afforded by validated LC-MS/MS methods enables comprehensive pharmacokinetic characterization, including determination of additional parameters such as elimination half-life, apparent volume of distribution, and oral clearance.

Special population studies have utilized these bioanalytical methods to investigate potential factors affecting this compound pharmacokinetics. One particularly relevant study examined the impact of hepatic impairment on this compound exposure, comparing participants with moderate to severe hepatic impairment (Child-Pugh B and C) against healthy controls. Interestingly, the results demonstrated no significant alteration in this compound exposure in moderately hepatically impaired participants compared to healthy controls, with geometric mean ratios (GMR) for Cmax and AUClast of 0.833 and 0.726, respectively. Even in severe hepatic impairment, the pharmacokinetic changes remained within acceptable limits (GMR up to 1.26 for AUClast), suggesting that dose adjustment may not be necessary based solely on hepatic function status. These findings have important clinical implications for treating patients with comorbid hepatic conditions.

Table 3: Pharmacokinetic Parameters of this compound in Clinical Studies

Pharmacokinetic Parameter Healthy Subjects Moderate Hepatic Impairment Severe Hepatic Impairment
Cmax (GMR [90% CI]) Reference 0.833 [0.530, 1.31] 1.00 [0.636, 1.58]
AUClast (GMR [90% CI]) Reference 0.726 [0.487, 1.08] 1.26 [0.845, 1.87]
Tmax (h) 2-4 Similar to healthy Similar to healthy
Elimination Half-life (h) 8-9 Similar to healthy Similar to healthy
Safety Profile Well tolerated Well tolerated Well tolerated
Drug-Drug Interaction Studies

LC-MS/MS quantification has been instrumental in evaluating potential pharmacokinetic interactions between this compound and concomitant medications. One systematic investigation examined the effects of CYP3A4 inhibitors on this compound exposure in a rat model, comparing control animals against those pretreated with ketoconazole or itraconazole. The results demonstrated that ketoconazole coadministration significantly increased this compound plasma concentrations and altered its pharmacokinetic parameters to a greater extent than itraconazole. This finding is clinically relevant as it suggests that strong CYP3A4 inhibitors may significantly impact this compound exposure, potentially necessitating dose adjustments or increased monitoring for adverse effects when coadministration is unavoidable.

Combination therapy studies in clinical settings have also leveraged these bioanalytical methods. A phase Ib study investigating this compound in combination with capecitabine in patients with advanced solid tumors included comprehensive pharmacokinetic assessments of both drugs when administered alone and in combination. The analysis revealed that This compound exposure (Cmax and AUC0-12) was unaffected by concomitant capecitabine administration, with no clinically relevant drug-drug interactions observed between the two agents. This finding supported the safety and feasibility of this combination regimen, which demonstrated antitumor activity particularly in patients with PIK3CA-mutated breast cancer. The robust bioanalytical methods enabled precise quantification of both drugs simultaneously, providing high-quality data to inform clinical decision-making.

G Method_Dev Method Development Column selection Mobile phase optimization MRM transition identification Validation Method Validation Sensitivity, linearity, precision Selectivity, matrix effects Stability assessment Method_Dev->Validation Optimization complete Study_Design Study Design Dosing protocol Sample collection timepoints Subject selection criteria Validation->Study_Design Method validated Sample_Analysis Sample Analysis Batch processing with QCs Calibration standards Data acquisition Study_Design->Sample_Analysis Samples collected PK_Analysis PK Analysis Parameter calculation Statistical evaluation Clinical interpretation Sample_Analysis->PK_Analysis Concentrations determined

Figure 2: Method Validation and Application Workflow - This diagram outlines the comprehensive process from method development through pharmacokinetic application.

Conclusion and Future Perspectives

The comprehensive validation of LC-MS/MS methods for this compound quantification in plasma has established robust, sensitive, and specific bioanalytical procedures suitable for both clinical therapeutic drug monitoring and preclinical pharmacokinetic studies. The consistency of results across multiple independent laboratories demonstrates the reliability of this analytical approach, with key parameters including sensitivity (LLOQ as low as 1 ng/mL), linearity (r > 0.99 across relevant concentration ranges), precision (<15% RSD), and accuracy (85-115% of nominal values) meeting or exceeding regulatory standards for bioanalytical method validation. The practical application of these methods has yielded valuable insights into this compound's clinical pharmacology, including its absorption characteristics, elimination profile, and potential interactions with other medications.

Future directions in this compound bioanalysis may include further method refinement to increase throughput while maintaining sensitivity, potentially through reduced chromatographic run times or simplified sample preparation workflows. The development of simultaneous quantification methods for this compound and its major metabolites could provide more comprehensive metabolic profiling without significantly increasing analytical time or complexity. Additionally, the application of alternative detection techniques such as HPLC with fluorescence detection or electrochemical sensors may offer cost-effective alternatives for resource-limited settings, though these approaches would require thorough validation against the established LC-MS/MS reference methods. As clinical experience with this compound expands, particularly in special populations and combination regimens, the availability of reliable bioanalytical methods will remain essential for optimizing therapeutic outcomes and minimizing adverse effects.

References

UPLC METHOD DEVELOPMENT & OPTIMIZATION

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Quality by Design (AQbD) Principles

The development of stability-indicating methods for alpelisib has been advanced through Analytical Quality by Design (AQbD) principles, which ensure robust method performance through systematic understanding and control of critical parameters [1].

  • Critical Method Parameters: Mobile phase ratio, flow rate, column temperature
  • Critical Quality Attributes: Retention time, tailing factor, resolution
  • Design Space: Established using Box-Behnken design with 17 experimental runs
  • Statistical Analysis: R² values, p-values, adjusted R², and lack-of-fit testing
Optimized Chromatographic Conditions

The optimized UPLC method provides a rapid analysis with total run time of 4 minutes, offering significant advantages for high-throughput quality control laboratories [1].

Parameter Specification Parameter Specification
Column Waters BEH C18 (2.1 × 50 mm, 1.7 μm) Detection wavelength 246 nm
Mobile phase 0.1% formic acid buffer pH 3:ACN (50:50 v/v) Injection volume 4 μL
Flow rate 0.25 mL/min Retention time 1.49 min
Column temperature Ambient Tailing factor 0.99
Run time 4 min Theoretical plates >2000

COMPREHENSIVE METHOD VALIDATION

The developed UPLC method was validated according to ICH Q2(R1) guidelines, demonstrating suitability for intended applications in pharmaceutical quality control [1].

Validation Parameters and Results
Validation Parameter Results Acceptance Criteria
Linearity range 10-50 μg/mL R² > 0.995
Correlation coefficient (R²) 0.9955 ≥ 0.995
Accuracy (mean recovery) 99.25% 98-102%
Precision (% RSD)
- Intra-day 0.1% ≤ 1%
- Inter-day 0.3% ≤ 1%
Specificity No interference from degradation products Baseline separation

FORCED DEGRADATION STUDIES

Forced degradation studies provide critical understanding of inherent stability characteristics and help identify potential degradation products that may form under various stress conditions.

Stress Conditions and Degradation Behavior

This compound was subjected to forced degradation studies under conditions recommended by ICH guidelines, demonstrating significant degradation under hydrolytic, oxidative, and photolytic conditions, while remaining stable under thermal stress [2].

G cluster_stress Stress Conditions cluster_degradation Degradation Outcomes This compound This compound Acidic Acidic This compound->Acidic Basic Basic This compound->Basic Oxidative Oxidative This compound->Oxidative Photolytic Photolytic This compound->Photolytic Thermal Thermal This compound->Thermal Significant_Degradation Significant_Degradation Acidic->Significant_Degradation Basic->Significant_Degradation Oxidative->Significant_Degradation Photolytic->Significant_Degradation Stable Stable Thermal->Stable DP1_DP5 DP1_DP5 Significant_Degradation->DP1_DP5

Forced Degradation Workflow and Outcomes

Structural Characterization of Degradation Products

Advanced analytical techniques were employed for comprehensive characterization of degradation products [2]:

  • Technique: Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS)
  • Degradation Products Identified: Five major degradation products characterized
  • Structural Elucidation: Fragmentation patterns and mass spectral analysis
  • Toxicity Prediction: ProTox-II tool for in silico toxicity assessment

DETAILED EXPERIMENTAL PROTOCOLS

Mobile Phase and Solution Preparation

4.1.1 0.1% Formic Acid Buffer (pH 3)

  • Transfer 1 mL of formic acid to a 1000 mL volumetric flask
  • Add UPLC-grade water to approximately 900 mL and mix
  • Adjust pH to 3.0 using 0.1 N sodium hydroxide solution
  • Dilute to volume with UPLC-grade water
  • Degas by sonication for 5 minutes and filter through 0.45 μm PVDF membrane

4.1.2 Mobile Phase Preparation

  • Combine 500 mL of 0.1% formic acid buffer (pH 3) with 500 mL UPLC-grade acetonitrile
  • Degas by sonication for 5 minutes
  • Filter through 0.45 μm PVDF membrane under vacuum

4.1.3 Diluent Preparation

  • Prepare mixture of acetonitrile and water in ratio of 80:20 (v/v)
  • Use fresh preparation for each analytical batch
Standard and Sample Preparation

4.2.1 Stock Solution (1000 μg/mL)

  • Accurately weigh 10 mg this compound reference standard into 10 mL volumetric flask
  • Add approximately 7 mL diluent and sonicate to dissolve
  • Dilute to volume with diluent and mix well

4.2.2 Standard Solution (30 μg/mL)

  • Pipette 0.3 mL of stock solution into 10 mL volumetric flask
  • Dilute to volume with diluent and mix

4.2.3 Sample Solution (Tablet Formulation)

  • Determine average weight of 10 tablets
  • Triturate tablet powder equivalent to 10 mg this compound
  • Transfer to 10 mL volumetric flask, add 5 mL diluent, and sonicate for 15 minutes
  • Dilute to volume with diluent and mix
  • Filter through 0.45 μm PVDF syringe filter
  • Pipette 0.3 mL filtrate into 10 mL volumetric flask and dilute to volume
Forced Degradation Protocol

4.3.1 Acidic Degradation

  • Expose this compound solution to 0.1 N HCl at room temperature for 24 hours
  • Neutralize with 0.1 N NaOH after stress period

4.3.2 Basic Degradation

  • Expose this compound solution to 0.1 N NaOH at room temperature for 24 hours
  • Neutralize with 0.1 N HCl after stress period

4.3.3 Oxidative Degradation

  • Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours

4.3.4 Photolytic Degradation

  • Expose solid this compound to visible and UV light in photostability chamber
  • Exposure conditions: 1.2 million lux hours for visible light and 200 watt hours/square meter for UV

APPLICATION IN DRUG DEVELOPMENT & COMBINATION THERAPIES

The development of robust stability-indicating methods for this compound supports its expanding clinical applications, particularly in combination therapies where stability profiling is essential for formulation development.

Network-Informed Combination Strategies

Recent advances in network-informed signaling-based approaches have identified promising combination targets for this compound [3]:

  • Breast Cancer: this compound + LJM716 (HER3 inhibitor) combination shows enhanced efficacy
  • Colorectal Cancer: this compound + cetuximab (EGFR inhibitor) + encorafenib (BRAF inhibitor) demonstrates tumor growth inhibition
  • Rationale: Co-targeting strategies address compensatory pathways and bypass resistance mechanisms

ANALYTICAL CONSIDERATIONS & TROUBLESHOOTING

Common Analytical Challenges
Challenge Potential Cause Solution
Peak tailing Silanol interactions, column degradation Use high-quality C18 column with endcapping, maintain acidic pH
Retention time drift Mobile phase evaporation, column temperature fluctuation Use fresh mobile phase, control column temperature
Poor resolution Inadequate mobile phase optimization Adjust acetonitrile ratio (45-55% range), optimize buffer pH
Baseline noise Contaminated mobile phase or column Filter all solutions, purge system with strong solvents

FUTURE PERSPECTIVES

The application of AQbD principles in this compound analytical method development represents a paradigm shift toward more robust and predictive quality control methods. Future directions include:

  • Continuous Manufacturing Support: Real-time release testing applications
  • Combination Product Analysis: Methods for simultaneous quantification of this compound with combination partners
  • Biosensor Development: Rapid screening methods for therapeutic drug monitoring
  • Green Analytical Chemistry: Environmentally friendly method alternatives

REFERENCES

  • Future J Pharm Sci. 2025;11:51. Stability-indicating UPLC method for quantification of this compound in bulk and tablet formulation by QbD approach. [1]
  • Commun Med. 2025;5:428. Discovering anticancer drug target combinations via network-informed signaling-based approach. [3]
  • J Vasc Anom. 2025;6:e115. Adverse Events of this compound Compassionate Treatment in PROS. [4]
  • SLAS Discov. 2025;32:100222. Combinatorial screen of targeted agents with the PI3K pathway inhibitors. [5]
  • Biomed Chromatogr. 2024;38:e5813. Development of stability-indicating assay method and LC-Q-TOF-MS based structural characterization of forced degradation products of this compound. [2]

References

Application Note: Analytical Quality by Design (AQbD) Approach to a Stability-Indicating UPLC Method for Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This application note details the systematic development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Alpelisib in bulk and tablet formulation, following an Analytical Quality by Design (AQbD) approach. The AQbD framework ensures method robustness, reliability, and enhanced analytical control by systematically understanding the method's operational boundaries. The optimized method demonstrates linearity, precision, accuracy, and specificity as per ICH guidelines, making it suitable for quality control laboratories.


Introduction to AQbD and this compound

Analytical Quality by Design (AQbD) is a systematic, risk-based approach to analytical method development that emphasizes predefined objectives and proactive process understanding. It focuses on identifying Critical Method Parameters (CMPs) and their impact on Critical Quality Attributes (CQAs), leading to the establishment of a Method Operable Design Region (MODR). The MODR defines the multidimensional combination of analytical factors where method performance is guaranteed, providing flexibility and reliability [1].

This compound is a phosphatidylinositol-3-kinase (PI3K) inhibitor approved for the treatment of advanced breast cancer with specific mutations [2]. The need for a precise, rapid, and stability-indicating method for its quantification is critical for pharmaceutical analysis. This note outlines the AQbD-based development of a UPLC method, as reported in recent literature [3].

Experimental Protocol: AQbD Methodology

The AQbD workflow was implemented in distinct phases, from defining analytical targets to establishing a control strategy.

2.1. Define Analytical Target Profile (ATP) The ATP was defined as a precise, robust, and specific UPLC method capable of quantifying this compound in the presence of degradation products, with a short analysis time.

2.2. Identify Critical Quality Attributes (CQAs) CQAs are the measurable indicators of method performance. For this method, the selected CQAs were:

  • Retention Time (tᵣ): To ensure consistent compound elution.
  • Tailing Factor (T): To guarantee acceptable peak symmetry (<1.5 as per ICH) [3].

2.3. Risk Assessment and Critical Method Parameters (CMPs) A risk assessment identified three method parameters with potential significant impact on the CQAs. These were selected as CMPs for further investigation:

  • Mobile Phase Ratio (A: 0.1% Formic Acid Buffer, B: Acetonitrile)
  • Flow Rate
  • Column Temperature

2.4. Experimental Design and Optimization A Box-Behnken Design (BBD), a response surface methodology, was employed to efficiently explore the interaction effects of the three CMPs on the CQAs with a minimal number of experimental runs (17 in total) [3]. The experimental design and the resulting optimized conditions are summarized in the table below.

Table 1: Experimental Design and Optimized Chromatographic Conditions

Parameter Details Optimized Condition
Design Type Box-Behnken Design (BBD) ---
Independent Variables (CMPs) Mobile Phase Ratio, Flow Rate, Column Temperature ---
Responses (CQAs) Retention Time, Tailing Factor ---
Instrumentation Waters Acquity UPLC with PDA Detector ---
Column Waters BEH C18 (2.1 x 50 mm, 1.7 µm) Waters BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase 0.1% Formic Acid Buffer (pH 3) : Acetonitrile 50:50 (v/v), Isocratic
Flow Rate 0.25 mL/min (optimized) 0.25 mL/min
Column Temperature Ambient (optimized) Ambient
Detection Wavelength 246 nm 246 nm
Injection Volume 4 µL 4 µL
Run Time 4 min 4 min
Retention Time of this compound 1.49 min (optimized) 1.49 min
Tailing Factor 0.99 (optimized) 0.99

2.5. Establishment of Design Space The experimental data from the BBD was analyzed using statistical modeling. Contour plots and 3D response surface graphs were generated to visualize the relationship between CMPs and CQAs. The region where the CQAs met the predefined criteria (e.g., tailing factor <1.5) was defined as the Method Operable Design Region (MODR), providing a robust operating space [3].

2.6. Method Validation The optimized method was validated as per ICH guidelines and demonstrated satisfactory performance [3].

Table 2: Method Validation Parameters and Results

Validation Parameter Result Specification
Linearity Range 10 - 50 µg/mL ---
Correlation Coefficient (R²) 0.9955 R² > 0.995
Accuracy (% Mean Recovery) 99.25% 98-102%
Precision (% RSD) Intra-day: 0.1% RSD ≤ 1.0%
Inter-day: 0.3% RSD ≤ 2.0%
Specificity Stability-indicating; well-resolved peak from degradation products Meets ICH criteria

Workflow and Signaling Pathway Visualization

The following diagram, generated using Graphviz DOT language, illustrates the comprehensive AQbD workflow for this method development process.

AQbD_Workflow Start Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs): Retention Time, Tailing Factor Start->CQA CMP Risk Assessment: Identify Critical Method Parameters (CMPs) CQA->CMP DOE Design of Experiments (DoE): Box-Behnken Design CMP->DOE Optimize Statistical Modeling & Optimization DOE->Optimize Space Establish Design Space (MODR) Optimize->Space Control Control Strategy: Fixed Parameters & Monitoring Space->Control

AQbD Workflow for this compound Method Development

The role of this compound as a PI3K inhibitor places it within a critical cell signaling pathway. The following diagram outlines the simplified signaling pathway that this compound targets, providing context for its therapeutic importance.

Signaling_Pathway GrowthFactor Growth Factor Signal PIK3CA PI3K (p110α subunit) (Encoded by PIK3CA gene) GrowthFactor->PIK3CA PIP3 PIP3 PIK3CA->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT Activation PIP3->AKT CellProcess Cell Growth & Survival AKT->CellProcess This compound This compound (Inhibitor) This compound->PIK3CA Inhibits

Simplified PI3K Signaling Pathway Targeted by this compound

Discussion

The application of AQbD in developing the UPLC method for this compound provided a scientific and structured framework, moving away from traditional univariate approaches. The use of a Box-Behnken Design allowed for a comprehensive understanding of the interaction effects between critical parameters, leading to an optimized and robust method within a defined Design Space. The method's excellent performance in validation, with a high correlation coefficient (0.9955), low %RSD, and a short run time of 4 minutes, underscores its suitability for high-throughput quality control labs. The stability-indicating nature of the method ensures its reliability for analyzing degraded samples, which is crucial for drug shelf-life determination [3].

Conclusion

This application note demonstrates the successful implementation of the AQbD principles to develop and validate a rapid, precise, and stability-indicating UPLC method for this compound. The systematic approach ensures method robustness, reduces the risk of operational failure, and provides regulatory flexibility. The methodologies and protocols described herein serve as a valuable guide for researchers and scientists in pharmaceutical development for applying AQbD to analytical methods.


References

Forced Degradation Profile of Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

The forced degradation study aims to understand the intrinsic stability of a drug substance by subjecting it to harsh conditions beyond normal storage. The summarized results for Alpelisib are as follows:

Table 1: (adapted from [1])

Stress Condition Status Details and Major Degradation Products
Acid Hydrolysis Degraded 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis Degraded 0.1 N NaOH at 60°C for 24 hours.
Oxidative Degradation Degraded 3% H₂O₂ at 60°C for 24 hours.
Photolytic Degradation Degraded Exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.
Thermal Degradation Stable No significant degradation observed under thermal stress [1].

Under these stress conditions, five major degradation products (DPs) were formed and subsequently characterized [1].

Analytical Method 1: Stability-Indicating UPLC (AQbD Approach)

This protocol uses an Analytical Quality-by-Design (AQbD) approach for robust method development.

Table 2: Optimized UPLC Method Parameters [2]

Parameter Specification
Instrument Waters Acquity UPLC with PDA Detector
Column Waters BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Isocratic, 0.1% Formic Acid Buffer (pH 3) : Acetonitrile (50:50, v/v)
Flow Rate 0.25 mL/min
Injection Volume 4 µL
Column Temperature Ambient
Detection Wavelength 246 nm
Run Time 4 minutes
Retention Time of this compound ~1.49 minutes

Sample and Solution Preparation [2]

  • Diluent: Acetonitrile and Water in the ratio of 80:20 (v/v).
  • Standard Solution (0.03 mg/mL): Transfer 10 mg of this compound standard into a 10 mL volumetric flask, dissolve, and dilute to volume with diluent (stock solution). Pipette 0.3 mL of this stock into another 10 mL volumetric flask and dilute to volume with diluent.
  • Tablet Sample Solution: Weigh and powder tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 5 mL of diluent, sonicate to dissolve, dilute to volume, and filter through a 0.45 µm PVDF syringe filter. Further dilute 0.3 mL of this filtrate to 10 mL with diluent.

Analytical Method 2: Capillary Electrophoresis (CE) Method

CE serves as a greener, complementary technique to UPLC/HPLC.

Table 3: Optimized Capillary Electrophoresis Method Parameters [3]

Parameter Specification
Instrument Agilent High-Performance Capillary Electrophoresis System
Capillary Uncoated fused-silica, 50 µm i.d., 37 cm total length (28.5 cm effective)
Buffer 25 mM Sodium Borate Buffer, pH 9.3
Voltage 30 kV
Capillary Temperature 30 °C
Detection Wavelength 216 nm
Injection 50 mbar for 6 seconds
Run Time 1.4 minutes

Sample Preparation for CE [3]

  • Internal Standard (IS) Solution: 4-Aminobenzoic acid at 0.5 mg/mL in Methanol.
  • Tablet Sample Solution: Weigh tablet powder equivalent to 2.5 mg of this compound into a 10 mL volumetric flask. Add 2.5 mg of IS and 7 mL of Methanol. Vortex for 5 minutes and ultrasonicate for 30 minutes. Dilute to volume with Methanol, centrifuge an aliquot, and perform a five-fold dilution of the supernatant with a 50% Methanol solution in water for analysis.

Structural Characterization of Degradation Products

The degradation products formed under various stress conditions can be characterized using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) [1]. This technique helps in:

  • Separation: Resolving the drug from its degradation products.
  • Identification: Determining the accurate mass and proposed structure of each degradation product.
  • Pathway Elucidation: Proposing a mechanistic pathway for the degradation of this compound.

Furthermore, software tools like ProTox-II can be used to predict the toxicity of the characterized degradation products in silico [1].

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of a comprehensive forced degradation study, from sample preparation to data analysis.

workflow Forced Degradation Study Workflow start Start: this compound API or Tablet Powder stress Apply Stress Conditions start->stress prep Prepare Analytical Sample Solutions stress->prep a stress->a analysis Analysis by UPLC or CE prep->analysis data Data Acquisition and Processing analysis->data char Degradation Product Characterization (LC-MS/MS) data->char report Report and Interpret Results char->report end End report->end b a->b acid Acid Hydrolysis (0.1N HCl, 60°C) b->acid   base Base Hydrolysis (0.1N NaOH, 60°C) b->base   oxid Oxidative (3% H₂O₂, 60°C) b->oxid   photo Photolytic (UV/VIS Light) b->photo   thermal Thermal (Stable) b->thermal   c c->prep d e acid->c base->c oxid->c photo->c thermal->c

Application Notes for Practitioners

  • Method Selection: The UPLC method is faster (4 min run time) and was developed as stability-indicating [2]. The CE method is a greener alternative with a very rapid analysis time (1.4 min) and has been cross-validated against HPLC, showing no significant difference in performance [3].
  • Critical Method Parameters: For the UPLC method, the mobile phase ratio, flow rate, and column temperature are critical and were optimized via a Box-Behnken design [2]. For the CE method, buffer pH and concentration, voltage, and capillary temperature are key.
  • Stability Insights: this compound is susceptible to hydrolysis (acid/base), oxidation, and photolysis but remains stable under thermal stress. This knowledge is critical for guiding formulation development, packaging, and storage conditions [1].

I hope these detailed protocols and data are helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

References

alpelisib sample preparation human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Alpelisib (Piqray) is the first alpha-specific phosphatidylinositol-3-kinase (PI3K) inhibitor approved for the treatment of hormone receptor-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer [1] [2]. Robust bioanalytical methods for quantifying this compound in biological matrices are essential for reliable pharmacokinetic studies in both preclinical and clinical settings [1]. These Application Notes provide validated methodologies for sample preparation and LC-MS/MS analysis of this compound in human plasma.


Sample Preparation Methods

Protein Precipitation Extraction (PPE) Method

This method provides a rapid and simple approach for this compound extraction [1].

Procedure:

  • Aliquot: Transfer 20 µL of human plasma into a microcentrifuge tube
  • Precipitate: Add 80 µL of acetonitrile containing internal standard (enzalutamide at 300 ng/mL or duvelisib at 2.0 µg/mL)
  • Mix: Vortex the mixture for 10 minutes
  • Separate: Centrifuge at 13,500-16,000 × g for 10 minutes at 4°C
  • Collect: Transfer the supernatant to a 96-well sample plate
  • Analyze: Inject 2-10 µL into the LC-MS/MS system [1] [3]
Liquid-Liquid Extraction (LLE) Method

This alternative method may offer improved selectivity for challenging matrices [4].

Procedure:

  • Aliquot: Transfer appropriate volume of plasma (typically 100 µL)
  • Extract: Add ethyl acetate as extraction solvent
  • Separate: Centrifuge to separate organic and aqueous layers
  • Collect: Transfer organic layer containing the analyte
  • Evaporate: Evaporate to dryness under nitrogen stream
  • Reconstitute: Reconstitute in mobile phase compatible solvent
  • Analyze: Inject into LC-MS/MS system [4]

LC-MS/MS Analytical Conditions

Chromatographic Conditions

Table 1: Chromatographic Parameters for this compound Separation

Parameter Condition 1 [1] Condition 2 [3] Condition 3 [4]
Column XTerra MS C18 (50 × 2.1 mm, 5 µm) Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Zorbax C18 (50 × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% FA in water; B: 0.1% FA in ACN A: 0.1% FA in water; B: ACN ACN:0.1% FA (90:10, v/v)
Gradient 90% A to 5% A in 5 min Linear gradient: 10-90% B in 2 min Isocratic
Flow Rate 0.4 mL/min 0.40 mL/min Not specified
Injection Volume 10 µL 2.0 µL Not specified
Run Time 5 min 2.0 min Not specified
Column Temperature Not specified 40°C Not specified
Mass Spectrometric Conditions

Table 2: Mass Spectrometric Parameters for this compound Detection

Parameter This compound [1] [3] Internal Standard (Enzalutamide) [1] Internal Standard (Duvelisib) [3]
Ionization Mode Positive ESI Positive ESI Positive ESI
Precursor Ion (m/z) 442.1 465.0 416.9
Product Ion (m/z) 328.0 209.1 176.9
Collision Energy (V) 33 35 43
Source Temperature 550°C 550°C Not specified

Method Validation Data

Analytical Performance Characteristics

Table 3: Method Validation Parameters for this compound in Human Plasma

Validation Parameter Performance Data [1] Performance Data [4] Acceptance Criteria
Linear Range (ng/mL) 1-2000 Not specified R² > 0.99
LLOQ (ng/mL) 1 5.0 Accuracy ±20%, Precision <20%
Accuracy (%) Met acceptance criteria -4.32% to 4.37% of RE ±15% (±20% at LLOQ)
Precision (% RSD) Met acceptance criteria < 4.21% ≤15% (≤20% at LLOQ)
Extraction Recovery >90% >90% Consistent and reproducible
Matrix Effect No significant effects observed Not specified IS normalized MF 85-115%
Stability Stable under various conditions Not specified Within ±15% of nominal

Experimental Workflow

The following diagram illustrates the complete sample preparation and analysis workflow for this compound in human plasma:

G Plasma Plasma PPE Protein Precipitation Plasma->PPE 20 µL plasma Centrifuge Centrifuge PPE->Centrifuge + 80 µL ACN with IS Supernatant Supernatant Centrifuge->Supernatant 13,500 × g, 10 min, 4°C Inject LC-MS/MS Analysis Supernatant->Inject Transfer 10 µL Data Data Acquisition & Quantification Inject->Data MRM: m/z 442.1→328.0

Applications in Pharmacokinetic Studies

The validated methods have been successfully applied in various pharmacokinetic studies:

  • Hepatic Impairment Study: A single dose of this compound (300 mg) was administered to participants with moderate to severe hepatic impairment with blood samples collected up to 144 hours post-dose [5]
  • Drug-Drug Interaction Studies: Ketoconazole significantly increased this compound plasma concentration, changing its pharmacokinetics more substantially than itraconazole [3]
  • Combination Therapy Studies: this compound (300 mg daily) combined with capecitabine showed no clinically relevant drug-drug interactions [6]

Troubleshooting and Technical Notes

  • Carryover Mitigation: Use injection loop flushing method to overcome carryover effects [1]
  • Stability Considerations: this compound degrades under hydrolytic, oxidative, and photolytic conditions; maintain appropriate handling conditions [7]
  • Matrix Effects: No significant matrix effects were observed in validated methods, but evaluation with specific lots is recommended [1]
  • Internal Standard Selection: Enzalutamide or duvelisib have demonstrated appropriate chromatographic behavior and recovery [1] [3]

References

Application Note: AQbD-Based UPLC Method for Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Analytical Target Profile (ATP) The Analytical Quality by Design (AQbD) approach is a systematic method for developing robust analytical procedures, emphasized by regulatory bodies like the FDA and EMA [1]. This application note details the development of a stability-indicating UPLC method for quantifying alpelisib in bulk and tablet dosage forms. The ATP was defined as the development of a rapid, precise, and robust UPLC method for the quantification of this compound that can also be applied to stability-indicating studies [2].

2. Screening of Critical Method Parameters (CMPs) A screening design is first used to identify CMPs that significantly influence the Critical Analytical Attributes (CAAs). Factors often investigated include:

  • Mobile phase composition (organic phase ratio, buffer to organic solvent ratio)
  • Chromatographic conditions (flow rate, column temperature, injection volume)
  • Buffer properties (pH, molar strength) [1] [2] The CAAs typically monitored are retention time, tailing factor, and peak resolution from potential degradants [2].

3. Optimization via Box-Behnken Design (BBD) Once CMPs are identified, a BBD is employed for optimization. This response surface methodology efficiently explores the factor space and their interactions with a minimal number of experimental runs [2] [3].

  • Independent Variables (Factors): The cited study on this compound optimized three factors: Mobile Phase Ratio (A), Flow Rate (B), and Column Temperature (C) [2].
  • Dependent Variables (Responses): The key responses were Retention Time (R1) and Tailing Factor (R2) [2].

The table below outlines the optimized chromatographic conditions derived from the BBD study.

Parameter Optimized Condition
Column Waters BEH C18 (2.1 × 50 mm, 1.7 µm)
Detection Wavelength 246 nm
Mobile Phase 0.1% Formic Acid Buffer (pH 3) : Acetonitrile (50:50, v/v)
Flow Rate 0.25 mL/min
Injection Volume 4 µL
Run Time 4 min
Retention Time of this compound ~1.49 min [2]

4. Statistical Analysis and Model Validation The experimental data from the BBD runs are analyzed to generate a statistical model.

  • ANOVA and Regression Analysis: The Analysis of Variance (ANOVA) table is used to assess the significance of each factor. A p-value less than 0.05 typically indicates a significant model term. Key statistics like , adjusted R², and predicted R² are evaluated to check the model's goodness of fit and predictive ability [3].
  • Establishing Design Space: A design space is defined as the multidimensional region where variations in CMPs do not critically impact the CAAs, ensuring method robustness [2].

5. Final Method Validation The optimized method was validated as per ICH guidelines and demonstrated satisfactory performance.

Validation Parameter Result
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (R²) 0.9955
Accuracy (% Mean Recovery) 99.25%
Inter-day Precision (% RSD) 0.3
Intra-day Precision (% RSD) 0.1 [2]

The method was also proven to be stability-indicating by successfully resolving this compound from its degradation products formed under forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) [2].

Detailed Experimental Protocol

Materials

  • API & Tablet: this compound reference standard (purity 98-100%); Piqray 150 mg tablets.
  • Chemicals: UPLC-grade Acetonitrile and Water; Formic Acid; Sodium Hydroxide.
  • Equipment: UPLC system with PDA detector (e.g., Waters Acquity), controlled by Empower 3.0 or similar software.

Protocol Workflow The following diagram illustrates the overall experimental workflow, from screening to the final validated method.

G Start Define ATP and CAAs Screen Screen Critical Method Parameters (CMPs) Start->Screen Model Design Experiments (Box-Behnken Design) Screen->Model Run Execute Runs and Record Responses Model->Run Analyze Analyze Data and Build Statistical Model Run->Analyze Optimize Define Design Space and Optimize Conditions Analyze->Optimize Validate Validate Optimized Method per ICH Optimize->Validate End Final Robust UPLC Method Validate->End

Step-by-Step Procedures

1. Preparation of Solutions

  • 0.1% Formic Acid Buffer (pH 3): Transfer 1 mL of formic acid into a 1000 mL volumetric flask, add UPLC-grade water to volume. Adjust pH to 3.0 using 0.1 N sodium hydroxide. Degas sonically and filter through a 0.45 µm PVDF filter.
  • Mobile Phase: Combine the prepared 0.1% formic acid buffer and UPLC-grade acetonitrile in a 50:50 (v/v) ratio. Degas and filter.
  • Diluent: Use a mixture of Acetonitrile and Water in an 80:20 (v/v) ratio.
  • Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 10 mg of this compound API into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.
  • Standard Solution (0.03 mg/mL): Pipette 0.3 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
  • Sample Solution from Tablet: Weigh and powder 10 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add about 5 mL of diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm PVDF syringe filter. Further dilute 0.3 mL of this filtrate to 10 mL with diluent [2].

2. Instrumental Execution

  • Set the chromatographic conditions as per the optimized parameters listed in the table above.
  • Inject the standard and sample solutions (4 µL) and record the chromatograms. The retention time for this compound should be approximately 1.49 minutes [2].

3. Design and Analysis with Box-Behnken The structure of a three-factor Box-Behnken Design, as used in this context, is visualized below. It shows how factors are varied to model quadratic relationships.

G BBD Box-Behnken Design (3 Factors) FactorA Factor A Mobile Phase Ratio BBD->FactorA FactorB Factor B Flow Rate BBD->FactorB FactorC Factor C Temperature BBD->FactorC Model Statistical Model Output FactorA->Model FactorB->Model FactorC->Model

  • Experimental Design: Using statistical software, set up a BBD with the three factors (A, B, C), each at low (-1) and high (+1) levels. This typically generates 17 experimental runs.
  • Data Analysis: Input the recorded responses (retention time, tailing factor) for all runs into the software. Perform multiple regression analysis to fit a quadratic model. Examine the ANOVA output to identify significant model terms (p < 0.05) and check R² values. Use contour plots and 3D surface plots to visualize the relationship between factors and responses [2] [3].

Discussion and Conclusion

This AQbD-based protocol offers a more robust and systematic alternative to traditional univariate method development. The Box-Behnken Design allowed for efficient optimization with fewer runs, and the resulting UPLC method is rapid, sensitive, and stability-indicating. The high degree of accuracy and precision makes it suitable for routine quality control analysis of this compound in pharmaceutical formulations and for supporting further pharmacokinetic and clinical studies [2].

References

Application Note: Bioanalysis of Alpelisib in Plasma using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes a sensitive and validated method for quantifying alpelisib in mouse and human plasma, suitable for pharmacokinetic studies [1].

  • 1.1. Materials and Reagents

    • Analytical Standard: this compound (MedChemExpress)
    • Internal Standard (IS): Enzalutamide
    • Mobile Phase A: 0.1% Formic acid in water
    • Mobile Phase B: 0.1% Formic acid in acetonitrile
    • Precipitation Solvent: Acetonitrile
  • 1.2. Instrumentation and Chromatographic Conditions

    • HPLC System: Agilent 1260 series
    • Mass Spectrometer: API 3200 equipped with electrospray ionization (ESI+)
    • Analytical Column: XTerra MS C18 (50 mm × 2.1 mm, 5 µm)
    • Column Temperature: Ambient
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 10 µL
    • Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
5.0 5 95

  • 1.3. Sample Preparation Protocol

    • Aliquot 20 µL of plasma into a microcentrifuge tube.
    • Add 80 µL of acetonitrile containing the Internal Standard (300 ng/mL).
    • Vortex the mixture for 10 minutes.
    • Centrifuge at 13,500×g for 10 minutes at 4°C.
    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
  • 1.4. Method Validation Summary [1]

    • Linearity: 1–2000 ng/mL in mouse and human plasma
    • Accuracy & Precision: Intra- and inter-day values met FDA/EMA acceptance criteria
    • Matrix Effect: No significant matrix effects observed
    • Stability: Established under various storage and handling conditions

The following workflow diagram illustrates the complete bioanalytical procedure:

start Start Plasma Sample Preparation step1 Aliquot 20 µL Plasma start->step1 step2 Add 80 µL Acetonitrile with Internal Standard step1->step2 step3 Vortex for 10 Minutes step2->step3 step4 Centrifuge at 13,500×g for 10 min at 4°C step3->step4 step5 Transfer Supernatant step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Data Acquisition & Quantification step6->step7

Application Note: Stability-Indicating UPLC Method for Drug Substance and Product

This protocol details a stability-indicating method developed using a Quality-by-Design (QbD) approach for quantifying this compound in bulk API and tablet formulations [2].

  • 2.1. Materials and Reagents

    • Mobile Phase: 0.1% Formic acid buffer (pH 3) and Acetonitrile (50:50, v/v)
    • Diluent: Acetonitrile and Water (80:20, v/v)
  • 2.2. Instrumentation and Chromatographic Conditions

    • System: UPLC with PDA Detector (e.g., Waters Acquity)
    • Analytical Column: Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm)
    • Detection Wavelength: 246 nm
    • Flow Rate: 0.25 mL/min
    • Injection Volume: 4 µL
    • Run Time: 4 minutes
    • Elution: Isocratic
    • Retention Time: ~1.49 minutes
  • 2.3. Sample Preparation Protocol

    • Standard Solution:
      • Accurately weigh 10 mg of this compound API into a 10 mL volumetric flask.
      • Dissolve and dilute to volume with diluent (Stock Solution, 1 mg/mL).
      • Pipette 0.3 mL of stock solution into a 10 mL volumetric flask and dilute to volume with diluent (Working Standard, 30 µg/mL).
    • Tablet Sample Solution:
      • Determine the average weight of 10 tablets.
      • Triturate a portion of powder equivalent to 10 mg of this compound.
      • Transfer to a 10 mL volumetric flask, add diluent, and sonicate to dissolve.
      • Filter through a 0.45 µm PVDF filter.
      • Further dilute the filtrate to obtain a final concentration of ~30 µg/mL.

Application Note: Rapid Analysis of this compound in Tissue Homogenates

This protocol is adapted for analyzing this compound in tissue samples, which is useful for distribution studies [3].

  • 3.1. Sample Preparation Protocol

    • Homogenize tissue in 100% cold methanol (1 mg tissue to 5 µL methanol).
    • Sonicate for 20 seconds.
    • Centrifuge at 13,000×g for 30 minutes.
    • Inject the supernatant directly.
  • 3.2. Instrumentation and Chromatographic Conditions

    • HPLC Column: Phenomenex Kinetex XB-C18 (100 mm × 2.1 mm)
    • Column Temperature: 45°C
    • Mobile Phase A: 0.1% Formic acid in water
    • Mobile Phase B: Acetonitrile with 0.1% Formic acid
    • Flow Rate: 0.6 mL/min
    • Gradient Program:
      • Initial: 20% B
      • 0-6 min: Increase to 70% B
      • 6-7 min: Decrease to 20% B
      • 7-21 min: Re-equilibrate at 20% B
    • Detection: Photodiode Array (PDA) from 205-600 nm and MS/MS
    • MS/MS Transitions (MRM, ESI+): m/z 442.1 → 328.0, 288.0, 115.1

Summary of Chromatographic Methods for this compound

The table below provides a consolidated overview of key parameters from various published methods for easy comparison.

Method Attribute LC-MS/MS for Plasma [1] UPLC-DAD for Formulations [2] HPLC-MS/MS for Tissues [3] Capillary Electrophoresis [4]
Application Bioanalysis (PK) API & Tablet QC Tissue Distribution Pharmaceutical QC
Stationary Phase XTerra MS C18 BEH C18 Kinetex XB-C18 Uncoated Fused Silica
Mobile Phase 0.1% FA in H₂O / ACN 0.1% FA (pH3) : ACN (50:50) 0.1% FA in H₂O / ACN 25 mM Borate Buffer (pH 9.3)
Elution Gradient Isocratic Gradient N/A
Detection MS/MS (MRM) PDA @ 246 nm PDA & MS/MS UV
Runtime 5 min 4 min 21 min 1.4 min
Linearity Range 1–2000 ng/mL 10–50 µg/mL Calibration curve based 10–100 μg/mL
Key Advantage High sensitivity, validated for plasma Fast, robust, QbD-based Suitable for complex tissue matrices Very fast, green solvent alternative

Key Considerations for Method Selection

  • Sensitivity Needs: For low-concentration pharmacokinetic studies, LC-MS/MS is the preferred choice due to its superior sensitivity and specificity [1].
  • Analysis Speed vs. Resolution: The UPLC method offers a very fast analysis (4 minutes) for quality control of formulations, while the tissue method has a longer run time to separate complex matrix components [2] [3].
  • Green Chemistry: If minimizing organic solvent use is a priority, the Capillary Electrophoresis method presents a viable and rapid alternative for analyzing pharmaceutical dosage forms [4].

References

Alpelisib Pharmacokinetic Study Design and Protocol in Rabbit Model

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Alpelisib and Pharmacokinetic Study Considerations

This compound is an oral alpha-specific phosphatidylinositol-3-kinase (PI3K) inhibitor that targets the p110α catalytic subunit encoded by the PIK3CA gene. This targeted therapeutic agent has received regulatory approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer with PIK3CA mutations in combination with fulvestrant, and more recently for severe manifestations of PIK3CA-Related Overgrowth Spectrum (PROS) [1] [2]. The molecule has a chemical formula of C19H22F3N5O2S and a molecular mass of 441.47 g/mol [3]. As an integral component of drug development, pharmacokinetic studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) profiles of investigational compounds, helping to establish dosing regimens and anticipate potential safety concerns.

The rabbit model serves as a valuable intermediate species between rodents and non-human primates in preclinical pharmacokinetic assessment, offering practical advantages in terms of handling, blood sampling volume capabilities, and metabolic relevance. This application note delineates a comprehensive protocol for conducting a pharmacokinetic study of this compound in healthy rabbits, with detailed methodologies for bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and subsequent pharmacokinetic parameter analysis. The design outlined here successfully demonstrated measurable this compound exposure in rabbits, with reported mean Cmax of 269 ± 12.17 ng/mL and AUC0→α of 3,624.21 ± 315 ng·h/mL following a 37.5 mg/kg oral dose [3], providing a validated framework for researchers in pharmaceutical development.

Experimental Design Overview

Animal Model Selection and Pre-Study Considerations

The rabbit pharmacokinetic study should employ healthy adult male rabbits weighing approximately 2.5-3.0 kg, with a sample size of six animals to account for biological variability [3]. Prior to study initiation, researchers must obtain approval from the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board, ensuring compliance with all applicable animal welfare regulations. The example study referenced here was approved under protocol number 1447/PO/Re/8/11/CPCSEA/18/A [3].

Housing and environmental conditions should maintain rabbits under standardized conditions with a 12-hour light/dark cycle, controlled temperature (20-24°C), and relative humidity (40-70%). Animals should have ad libitum access to water throughout the study period, but food should be withheld for approximately 12 hours prior to drug administration to establish a consistent fasting state, then returned approximately 4 hours post-dosing [3]. This fasting period standardizes gastrointestinal content and minimizes potential food effects on drug absorption.

Dosing Protocol and Blood Sampling Strategy

This compound should be administered as a single oral dose of 37.5 mg/kg to replicate the validated study conditions [3]. The drug substance can be suspended in an appropriate vehicle compatible with oral administration to rabbits, such as 0.5% methylcellulose or similar inert suspension agent. Administration should occur via oral gavage with careful attention to proper technique to ensure accurate dosing and minimize stress to the animals.

Blood sample collection should be performed according to the following optimized schedule to adequately characterize the pharmacokinetic profile:

Table 1: Blood Sampling Time Points for this compound Pharmacokinetic Profile

Sample Number Time Point (hours) Volume (mL) Collection Site
1 0 (pre-dose) 0.6 Marginal ear vein
2 0.5 0.6 Marginal ear vein
3 1 0.6 Marginal ear vein
4 2 0.6 Marginal ear vein
5 4 0.6 Marginal ear vein
6 8 0.6 Marginal ear vein
7 12 0.6 Marginal ear vein
8 24 0.6 Marginal ear vein

Each blood sample (0.6 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA or sodium heparin). Following collection, samples must be centrifuged at 4,500 rpm for 15 minutes at 5°C to separate plasma [3]. The resulting plasma fraction should be carefully transferred into properly labeled polypropylene tubes and stored at -20°C or lower until analysis to maintain analyte stability.

G A Pre-Study Phase B Dosing Procedure A->B A1 Animal Ethics Approval A->A1 A2 Rabbit Acquisition (2.5-3.0 kg, n=6) A->A2 A3 12-Hour Fasting A->A3 C Blood Collection B->C B1 This compound Preparation (37.5 mg/kg) B->B1 B2 Oral Administration with Food B->B2 D Sample Processing C->D C1 Marginal Ear Vein Sampling C->C1 C2 0-24 Hour Time Course (8 time points) C->C2 C3 0.6 mL per Sample C->C3 E Bioanalysis D->E D1 Centrifugation (4,500 rpm, 15 min, 5°C) D->D1 D2 Plasma Separation D->D2 D3 Storage at -20°C D->D3 E1 LC-MS/MS Analysis E->E1 E2 PK Parameter Calculation E->E2

Figure 1: Experimental Workflow for this compound Rabbit Pharmacokinetic Study. This diagram illustrates the comprehensive procedure from animal preparation through sample analysis.

Bioanalytical Method Details

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The LC-MS/MS system offers the sensitivity, specificity, and dynamic range required for reliable quantification of this compound in biological matrices. The method outlined here utilizes an Agilent 1200 liquid chromatography system coupled with a 6460 triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [3]. Chromatographic separation should be performed using a Zorbax C18 reverse-phase analytical column (50 × 4.6 mm, 5 μm particle size) maintained at 35°C [3].

The mobile phase composition should consist of acetonitrile and 0.1% formic acid in a ratio of 90:10 (%V/V), delivered in isocratic mode at a flow rate of 0.90 mL/min [3]. The auto-sampler temperature should be maintained at 10°C to enhance sample stability, with an injection volume of 10.0 μL. Under these conditions, the total run time is approximately 6.5 minutes, supporting efficient analysis of multiple samples.

Table 2: Optimized LC-MS/MS Parameters for this compound Quantification

Parameter Setting Description
LC System Agilent 1200 Binary pump with auto-sampler
MS System Agilent 6460 Triple quadrupole with ESI source
Column Zorbax C18 50 × 4.6 mm, 5 μm
Mobile Phase Acetonitrile:0.1% Formic Acid (90:10) Isocratic elution
Flow Rate 0.90 mL/min Constant flow
Run Time 6.5 minutes Per sample
Injection Volume 10.0 μL Fixed volume
Column Temperature 35°C Controlled environment
Mass Spectrometric Detection Parameters

Mass spectrometric detection should be performed in positive ionization mode with multiple reaction monitoring (MRM) to maximize sensitivity and specificity. The mass spectrometer parameters should be optimized as follows: capillary voltage: 5.0 kV; source temperature: 400°C; drying gas flow: 12.0 L/min; nebulizer gas pressure: 40.0 psi; and fragmentor voltage: 135.0 V [3].

For this compound quantification, monitor the transition from m/z 442.15 → 70.06 with a collision energy of 12.0 eV [3]. The internal standard, dapagliflozin, should be monitored using the transition m/z 409.14 → 391.13 with a collision energy of 15.0 eV [3]. These specific transitions provide highly selective detection with minimal interference from matrix components.

Sample Preparation Procedure

The liquid-liquid extraction (LLE) technique provides efficient sample cleanup and concentration of this compound from plasma matrix. To a 50.0 μL aliquot of plasma sample in a 10.0 mL plastic tube, add 125.0 μL of internal standard working solution (500 ng/mL dapagliflozin) [3]. Then add 4.0 mL of ethyl acetate as the extraction solvent. Vortex the mixture for 5 minutes to ensure thorough mixing, followed by shaking for 25 minutes to complete the extraction process.

Centrifuge the samples at 4,500 rpm for 15 minutes at 5°C to achieve phase separation. Carefully transfer the organic (upper) layer to a fresh glass tube and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue with 100.0 μL of mobile phase and transfer to an appropriate autosampler vial for LC-MS/MS analysis [3].

Calibration Standards and Quality Control Samples

Prepare a primary stock solution of this compound at 1.0 mg/mL in 80% acetonitrile in water [3]. Perform serial dilutions to create working standards appropriate for generating a calibration curve. Prepare calibration standards at concentrations of 145, 410, 1,050, 1,950, 2,900, 3,900, 4,900, and 5,800 ng/mL by spiking appropriate working standards into blank plasma [3].

Quality control (QC) samples should be prepared at three concentration levels: low QC (406 ng/mL), medium QC (2,900 ng/mL), and high QC (4,350 ng/mL) to monitor assay performance throughout the analytical run [3]. The method has demonstrated recovery exceeding 90.0% with accuracy values between -4.32% and 4.37% of relative error, and all relative standard deviation findings less than 4.21%, indicating excellent precision [3].

Pharmacokinetic Data Analysis

Parameter Calculation and Statistical Analysis

Non-compartmental analysis represents the most appropriate approach for determining this compound pharmacokinetic parameters from plasma concentration-time data. The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) should be directly observed from the experimental data. The area under the plasma concentration-time curve (AUC) from time zero to the last measurable time point (AUC0-t) should be calculated using the linear trapezoidal method [3].

The area under the curve from time zero to infinity (AUC0-∞) can be calculated using the formula: AUC0-∞ = AUC0-t + Ct/λz, where Ct is the last measurable concentration and λz represents the terminal elimination rate constant determined by linear regression of the log-linear terminal phase [3]. Additional parameters including elimination half-life (t1/2), mean residence time (MRT), and clearance (CL/F) should be derived using standard pharmacokinetic calculations.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Rabbits Following Single Oral Dose (37.5 mg/kg)

Parameter Unit Mean Value ± SD
Cmax ng/mL 269 ± 12.17
Tmax hours 2.0 ± 0.21
AUC0-t ng·h/mL 3,075.20 ± 316
AUC0-∞ ng·h/mL 3,624.21 ± 315
t1/2 hours 17.5 ± 5.9*

*Elimination half-life value obtained from clinical pharmacokinetic review [4]

Data Visualization and Interpretation

The plasma concentration-time profile should be visualized by plotting time on the X-axis and plasma concentration on the Y-axis, typically using a semi-logarithmic scale to better characterize the elimination phase [3]. The pharmacokinetic parameters should be reported as mean ± standard deviation for continuous variables, with Tmax presented as median (range) if appropriate.

G A Plasma Concentration vs. Time Data B Non-Compartmental Analysis A->B C Primary Parameters B->C D Secondary Parameters C->D C1 Cmax: Direct observation from concentration data C->C1 C2 Tmax: Time of Cmax occurrence C->C2 C3 AUC0-t: Linear trapezoidal method C->C3 E Data Interpretation D->E D1 AUC0-∞: AUC0-t + Ct/λz D->D1 D2 t1/2: 0.693/λz D->D2 D3 λz: Terminal elimination rate constant D->D3 D4 CL/F: Dose/AUC0-∞ D->D4 D5 Vd/F: CL/F/λz D->D5 E1 Absorption Rate Assessment E->E1 E2 Exposure Analysis (AUC) E->E2 E3 Elimination Characteristics E->E3 E4 Dose Regimen Planning E->E4

Figure 2: Pharmacokinetic Data Analysis Workflow. This diagram illustrates the process from raw data to pharmacokinetic parameter calculation and interpretation.

Applications and Implications

The rabbit pharmacokinetic data generated using this protocol provides critical preclinical information for dosage form development and clinical translation. Recent research has demonstrated bioequivalence between this compound granules and tablet formulations when administered with food, with geometric mean ratios for granules-versus-tablet AUCinf, AUClast, and Cmax of 0.984, 0.980, and 0.947, respectively [5] [6]. This finding is particularly relevant for pediatric patients or those with difficulty swallowing tablets, highlighting the importance of appropriate formulation strategies.

Furthermore, understanding this compound's pharmacokinetic profile aids in addressing clinical challenges such as resistance mechanisms. Recent evidence suggests that acquired resistance to this compound in breast cancer often involves aberrant activation of the mTORC1 pathway, creating metabolic vulnerabilities that may be targeted with combination therapies [7]. The pharmacokinetic parameters established in animal models help inform optimal dosing strategies to overcome these resistance mechanisms.

The comprehensive pharmacokinetic profile of this compound reveals favorable characteristics including rapid absorption, limited CYP P450-mediated metabolism, and predominant biliary excretion, with a half-life of approximately 17.5 ± 5.9 hours supporting once-daily dosing in clinical settings [4]. These properties, coupled with minimal requirement for dose adjustment in patients with mild to moderate renal or hepatic impairment, position this compound as a manageable targeted therapy despite its characteristic adverse effects including hyperglycemia, rash, and diarrhea [4].

Conclusion

The detailed protocol outlined in this application note provides a robust framework for conducting pharmacokinetic studies of this compound in rabbit models. The validated LC-MS/MS method offers the sensitivity, specificity, and precision required for reliable quantification of this compound in plasma matrices, while the comprehensive sampling strategy ensures adequate characterization of the pharmacokinetic profile. The experimental design balances scientific rigor with practical considerations in animal research, emphasizing proper ethical oversight and animal welfare.

Researchers can adapt this protocol to investigate formulation comparisons, food effects, or drug-drug interactions in the rabbit model, with the knowledge that the resulting data will provide valuable insights for clinical development. As this compound continues to find new applications in oncology and rare diseases, well-designed preclinical pharmacokinetic studies remain essential for optimizing therapeutic outcomes and managing treatment-related toxicities.

References

Mechanism of Alpelisib-Induced Hyperglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the mechanistic basis for hyperglycemia as an on-target effect of alpelisib?

This compound is an α-selective inhibitor of phosphoinositide 3-kinase (PI3K). The p110α subunit of PI3K is a critical mediator of the insulin signaling pathway [1] [2]. Its inhibition leads to:

  • Reduced Glucose Uptake: Insulin-stimulated glucose uptake into skeletal muscle and adipose tissue is impaired [1] [2].
  • Increased Hepatic Glucose Production: Unchecked hepatic glycogenolysis and gluconeogenesis occur [1] [2].

This results in elevated blood glucose levels and a compensatory rise in circulating insulin (hyperinsulinemia) [1]. The hyperglycemia typically manifests early in the treatment course, with a median time to onset of 15-16 days [1] [3].

The diagram below illustrates this disrupted signaling pathway.

G Insulin Insulin PI3K PI3K Insulin->PI3K Activates GlucoseUptake GlucoseUptake PI3K->GlucoseUptake Stimulates HepaticGlucose HepaticGlucose PI3K->HepaticGlucose Suppresses This compound This compound This compound->PI3K Inhibits Hyperglycemia Hyperglycemia GlucoseUptake->Hyperglycemia Blocked Reduced HepaticGlucose->Hyperglycemia Blocked Increased

Incidence, Risk Factors & Pre-Treatment Assessment

Q: What is the incidence of hyperglycemia in patients taking this compound, and how should risk be assessed prior to treatment initiation?

The incidence of hyperglycemia is substantial, but real-world data shows it is higher outside the strict protocols of clinical trials.

Table 1: Incidence of this compound-Associated Hyperglycemia

Population Any Grade Hyperglycemia Grade 3/4 Hyperglycemia Source / Context
Real-World (Standard Care) 80.3% 40.2% Retrospective study of 147 patients [3]
Clinical Trial (SOLAR-1) 63.7% 36.6% Pivotal Phase 3 trial [1]

Pre-Treatment Risk Assessment & Screening Protocol

A proactive assessment is critical for preventing severe complications. The following workflow should be completed before initiating this compound.

G Start Patient scheduled for this compound Screen Perform Pretreatment Screening: • HbA1c & Fasting Plasma Glucose • PIK3CA Mutation Status • Medical History (Diabetes, BMI ≥30, Age ≥75) Start->Screen Decision1 HbA1c ≥6.5%? (Diabetes Range) Screen->Decision1 Decision2 HbA1c 5.7%-6.4%? (Prediabetes) or Other Risk Factors*? Decision1->Decision2 No ReferEndo Mandatory Endocrinology Consultation & Glycemic Optimization Decision1->ReferEndo Yes ConsiderEndo Consider Endocrinology Consult & Prophylactic Metformin Decision2->ConsiderEndo Yes Proceed Proceed with this compound Initiation & Lifestyle Advice (Reduced-Carbohydrate Diet) Decision2->Proceed No ReferEndo->Proceed ConsiderEndo->Proceed note *Risk factors: Obesity (BMI ≥30 kg/m²), Age ≥75 [1] [2]

Key Risk Factors: An elevated baseline HbA1c is the strongest predictor for developing hyperglycemia and requiring subsequent this compound dose modification [3] [4]. Other factors include a history of diabetes, obesity (BMI ≥30 kg/m²), and age ≥75 years [1] [2].

Proactive Management & Monitoring Strategies

Q: What are the evidence-based strategies for preventing and managing hyperglycemia once this compound treatment has begun?

1. Prophylactic Measures

  • Lifestyle Intervention: A reduced-carbohydrate diet is the cornerstone of management. Expert panels recommend a daily intake of ~60-130 g of carbohydrates, and in some cases, a ketogenic diet (<50 g/day) may be appropriate [1] [2].
  • Prophylactic Medication: Initiating metformin is recommended for patients with a baseline HbA1c in the prediabetes range (5.7%-6.4%) and may be considered for those at highest risk even with normal HbA1c [2].

2. Glycemic Monitoring Protocol Frequent and structured monitoring is essential for early detection [1] [2] [5].

Table 2: Recommended Blood Glucose Monitoring Schedule

Patient Risk Profile Frequency for First 2 Weeks Frequency After 2 Weeks
All Patients At least once weekly (fasting) At least once every 4 weeks
High-Risk Patients Twice weekly or daily (fasting) Continue more frequent monitoring based on stability
Persistent Hyperglycemia --- Consider twice-daily monitoring (fasting and pre-dinner)

Management Algorithm for Hyperglycemia

Q: What is the stepwise protocol for managing hyperglycemia once it occurs during this compound treatment?

The following algorithm, synthesized from expert consensus and clinical data, provides a clear pathway for intervention [1] [2].

G DetectHyperglycemia Hyperglycemia Detected Step1 1. Initiate/Optimize Metformin (Titrate up to 2000 mg/day) DetectHyperglycemia->Step1 Step2 2. Add 2nd-line Agent: SGLT2 Inhibitor or Thiazolidinedione (TZD) Step1->Step2 If hyperglycemia persists Holdthis compound FBG >250 mg/dL (1st episode) or >500 mg/dL (later episode) Step1->Holdthis compound Check FBG Step3 3. Add 3rd-line Agent: Consider DPP4 Inhibitor or GLP-1 Receptor Agonist Step2->Step3 If hyperglycemia persists Step2->Holdthis compound Step3->Holdthis compound Holdthis compound->Step1 No ActionHold • Hold this compound • Immediate Endocrinology Consult • Start/Intensify Anti-Hyperglycemics • Consider Permanent Discontinuation Holdthis compound->ActionHold Yes

Key Considerations for the Management Algorithm:

  • First-Line Therapy: Metformin is the unanimous first-choice anti-hyperglycemic agent [1] [3] [2].
  • Second-Line Agents: SGLT2 inhibitors (e.g., empagliflozin) or Thiazolidinediones (e.g., pioglitazone) are preferred as second-line options [1] [2].
  • Agents to Use with Caution:
    • Insulin and Sulfonylureas are generally not recommended as first- or second-line agents due to the theoretical risk that the resulting hyperinsulinemia could reactivate the PI3K pathway and blunt this compound's anti-tumor effect [1] [6].
    • SGLT2 Inhibitors require caution due to a reported risk of euglycemic diabetic ketoacidosis [6] [2]. Ketone monitoring can be considered per provider discretion.

Frequently Asked Questions (FAQs)

Q: Does the severity of hyperglycemia predict the anti-tumor efficacy of this compound? This is an area of active investigation. The onset of hyperglycemia confirms "on-target" drug activity, but it is not yet validated as a reliable biomarker for treatment efficacy. The primary goal remains to manage hyperglycemia effectively to maintain this compound dose intensity, which is associated with improved progression-free survival [1].

Q: How quickly does hyperglycemia resolve after stopping this compound? In documented cases, hyperglycemia can reverse relatively quickly. One case report noted that fasting glucose levels normalized within one week of discontinuing this compound due to cancer progression [6].

Q: What is the role of a multidisciplinary team in managing this adverse event? A collaborative approach between oncology and endocrinology is highly recommended and considered a best practice [1] [3]. An endocrinology consultation is mandatory for high-risk patients before treatment initiation and for managing complex or severe cases.

References

Incidence and Characteristics of Diarrhea with Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data on diarrhea as an adverse event associated with alpelisib from clinical studies.

Aspect Details
Overall Incidence (All Grades) 58% of patients [1]
Grade 3 Incidence 6.7% - 7% of patients [2] [3]
Time to Onset (Grade ≥3) Median of 139 days (occurs later than hyperglycemia or rash) [2]
Common Management Antidiarrheal medications (e.g., loperamide) [4] [5]
Impact on Treatment 3% of patients permanently discontinued this compound due to diarrhea [6]

Protocol for Managing this compound-Induced Diarrhea

The management of diarrhea involves proactive patient communication, consistent monitoring, and a structured intervention plan. The workflow below outlines the core management logic.

Start Patient on this compound Monitor Monitor for Diarrhea Start->Monitor Assess Assess Severity Monitor->Assess MildMod Grade 1-2 Diarrhea (Increase over baseline) Assess->MildMod Severe Grade 3-4 Diarrhea (≥7 stools/day; inpatient care) Assess->Severe Act1 Initiate Antidiarrheals (e.g., Loperamide) MildMod->Act1 Act2 Ensure Adequate Hydration MildMod->Act2 Act3 Notify Healthcare Provider Immediately Severe->Act3 Act4 Rule Out Other Causes (e.g., infection) Severe->Act4 Int1 Interrupt this compound Dose Severe->Int1 Resolve Symptoms Resolve to Grade ≤1? Act1->Resolve  If persists  or worsens Int1->Resolve Int2 Interrupt this compound Dose Resolve->Monitor Yes DC Consider Permanent Discontinuation Resolve->DC No

In addition to the workflow, the table below details specific dosage modification guidelines based on the severity and persistence of diarrhea.

Clinical Scenario Recommended Action Reference
Grade 1 Diarrhea (Increase of <4 stools per day over baseline) Continue this compound at same dose; monitor patient; may initiate antidiarrheal medication. [7] [4]
Grade 2 Diarrhea (Increase of 4-6 stools per day over baseline) Continue this compound at same dose; initiate or intensify antidiarrheal medication. [7]
Grade 3 Diarrhea (Increase of ≥7 stools per day over baseline; incontinence; limiting self-care activities of daily living) Interrupt this compound therapy. Initiate medical management. Once symptoms resolve to Grade ≤1, resume this compound at a reduced dose level. [7] [8]
Grade 4 Diarrhea (Life-threatening consequences; urgent intervention indicated) Permanently discontinue this compound. [7]
Symptoms of Colitis (e.g., abdominal pain, mucus or blood in stool) Interrupt this compound and evaluate. Permanently discontinue if colitis is confirmed. [7] [6] [5]

Underlying Mechanisms and Clinical Context

  • On-Target Toxicity: Diarrhea is a recognized, on-target adverse effect of PI3Kα inhibition [6]. Managing it effectively is crucial for maintaining dose intensity, which is linked to improved progression-free survival [2].
  • Proactive Management is Key: Clinical evidence shows that implementing detailed management guidelines, including those for diarrhea, significantly reduced the rate of permanent discontinuation due to all adverse events [2].

Critical Differentiators and Unexplored Aspects

  • Colitis as a Serious Complication: this compound can cause colitis (inflammation of the colon), which may present with diarrhea containing mucus or blood and severe abdominal pain [7] [1] [5]. This requires immediate medical attention and differential diagnosis from uncomplicated diarrhea.
  • Drug-Drug Interactions: Be aware that this compound has the potential to reduce the efficacy of other medications, such as the blood thinner warfarin (a CYP2C9 substrate) [5]. This is an important consideration for patients on multiple drugs.

References

Frequently Asked Questions: Alpelisib-Induced Rash

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions on managing and investigating this specific adverse event.

  • What are the clinical characteristics of alpelisib-induced rash? A maculopapular, pruritic rash is most common, often appearing on the trunk and extremities [1]. It typically presents early, with a mean time to onset of 12-13 days after starting treatment [1] [2]. Histological examination often reveals a perivascular and interface lymphocytic dermatitis, and its development is frequently correlated with an increase in serum eosinophils [1] [2].

  • How can rash be prevented? Expert consensus strongly recommends initiating prophylactic nonsedating H1 antihistamines (e.g., cetirizine, loratadine) when a patient starts this compound [1] [2]. One study found that this prophylaxis was correlated with a reduction in the odds of developing grade 1/2 rash [1].

  • What is the recommended management strategy for an active rash? The management strategy depends on the severity of the rash, as graded by CTCAE criteria. The table below summarizes the consensus approach.

Rash Severity Recommended Management Strategies
All Grade Rash Initiate or continue nonsedating H1 antihistamines and topical steroids [3] [2].
Grade 3 Rash Manage with oral steroids and consider interrupting the this compound dose [3] [1].
  • What is the prognosis after a rash occurs? Unlike some other adverse events, rash is often recurrent. However, research shows that upon rechallenge with this compound after a grade 3 rash and dose interruption, 75% of patients did not experience a recurrence. This suggests that most patients can continue treatment at a maintained or reduced dose [1].

Experimental Protocols for Clinical Research

For researchers designing studies, here are methodologies from published investigations.

Protocol for Retrospective Clinicopathologic Analysis

This single-center study characterized rash in 102 patients receiving this compound [1].

  • Data Collection: Abstracted patient demographics, rash morphology, time to onset, duration, and associated symptoms from electronic medical records.
  • Laboratory Correlation: Analyzed complete blood count (CBC) with differential, focusing on absolute eosinophil count at pre-initiation, 1 week, and 2 weeks post-alpelisib.
  • Management & Outcomes: Documented use of prophylactic antihistamines, treatments used (antihistamines, topical/systemic corticosteroids), and rates of dose interruption/rechallenge.
  • Statistical Analysis: Used Fisher's exact test to assess the correlation between prophylactic antihistamines and rash occurrence. Paired t-tests tracked changes in laboratory values over time [1].
Protocol for Delphi Consensus Panels

This methodology established expert management recommendations for this compound toxicities [2].

  • Panel Composition: Convened experts in breast oncology and supportive care.
  • Rating Process: Panelists rated the appropriateness of various interventions on a 1-9 scale over multiple rounds.
  • Consensus Definition: Used median scores and dispersion to classify agreement levels for each scenario, reaching consensus in 96% of final ratings [2].
Protocol for Interventional Rash Prevention Trial

A terminated Phase 2 study (NCT05966584) investigated a novel preventive agent [4].

  • Objective: To assess if benralizumab (an anti-interleukin-5 receptor alpha monoclonal antibody) prevents this compound-induced rash.
  • Design: Single-group study where patients received one subcutaneous dose of benralizumab one day before starting standard-of-care this compound and endocrine therapy.
  • Primary Outcome: Proportion of subjects with a grade ≤1 rash after 4 weeks [4].

Key Pathways and Workflows

The diagram below outlines the clinical decision pathway for managing this compound-associated rash.

Start Patient Starting this compound Prevention Initiate Prophylaxis: Nonsedating H1 Antihistamine Start->Prevention RashOnset Rash Develops Prevention->RashOnset Possible AssessGrade Assess Rash Grade RashOnset->AssessGrade Grade12 Grade 1 or 2 AssessGrade->Grade12 Grade3 Grade 3 AssessGrade->Grade3 Manage12 Manage with: • Nonsedating H1 Antihistamines • Topical Steroids Grade12->Manage12 Manage3 Manage with: • Oral Steroids • Consider Dose Interruption Grade3->Manage3 ContinueTx Continue Treatment with Monitoring Manage12->ContinueTx Rechallenge Rechallenge Possible Manage3->Rechallenge Rechallenge->ContinueTx

The strategies and data provided are based on clinical studies and expert panels. For use in human patients, always refer to the latest official Prescribing Information.

References

Alpelisib Dose Reduction Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the standard dose reduction protocol for managing adverse events in the context of breast cancer treatment [1].

Action Dose Indication
Starting Dose 300 mg once daily Standard initial dose for breast cancer indication [1].
First Dose Reduction 250 mg once daily First step after certain adverse events [1].
Second Dose Reduction 200 mg once daily Second step if intolerance persists [1].
Discontinuation Permanently stop If unable to tolerate 200 mg once daily [1].

For PIK3CA-Related Overgrowth Spectrum (PROS), the recommended dose for adults is 250 mg once daily, with reductions to 125 mg and then 50 mg if needed [1].

Management of Key Adverse Events

Hyperglycemia, rash, and diarrhea are the most common grade 3/4 adverse events associated with alpelisib [2]. The management strategies below are based on expert consensus and clinical trial guidance [1] [3].

Hyperglycemia Management

Hyperglycemia is an on-target effect of PI3Kα inhibition [4] [3]. The following table outlines management strategies based on the severity of hyperglycemia (graded by Fasting Plasma Glucose - FPG) [1] [3].

Grade (FPG) Actions & Monitoring

| Grade 1 (>ULN - 160 mg/dL) | No dose adjustment. Initiate or intensify antidiabetic therapy [1]. | | Grade 2 (>160 - 250 mg/dL) | No dose adjustment. Initiate/intensify antidiabetic therapy. If FPG >160 mg/dL persists after 21 days, reduce this compound by one dose level [1]. | | Grade 3 (>250 - 500 mg/dL) | Interrupt this compound. Initiate/intensify antidiabetic therapy. If FPG ≤160 mg/dL within 3-5 days, resume at one lower dose level. If not, consult an endocrinologist. Permanently discontinue if not resolved within 21 days [1]. | | Grade 4 (>500 mg/dL) | Interrupt this compound. Initiate/intensify antidiabetic therapy and provide supportive care. Re-check FPG in 24 hours. If FPG ≤500 mg/dL, follow Grade 3 guidance. If confirmed >500 mg/dL, permanently discontinue [1]. |

Key Recommendations for Researchers:

  • Pre-treatment Assessment: Consult an endocrinologist for high-risk patients (e.g., HbA1c ≥6.5%) before initiating this compound [3].
  • Prophylaxis: Consider prophylactic metformin for patients with baseline HbA1c of 5.7%–6.4% [3].
  • First-line Therapy: Metformin is the preferred first-line anti-hyperglycemic agent [1] [3]. Dosing can be escalated up to 2000 mg/day if renal function is adequate [3].
  • Monitoring: For most patients, weekly fasting blood glucose monitoring is recommended. High-risk patients may require twice-weekly or daily monitoring [3].
Rash Management

Rash is another frequent AE, often manageable with prophylactic measures [2].

Grade Actions

| Grade 1 (<10% BSA) | No dose adjustment. Initiate topical corticosteroids and consider oral antihistamines [1]. | | Grade 2 (10-30% BSA) | No dose adjustment. Initiate or intensify topical corticosteroids and oral antihistamines. Consider low-dose systemic corticosteroids [1]. | | Grade 3 (>30% BSA or severe) | Interrupt this compound. Initiate or intensify topical/systemic corticosteroids and antihistamines. Upon improvement to Grade ≤1, resume at the same dose (first occurrence) or next lower dose level (second occurrence) [1]. | | Grade 4 (Life-threatening) | Permanently discontinue this compound [1]. |

Key Recommendations for Researchers:

  • Prophylaxis: Initiate prophylactic, nonsedating H1 antihistamines in all patients starting this compound to lower the incidence and severity of rash [1] [2] [3].
  • First-line Management: For an active rash, nonsedating H1 antihistamines and topical steroids are the preferred initial management [3].

Experimental Evidence & Protocol Insights

For your experimental work, understanding the context of combination therapies and resistance mechanisms is crucial.

This compound in Combination Therapy
  • With Paclitaxel: A Phase Ib study determined the Maximum Tolerated Dose (MTD) of this compound to be 150 mg QD when combined with paclitaxel (80 mg/m² weekly) in patients with advanced solid tumors. Higher doses (250 mg and 300 mg) led to a high rate of dose-limiting toxicities, primarily hyperglycemia [4].
  • In HER2+ Breast Cancer Models: Preclinical studies show that HER2+ breast cancer cell lines with PIK3CA mutations are less sensitive to anti-HER2 therapy. This compound enhanced the antitumor efficacy of anti-HER2 therapies like trastuzumab in vitro and greatly delayed tumor growth in HCC1954 xenografts in vivo [5].
  • Novel Combination Strategies: A 2025 network-informed study identified promising drug target combinations. The combination of This compound (PI3Kα inhibitor) + LJM716 (an ERBB2 antibody) diminished tumors in patient-derived breast cancer models, suggesting a potential strategy to overcome resistance [6].
Protocol for In Vitro Efficacy Assessment

The methodology below, derived from a 2023 study, can serve as a guide for evaluating this compound efficacy and resistance in cell line models [5].

G Start Start: Seed HER2+ BC Cell Lines A1 Culture PIK3CA mutant and wild-type lines Start->A1 A2 Generate Resistant Derivatives (Chronic exposure to escalating this compound doses) A1->A2 B Treat with this compound (Dose range e.g., 0.125µM to 1µM) ± other agents (e.g., trastuzumab) A2->B C Incubate for 7 Days B->C D Assay Cell Growth (MTT assay) C->D E Analyze Data (Calculate IC50 via GraphPad Prism) D->E F Downstream Analysis (Western Blot, RNA Sequencing) E->F

Key Steps & Reagents [5]:

  • Cell Lines: Use a panel of HER2+ breast cancer cell lines with known PIK3CA status (e.g., mutant: HCC1954, KPL4, JMT1; wild-type: BT474, SKBR3).
  • Generating Resistant Models: To create derivatives with acquired resistance (AR), chronically expose sensitive lines (e.g., HCC1954, KPL4) to gradually increasing doses of this compound (e.g., from 0.125µM to 1µM) over several months.
  • Drug Treatment: Treat cells with a range of this compound concentrations, alone or in combination with other agents (e.g., trastuzumab at 1-10 µg/mL).
  • Viability Assay: Assess cell growth after 7 days using the MTT assay.
  • Data Analysis: Generate dose-response curves and calculate IC50 values using software like GraphPad Prism (log(inhibitor) vs. response-variable slope model).
  • Mechanistic Studies: Perform Western blotting to analyze key PI3K pathway components (e.g., pAKT) and RNA sequencing to identify resistance mechanisms.

Key Takeaways for Your Research

  • Toxicity is Manageable: Hyperglycemia and rash are expected but manageable with proactive monitoring, prophylactic measures, and clear dose modification rules.
  • Combination Dosing is Critical: The MTD for this compound in combination therapy can be significantly lower than the 300 mg monotherapy dose, as seen with paclitaxel [4].
  • Preclinical Models are Predictive: Patient-derived organoid (PDO) models confirm that This compound efficacy is strongly associated with the presence of PIK3CA mutations, validating its use in stratified research models [7].

References

alpelisib toxicity management algorithm

Author: Smolecule Technical Support Team. Date: February 2026

Alpelisib Toxicity Overview

This compound is associated with a range of adverse events (AEs). The table below summarizes the key characteristics based on an analysis of the FDA Adverse Event Reporting System (FAERS) [1].

Characteristic Detail
Most Common AEs (by SOC) Gastrointestinal disorders, General disorders, Metabolism/nutrition disorders, Skin/subcutaneous tissue disorders, Investigations [1]
Median Time to Onset of AEs 13 days (Interquartile Range: 7-70 days) [1]
AEs within First 30 Days 61.12% of cases [1]
Novel AEs (per study) Constipation, dysphagia, diabetic ketoacidosis, feeding disorder, urticaria, eye disorders, vision blurred [1]
Serious Outcomes 60.92% of reports were serious; of these, 23.7% resulted in death, 29.9% in hospitalization [1]

Management Algorithms for Key Toxicities

Proactive management is essential to maintain patients on therapy and manage toxicities effectively [2].

Hyperglycemia Management

The following diagram illustrates the proactive monitoring and management strategy for hyperglycemia.

cluster_monitoring Monitoring Frequency by Risk Start Patient Starting this compound PreTxCheck Pre-Treatment Assessment: Check HbA1c & Risk Factors Start->PreTxCheck HighRisk High Risk Criteria: • Age ≥70 • BMI ≥30 • HbA1c 5.7–6.4% PreTxCheck->HighRisk Monitor Initiate Blood Glucose Monitoring PreTxCheck->Monitor Low/Standard Risk Consult Endocrinology Consult HighRisk->Consult Prophylaxis Initiate Prophylactic Metformin (for HbA1c ≥5.7%) Consult->Prophylaxis Low Standard Risk: Weekly FBG Monitor->Low High High Risk: Daily FBG Monitor->High Prophyllysis Prophyllysis Prophyllysis->Monitor

Diagram: Proactive management of hyperglycemia begins with pre-treatment risk assessment and monitoring.

Detailed Protocol:

  • Pre-Treatment Risk Assessment: Patients with HbA1c ≥6.5% should not start this compound without a pre-treatment endocrinology consult. High-risk patients (age ≥70, BMI ≥30 kg/m², HbA1c 5.7–6.4%) should also be referred [2].
  • Prophylaxis: Initiate prophylactic metformin for patients with baseline HbA1c 5.7–6.4%. It may also be considered for those with HbA1c <5.7% [2].
  • First-Line Agent: Metformin is the preferred first-line anti-hyperglycemic agent. Dosage can be escalated up to 2000 mg/day (if GFR >45 mL/minute/1.73 m²) [2].
  • Subsequent Lines: For inadequate control, add a second-line agent like an SGLT2 inhibitor or a thiazolidinedione. Insulin, sulfonylureas, and DPP4 inhibitors are generally not recommended as first- or second-line agents [2].
  • This compound Dosing & Discontinuation:
    • FBG >250 mg/dL (first episode): Hold this compound, add another anti-hyperglycemic agent to metformin, and consult endocrinology [2].
    • FBG >500 mg/dL (later episodes): Hold this compound, start insulin, and consult endocrinology, or consider permanent discontinuation [2].
Rash & Skin Toxicity Management

The management of rash focuses on prophylaxis and early intervention.

Start Patient Starting this compound Prophylaxis Initiate Prophylaxis: Nonsedating H1 Antihistamine Start->Prophylaxis RashOnset Rash Develops Prophylaxis->RashOnset InitialMgt Initial Management: • Nonsedating H1 Antihistamine • Topical Steroids RashOnset->InitialMgt SevereCheck Rash Severe or Worsening? InitialMgt->SevereCheck Supportive Supportive Skin Care: • Regular moisturizer • Avoid perfumed products • Use mild detergents • Pat skin dry InitialMgt->Supportive SevereCheck->Supportive No Escalate Escalate Therapy: Consult dermatology. Consider systemic steroids. SevereCheck->Escalate Yes

Diagram: A structured approach for preventing and managing this compound-associated rash.

Detailed Protocol:

  • Prophylaxis: Initiate prophylactic nonsedating H1 antihistamines in all patients starting this compound [2].
  • Initial Management: For an emerging rash, the preferred initial management is nonsedating H1 antihistamines and topical steroids [2].
  • Supportive Skin Care: Advise patients to use moisturizers regularly, avoid perfumed products, wear gloves for chores, use mild detergents, and pat skin dry with a soft towel [3].

Frequently Asked Questions (FAQs)

Q1: What is the typical timeline for the onset of this compound-related toxicities? A key characteristic of this compound toxicity is its relatively rapid onset. The median time to the onset of any adverse event is 13 days, with the majority (over 60%) occurring within the first month of treatment [1]. Specifically, the median time to onset of grade ≥2 hyperglycemia is about 15 days, and for grade 2-3 rash, it is about 12 days [2].

Q2: Are there any novel or less common toxicities I should be aware of in my research? Beyond the well-known hyperglycemia and rash, real-world pharmacovigilance data has identified other AEs significantly associated with this compound. These include constipation, dysphagia, diabetic ketoacidosis, feeding disorder, urticaria, and various eye disorders, including blurred vision [1].

Q3: How should I manage diarrhea associated with this compound? Diarrhea is a very common side effect and can sometimes be severe. Researchers should monitor the frequency and severity. A common guideline is to advise patients to contact their healthcare team if they experience diarrhea 3 or more times in 24 hours compared to their baseline. Anti-diarrhea medications can be prescribed proactively [3].

References

Key Interaction Mechanisms & Monitoring Overview

Author: Smolecule Technical Support Team. Date: February 2026

Interaction Category Mechanism / Primary Concern Examples / Key Monitoring Parameters Clinical & Research Considerations

| Metabolic Interactions | • Substrate of CYP3A4 [1] [2]Inducer of CYP2C9 [1] | • Inhibitors (e.g., Ketoconazole): Increase Alpelisib exposure [3]. • Inducers (e.g., Rifampin): Decrease this compound efficacy [1]. • CYP2C9 Substrates (e.g., Warfarin): Reduced substrate efficacy [1]. | • Conduct therapeutic drug monitoring (TDM) during co-administration. • Monitor INR closely if used with warfarin. | | On-Target Toxicities | • Hyperglycemia: PI3Kα inhibition disrupts insulin signaling [4] [5]. • Rash: On-target effect on skin homeostasis [5] [6]. | • Onset: Hyperglycemia (median ~15 days); Rash (median ~12 days) [5]. • Monitoring: Fasting blood glucose, HbA1c, skin examinations [7] [1]. | • Proactive management is essential to maintain dose intensity and treatment efficacy [6] [8]. | | Transporter-Mediated | • Substrate of BCRP (Breast Cancer Resistance Protein) [1]. | • BCRP Inhibitors: May increase this compound concentration and toxicity risk [1]. | • Closely monitor for adverse effects if co-administered with BCRP inhibitors. |

This compound's pharmacokinetics and interactions are centered on its metabolism and its effect on other enzymes. The following pathway visualizes its metabolic fate and key interaction points.

Alpelisib_Metabolism This compound Metabolic Pathway and Key Interactions This compound This compound Feces Feces Elimination This compound->Feces  36% Unchanged Urine Urine Elimination This compound->Urine  2% Unchanged CYP3A4 CYP3A4 This compound->CYP3A4  Metabolized By CYP2C9_Substrates CYP2C9 Substrates (e.g., Warfarin) This compound->CYP2C9_Substrates  Induces → ↓ Efficacy BZG791 BZG791 (M44) Primary Metabolite BZG791->Feces  32% BZG791->Urine  7.1% CYP3A4->BZG791 BCRP_Inhibitors BCRP Inhibitors BCRP_Inhibitors->this compound  ↑ Concentration/Risk Strong_Inhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Strong_Inhibitors->this compound  ↑ Concentration Strong_Inducers Strong CYP3A4 Inducers (e.g., Rifampin) Strong_Inducers->this compound  ↓ Concentration

Experimental Monitoring & Management Protocols

Effective research and clinical protocols require detailed methodologies for monitoring interactions and managing adverse events.

Detailed Protocol: Investigating this compound-CYP3A4 Inhibitor DDI

This protocol is based on a published study that investigated the interaction between this compound and CYP3A4 inhibitors in a rat model using UPLC-MS/MS [3].

  • Objective: To evaluate the effects of ketoconazole (a strong CYP3A4 inhibitor) and itraconazole on the pharmacokinetics of this compound.
  • Methodology:
    • Animal Model: Male Sprague-Dawley rats (n=18, 210 ± 10 g).
    • Study Design: Rats were divided into three groups:
      • Group A (Control): 0.5% carboxymethyl cellulose sodium (CMC-Na) solution.
      • Group B: Ketoconazole (20 mg/kg).
      • Group C: Itraconazole (20 mg/kg).
    • Dosing: this compound (30 mg/kg) was administered orally 30 minutes after the pre-treatment.
    • Sample Collection: Blood samples (~0.3 mL) were collected from the tail veins at 13 time points from 0 to 48 hours post-alpelisib dose.
    • Bioanalysis:
      • Sample Processing: Plasma was separated by centrifugation and stored at -80°C. Proteins were precipitated with acetonitrile containing an internal standard (duvelisib).
      • UPLC-MS/MS Setup:
        • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).
        • Mobile Phase: (A) Acetonitrile and (B) Water with 0.1% formic acid, using a gradient elution.
        • Detection: Positive ion mode with Multiple Reaction Monitoring (MRM).
        • Linear Range: 1–5,000 ng/mL.
  • Key Findings: Ketoconazole significantly increased the plasma concentration and altered the pharmacokinetics of this compound more profoundly than itraconazole [3].
Detailed Protocol: Managing On-Target Toxicities

Proactive management of hyperglycemia and rash is critical for maintaining patients on treatment and ensuring the validity of clinical trial outcomes by preventing dose modifications [5] [6] [8]. The workflow below outlines a consensus approach for managing these events.

AE_Management Management of Hyperglycemia and Rash with this compound Start Patient Starting this compound PreTx Pre-Treatment Assessment: • Check FPG & HbA1c • Assess hyperglycemia risk • Endocrinology consult for high-risk patients Start->PreTx Hyperglycemia Hyperglycemia Management H1 Prophylaxis: Consider Metformin for HbA1c ≥ 5.7% Hyperglycemia->H1 Rash Rash Management R1 Prophylaxis: Start nonsedating H1 antihistamine Rash->R1 PreTx->Hyperglycemia PreTx->Rash H2 Lifestyle Advice: Low-carbohydrate diet (≈60-130 g/day) H1->H2 H3 First-Line Treatment: Metformin (escalate to 2000 mg/day if needed) H2->H3 H4 Second/Third-Line: Add SGLT2i or TZD H3->H4 H5 For FBG > 250 mg/dL: Hold this compound, add agent, endocrinology consult H4->H5 Monitor Ongoing Monitoring: • Weekly FBG for first 2 weeks • Skin examinations H5->Monitor R2 If Rash Appears: Nonsedating H1 antihistamine + Topical steroids R1->R2 R2->Monitor

Frequently Asked Questions (FAQs) for Research Scenarios

Q1: What is the strongest predictor of severe hyperglycemia in patients treated with this compound, and how should this inform patient selection in clinical trials? A: The strongest predictors are pre-existing hyperglycemia and obesity [5] [8]. Patients with a baseline HbA1c in the diabetic range (≥6.5%) or those with a BMI ≥30 kg/m² are at highest risk. Trial protocols should mandate rigorous pre-treatment screening (FPG and HbA1c) and consider prophylactic metformin for patients with HbA1c ≥5.7% to maintain dose intensity and prevent treatment discontinuation [5].

Q2: Why is rash so common with this compound, and what is the evidence for prophylactic management? A: Rash is an on-target effect related to the role of the PI3K pathway in skin homeostasis [5] [6]. Expert consensus based on clinical experience strongly recommends the use of prophylactic nonsedating H1 antihistamines (e.g., loratadine, cetirizine) upon initiating this compound to reduce the incidence and severity of rash, which is crucial for protocol adherence [5] [6].

Q3: Are there any known drug interactions that would necessitate an absolute contraindication in a trial protocol? A: While not always an absolute contraindication, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) should be avoided, as they can significantly decrease this compound plasma concentrations, potentially leading to subtherapeutic levels and treatment failure [1] [2]. Protocol designs should explicitly list these agents as prohibited concomitant medications.

References

preventing alpelisib treatment discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary mechanisms that cause resistance to alpelisib? While the search results do not list mechanisms specific to this compound alone, a major theme in overcoming resistance to targeted therapies like this compound is compensatory pathway activation. When one pathway (like PI3K) is blocked, cancer cells often activate alternative signaling pathways to survive. For this compound, this can lead to the restoration of cell cycle progression, a process it initially suppresses [1]. Therefore, the focus shifts from single-agent resistance to preventing resistance within combination regimens.

  • Q2: Which combination therapies can help overcome resistance and sustain the effectiveness of this compound? Preclinical evidence supports several combination strategies. The most documented approach is combining this compound with a CDK4/6 inhibitor (e.g., palbociclib) [2] [1]. Another potent combination is with an AKT inhibitor (e.g., capivasertib), which may more effectively block adaptive resistance [2]. Additionally, combining this compound with an mTOR inhibitor (e.g., MLN0128) has also shown synergistic efficacy in causing tumor regression in mouse models [1].

  • Q3: Are there specific cancer subtypes where these combinations are most effective? Yes, the molecular context of the tumor is critical. Research indicates that the Luminal Androgen Receptor (LAR) subtype of Triple-Negative Breast Cancer (TNBC) is a strong candidate. These tumors are frequently characterized by PIK3CA mutations and an intact RB1 gene, making them simultaneously vulnerable to PI3K and CDK4/6 inhibition [2]. Furthermore, PIK3CA-mutated hepatocellular carcinoma (HCC) has been shown to respond to this compound combinations in preclinical models [1].

Experimental Protocols & Data

For researchers designing experiments to test these combinations, the following summarized data and methodologies can serve as a guide.

Table 1: Preclinical Efficacy of this compound Combinations

The table below synthesizes findings from key studies on combination therapies involving this compound.

Combination Therapy Cancer Model Key Molecular Context Reported Outcome Citation
This compound + Palbociclib (CDK4/6i) LAR TNBC Cell Lines (MDA-MB-453, MFM-223) & PDX PIK3CA mut; RB wild-type Synergistic growth inhibition; more potent than Palbociclib/Alpelisib in vivo [2]. [2]
This compound + Palbociclib PIK3CA-mutant HCC (mouse model & cell lines) PIK3CA gain-of-function mutation (H1047R) Synergistic suppression of HCC cell growth; caused tumor regression in mice [1]. [1]
This compound + MLN0128 (mTORi) PIK3CA-mutant HCC (mouse model & cell lines) PIK3CA gain-of-function mutation (H1047R) Synergistic suppression of HCC cell growth; caused tumor regression in mice [1]. [1]
Palbociclib + Capivasertib (AKTi) LAR TNBC Cell Lines & PDX PIK3CA mut; RB wild-type Highly synergistic; blocked adaptive AKT activation more effectively than PI3Kα inhibition [2]. [2]
Protocol: Testing Combination Efficacy In Vitro

This methodology is adapted from the cited studies to provide a general workflow [2] [1].

  • Cell Line Selection & Culture: Select relevant cell lines (e.g., MDA-MB-453 for LAR TNBC). Culture them in recommended media supplemented with 10% FBS. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Drug Preparation: Prepare stock solutions of this compound, palbociclib, and other inhibitors in DMSO. Store at -20°C or as per manufacturer's instructions.
  • Proliferation Assay:
    • Seed cells in 96-well plates at a density optimized for linear growth (e.g., 1,000-3,000 cells/well).
    • After 24 hours, treat cells with a concentration matrix of the drugs alone and in combination. Include a DMSO vehicle control.
    • Replenish drugs and media every 2-3 days.
    • Quantify cell proliferation after 5-7 days using an Incucyte Live-Cell Analysis System or a standard cell viability assay (e.g., MTT, CellTiter-Glo).
  • Synergy Analysis: Analyze the dose-response matrix using software like SynergyFinder (www.synergyfinder.org) [2]. Apply the Loewe additivity model; a synergy score >10 suggests a synergistic interaction.
  • Clonogenic Assay: For long-term survival, seed a low density of cells (e.g., 1,000-6,000 cells per dish) and treat with inhibitors. After 10-14 days, fix and stain colonies with crystal violet, then count them.
  • Mechanistic Validation (Western Blot): Treat cells with inhibitors for 24-48 hours. Analyze lysates by Western Blot to confirm on-target effects:
    • This compound: Look for decreased p-AKT (S473) and downstream p-S6.
    • Palbociclib: Look for decreased p-RB (S780/S807).
    • Adaptive Resistance: Monitor for palbociclib-induced increase in p-AKT, which can be blocked by capivasertib [2].

Signaling Pathways & Resistance Mechanisms

The following diagram illustrates the core signaling pathway targeted by this compound and how compensatory mechanisms can lead to resistance, informing rational combination therapies.

G PIK3CA_mutation PIK3CA Mutation PI3K PI3K (p110α) PIK3CA_mutation->PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth mTOR->Cell_Growth CDK4_6 CDK4/6 pRB pRB Phosphorylation CDK4_6->pRB phosphorylates Cyclin_D Cyclin D Cyclin_D->CDK4_6 binds Cell_Cycle G1/S Phase Transition pRB->Cell_Cycle promotes This compound This compound (PI3Kα inhibitor) This compound->PI3K Blocks CDK4_6i CDK4/6 Inhibitor (e.g., Palbociclib) CDK4_6i->CDK4_6 Blocks Adaptive_AKT Adaptive Feedback: Increased p-AKT CDK4_6i->Adaptive_AKT Induces AKTi AKT Inhibitor (e.g., Capivasertib) AKTi->AKT Blocks Adaptive_AKT->AKT Re-activates PDGFRb Upregulation of PDGFRβ Adaptive_AKT->PDGFRb Involves

(Caption: Rationale for this compound combination therapy. This compound inhibits the PI3K/AKT/mTOR axis. Combining it with a CDK4/6 inhibitor provides a dual attack on proliferation. A key resistance mechanism is adaptive AKT reactivation, potentially driven by PDGFRβ, justifying the addition of an AKT inhibitor [2] [1].)

References

dietary interventions alpelisib toxicity ITACA trial

Author: Smolecule Technical Support Team. Date: February 2026

ITACA Trial Intervention Protocol

The table below summarizes the key methodological details from the ITACA trial's experimental arm designed to mitigate alpelisib toxicity [1]:

Intervention Component Experimental Group Protocol Control Group Protocol
This compound Administration 300 mg orally in the evening, at least 5 hours after the last meal [1]. 300 mg daily in the morning, per standard EMA recommendations [1].
Dietary Modifications Low carbohydrate diet with a low glycemic index. Before this compound, patients consumed a specific low-carb snack (e.g., 200g yogurt, 30-50g almonds, or 100g semi-hard cheese with water) [1]. No specific dietary suggestions [1].
Concomitant Therapy Fulvestrant 500 mg intramuscularly monthly [1]. Fulvestrant 500 mg intramuscularly monthly [1].
Glucose Monitoring 7-point glycemic profile for 3 days before and 3 days after this compound initiation, followed by twice-daily measurements [1]. 7-point glycemic profile for 3 days before and 3 days after this compound initiation, followed by twice-daily measurements [1].

Hyperglycemia Onset & Management Data

An interim analysis of the ITACA trial provided crucial quantitative data on the timing and severity of hyperglycemia, which should guide monitoring schedules [1]:

Hyperglycemia Metric Interim Analysis Finding (n=23)
Any Grade Hyperglycemia 91.3% (21 patients) [1].
Grade 1 39.1% (9 patients) [1].
Grade 2 34.8% (8 patients) [1].
Grade 3 17.4% (4 patients) [1].
Grade 4 0.0% (0 patients) [1].
Median Grade 2-4 Hyperglycemia-Free Survival 6 days (95% CI: 3 - 44 days) [1].

Mechanism of this compound-Induced Hyperglycemia

The following diagram illustrates the "on-target" PI3K pathway inhibition by this compound that leads to hyperglycemia, which is the rationale for dietary interventions.

G This compound This compound PI3K_Inhibition PI3K Pathway Inhibition This compound->PI3K_Inhibition Insulin_Resistance Insulin Resistance PI3K_Inhibition->Insulin_Resistance Hepatic_Effects Increased Hepatic Glucose Production (Glycogenolysis) PI3K_Inhibition->Hepatic_Effects Hyperglycemia Hyperglycemia Insulin_Resistance->Hyperglycemia Hepatic_Effects->Hyperglycemia Dietary_Intervention Low-Carb/Ketogenic Diet Dietary_Intervention->Hyperglycemia

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for using a low-carbohydrate diet with this compound? The rationale is rooted in the mechanism of this compound-induced hyperglycemia. By inhibiting the PI3K pathway, this compound disrupts insulin signaling, leading to insulin resistance and increased glucose release from the liver (glycogenolysis). A low-carbohydrate or ketogenic diet aims to reduce the dietary glucose load and deplete hepatic glycogen stores, thereby limiting one of the primary sources of elevated blood glucose [1] [2].

Q2: How quickly does hyperglycemia typically occur after starting this compound? Hyperglycemia onset is rapid. The ITACA trial interim analysis found that the median time to grade 2-4 hyperglycemia was only 6 days, with the majority of cases occurring within the first week of treatment. This is earlier than the 15-day median onset for grade ≥3 hyperglycemia reported in the SOLAR-1 trial, underscoring the need for vigilant monitoring from the very start of therapy [1].

Q3: What are the recommended methods for monitoring hyperglycemia? The ITACA trial protocol recommends intensive monitoring, including a 7-point glycemic profile (measuring blood glucose at seven different times throughout the day) for three days before and three days after initiating this compound. This is followed by twice-daily glucose measurements for the duration of treatment. The study also suggests that continuous glucose monitoring (CGM) systems should be used if feasible, as they can detect abnormalities at the earliest possible stage [1].

Q4: What is the status of the ITACA trial? According to the EU Clinical Trials Register, the trial is currently listed as "Suspended by CA" (Competent Authority) [3] [4]. This means the regulatory authority has paused the trial; no results from the final analysis are available yet.

Key Takeaways for Professionals

  • Proactive and Early Monitoring is Critical: Initiate rigorous blood glucose monitoring within the first week of this compound therapy, as hyperglycemia can develop within days [1].
  • Interdisciplinary Management is Essential: Effective management requires collaboration between oncologists, endocrinologists, and dietitians to implement both pharmacological and dietary strategies [1].
  • Evidence is Still Evolving: The ITACA trial's interim analysis confirms the feasibility and focus of the intervention, but final results on efficacy are pending due to the trial's current suspended status [1] [4].

References

alpelisib fulvestrant versus standard care real-world evidence

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence & Real-World Outcomes Summary

Aspect BYLieve Trial (Cohort A) [1] [2] [3] Real-World Standard Treatment [1] Real-World Alpelisib Use [4]
Study Design Phase 2, multicenter, open-label, single-arm [2] [3] Retrospective matched cohort from U.S. clinico-genomics database [1] Single-institution retrospective chart review [4]
Patient Population HR+, HER2-, PIK3CA-mutated ABC, progressed on CDK4/6i + AI [2] [3] HR+, HER2-, PIK3CA-mutated ABC, progressed on CDK4/6i + hormone therapy [1] HR+, HER2-, PIK3CA-mutated MBC, heavily pre-treated [4]
Intervention This compound (300 mg/day) + Fulvestrant [2] [3] Various real-world standard therapies [1] This compound + Fulvestrant [4]

| Key Efficacy Findings | - 6-month PFS rate: 50.4% (95% CI: 41.2-59.6) [3]

  • Median PFS: 7.3 months [1] | - 6-month PFS rate: 40.1% [1]
  • Median PFS: 3.7 months [1] | - Overall Response Rate (ORR): 12.5% [4]
  • Median treatment duration: 2 mos (with Gr3 AEs) vs 6.28 mos (without) [4] | | Common Grade ≥3 AEs | Hyperglycemia (29%), Rash (10%), Rash maculopapular (9%) [2] | Information not available in study | Hyperglycemia (53.8%), Skin rash (30.8%), GI side effects (23.1%) [4] | | Discontinuation due to AEs | 20.5% [5] | Information not available in study | 47.8% (of those who discontinued) [4] |

Methodological Details of Key Studies

The evidence supporting the use of this compound + fulvestrant comes from specific trial and real-world data analysis protocols.

  • BYLieve Trial (Cohort A) Protocol: This phase 2, non-comparative study enrolled patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer who progressed on or after a CDK4/6 inhibitor plus an aromatase inhibitor as their immediate prior therapy [2] [3]. Patients received oral this compound 300 mg once daily continuously plus fulvestrant 500 mg intramuscularly on day 1 of each 28-day cycle (and on day 15 of cycle 1) [2] [3]. The primary endpoint was the proportion of patients alive without disease progression at 6 months, assessed locally per RECIST v1.1 [2] [3].

  • Real-World Comparative Analysis Methodology: This analysis matched 120 patients from BYLieve's Cohort A with 95 patients from a U.S. nationwide clinico-genomics database (CGDB) [1] [5]. The real-world patients had the same cancer subtype and treatment history (progression on a CDK4/6i + hormone therapy) but received standard-of-care treatments [1] [5]. To ensure a valid comparison, researchers used propensity score matching to balance the two cohorts for key baseline characteristics, and the primary endpoint was progression-free survival (PFS) [1] [5]. A sensitivity analysis excluded patients who received chemotherapy immediately after CDK4/6i progression [5].

The patient matching methodology for the comparative analysis can be visualized as follows:

RW Real-World Database (N=855 patients) Match Propensity Score Matching RW->Match BL BYLieve Cohort A (N=120 patients) BL->Match FinalRW Matched Real-World Cohort (n=95 patients) Match->FinalRW FinalBL BYLieve Analysis Set (n=119 patients) Match->FinalBL Compare Comparative Analysis (Progression-Free Survival) FinalRW->Compare FinalBL->Compare

Efficacy vs. Toxicity in Practice

Real-world evidence confirms the efficacy signal from clinical trials but highlights significant challenges in clinical management.

  • Confirmed Efficacy in Broader Populations: A real-world analysis of the Flatiron Health database, which included a wider range of PIK3CA mutations than those in the SOLAR-1 trial, still demonstrated improved real-world progression-free survival with this compound plus fulvestrant compared to fulvestrant alone, reinforcing the drug's effectiveness in a heterogeneous patient population [6].

  • Toxicity and Tolerability Concerns: Real-world studies report higher rates of treatment discontinuation due to adverse events compared to clinical trials [4]. In one single-center review, 85% of patients required treatment discontinuation, with nearly half of these discontinuations directly attributed to adverse events [4]. Hyperglycemia was the most frequent grade 3 adverse event, affecting over half of the patients who experienced severe side effects [4]. The median duration of treatment was significantly shorter in patients who experienced grade 3 adverse events (2 months) compared to those who did not (6.28 months) [4].

Implications for Research and Development

The data around this compound informs both current clinical practice and the future development of PI3K pathway inhibitors.

  • Clinical Practice: The BYLieve trial and subsequent comparative analyses provide evidence supporting the use of this compound + fulvestrant in the post-CDK4/6i setting for patients with PIK3CA-mutated advanced breast cancer [1] [2]. However, the significant toxicity profile necessitates careful patient selection, proactive management of side effects (especially hyperglycemia and rash), and thorough patient counseling regarding the modest benefits and substantial risks, particularly in heavily pre-treated populations [4].

  • Ongoing Drug Development: The recognized tolerability challenges with this compound have spurred the development of next-generation PI3Kα inhibitors. A Phase III clinical trial (INAVO121) is currently recruiting to directly compare inavolisib + fulvestrant versus This compound + fulvestrant in a similar patient population [7]. This head-to-head study will evaluate whether inavolisib offers an improved therapeutic index, with progression-free survival as the primary endpoint [7].

References

alpelisib versus other PI3K inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitors at a Glance

Inhibitor Name Primary Target / Class Key Approved Indications Notable Efficacy Findings Key Safety Profile

| Alpelisib | PI3Kα (α-isoform selective) | HR+/HER2-, PIK3CA-mutated advanced breast cancer [1] [2] | • Superior 6-mo PFS vs. fulvestrant in PIK3CA-mutant BC [2] • Differential efficacy in HNSCC: poorer PFS with H1047R vs. helical domain mutations (1.6 vs. 7.3 mo) [3] [4] | Manageable toxicity profile; common AEs: hyperglycemia, rash, diarrhea [3] [1] | | Inavolisib | PI3Kα (α-isoform selective & mutant-degrader) | Investigated in HR+/HER2-, PIK3CA-mutated advanced breast cancer [5] | • Superior mPFS vs. placebo (15.0 vs. 7.3 mo) in combo with palbociclib/fulvestrant [5] • Induces degradation of mutant p110α, potentially overcoming resistance [5] | Lower incidence of severe AEs (mostly G1/2) vs. other PI3Ki; common AEs: diarrhea, rash [5] | | Buparlisib | Pan-PI3K (α, β, γ, δ) | Previously investigated in HR+ advanced breast cancer [2] | • Favorable ORR in PIK3CA-mutant BC per network meta-analysis [2] • Development limited by toxicity [2] | Significant toxicity (hepatotoxicity, mood alterations) limits clinical use [2] | | Copanlisib | Pan-PI3K (α, β, γ, δ) | Follicular Lymphoma | • Additive/synergistic effects with MEK/ERK inhibitors in spheroid models [6] | IV administration, intermittent dosing mitigates some toxicities [6] | | Duvelisib | PI3Kδ & PI3Kγ | Chronic Lymphocytic Leukemia, Follicular Lymphoma | • Primarily used in hematologic malignancies [6] | Black box warnings for serious infections, diarrhea/colitis, skin reactions [6] |

Experimental Insights and Protocols

For researchers, the methodologies and specific experimental findings from recent studies are crucial for understanding the context of this data.

This compound in Head and Neck Cancer (TRIUMPH Trial)
  • Experimental Protocol: This phase II umbrella trial enrolled patients with recurrent/metastatic head and neck squamous cell carcinoma (R/M HNSCC) with PI3K pathway alterations. Patients received this compound (350 mg orally once daily) until disease progression or unacceptable toxicity. Tumor response was assessed every 8 weeks per RECIST 1.1. Genomic profiling was performed via next-generation sequencing (NGS) on formalin-fixed paraffin-embedded (FFPE) tumor samples [4] [7].
  • Key Findings: The study revealed that the location of the PIK3CA mutation significantly impacts outcomes. Patients with kinase domain mutations (H1047R) had significantly poorer progression-free survival (PFS) compared to those with helical domain mutations (E542K, E545K) (1.6 months vs. 7.3 months, p=0.017). Overall response rates were similar between groups, suggesting the difference lies in the duration of disease control [3] [7].
This compound in Breast Cancer Resistance Models
  • Experimental Protocol: To investigate resistance, T47D breast cancer cells (HR+/HER2-, PIK3CA H1047R mutant) were chronically exposed to increasing concentrations of this compound in vitro to generate resistant subclones (T47DAR). RNA sequencing was used to determine transcriptomic profiles of resistant versus native cells. Cell growth was assessed via MTT assay, and protein level changes were analyzed by Western blotting [1].
  • Key Findings: this compound-resistant cells exhibited constitutively active mTORC1 signaling. This aberrant activation created a metabolic vulnerability, making resistant cells exquisitely sensitive to drugs targeting cancer metabolism, such as dichloroacetate (DCA) and Metformin. The mechanism involves mTORC1-mediated suppression of autophagy, leading to energy stress and critical depletion of aspartate [1]. The following diagram illustrates this resistance mechanism and potential therapeutic strategy.

G A This compound Treatment B Acquisition of Resistance A->B C mTORC1 Hyperactivation B->C D Suppression of Autophagy C->D E Metabolic Vulnerability D->E F Sensitivity to Metabolic Drugs (e.g., DCA, Metformin) E->F

Combination Screening in Tumor Spheroids
  • Experimental Protocol: A high-throughput combinatorial screen was performed using multi-cell type tumor spheroids composed of patient-derived cancer cells, endothelial cells, and mesenchymal stem cells. Four PI3K inhibitors (this compound, inavolisib, copanlisib, duvelisib) were tested alone and in combination with other targeted agents (e.g., MEK, ERK, AKT, mTOR inhibitors). Activity was measured by assessing cell viability after drug treatment [6].
  • Key Findings: The study found that combining a PI3Kα inhibitor (this compound or inavolisib) with a MAPK pathway inhibitor (selumetinib/MEKi or ravoxertinib/ERKi) produced additive or synergistic effects in various solid tumor models. This suggests that vertical inhibition of the PI3K/AKT/mTOR pathway (e.g., PI3Ki + AKTi) or horizontal inhibition of parallel pathways (e.g., PI3Ki + MEKi) are promising strategies to enhance efficacy and overcome resistance [6].

Interpretation and Clinical Relevance

For drug development professionals, the key takeaways are:

  • Mutation Context Matters: The efficacy of this compound is not uniform across all PIK3CA mutations. The H1047R kinase domain mutation may confer poorer response compared to helical domain mutations in HNSCC, a critical consideration for patient stratification in clinical trials [3] [4].
  • Resistance Mechanisms Are Actionable: Acquired resistance to this compound often involves mTORC1 hyperactivation and suppressed autophagy. This creates a codependency and a "metabolic liability" that can be targeted with metabolic drugs, presenting a rational combination therapy strategy [1].
  • Next-Generation Inhibitors: Inavolisib represents an evolution in PI3Kα inhibition. Its dual mechanism—potent inhibition plus degradation of mutant p110α—and its improved safety profile make it a strong candidate, especially in combination regimens for HR+/HER2- breast cancer [5].

References

alpelisib comparative toxicity profile meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Alpelisib from Meta-Analysis

A systematic review and meta-analysis of 11 clinical trials, encompassing 511 patients, provides the following pooled incidence rates for selected adverse events (AEs) associated with this compound [1] [2] [3].

Table 1: Common Adverse Events Associated with this compound (Meta-Analysis of 11 Trials) [1] [2] [3]

Adverse Event All-Grade Incidence Grade 3/4 Incidence
Hyperglycemia 59% 28%
Diarrhea 56% Not Specified
Nausea 44% Not Specified
Rash 38% 10%

Additional Findings from the Meta-Analysis:

  • Treatment Discontinuation: Approximately 18% of patients had to stop treatment due to toxicities [1] [2].
  • Serious AEs: Hyperglycemia was the most common serious adverse event, though this was clearly reported in only one study [1].
  • Treatment-Related Deaths: No treatment-associated deaths were observed across the studies [1] [2] [3].

Mechanism of On-Target Toxicity

The toxicity profile of this compound is largely driven by its "on-target" inhibition of the PI3Kα isoform, which plays a critical role in metabolic homeostasis [4] [5].

  • Hyperglycemia: Inhibition of the PI3K/AKT pathway in insulin-sensitive tissues like the liver and muscle disrupts glucose metabolism, leading to transient insulin resistance and enhanced glycogenolysis. This results in hyperglycemia and compensatory hyperinsulinemia [4] [5].
  • Other Toxicities: Rash and gastrointestinal events (diarrhea, nausea, stomatitis) are also considered common, reversible on-target effects of inhibiting the PI3K pathway [4].

The diagram below illustrates this key mechanism.

G This compound This compound PI3K_Alpha PI3Kα (p110α isoform) This compound->PI3K_Alpha Inhibits Hyperglycemia Hyperglycemia This compound->Hyperglycemia  Leads to AKT AKT / PKB PI3K_Alpha->AKT Activates Glucose_Uptake Normal Cellular Glucose Uptake AKT->Glucose_Uptake

Management Strategies and Recent Developments

Proactive management of toxicities is crucial for maintaining patients on therapy and deriving clinical benefit.

  • Proactive Monitoring and Early Intervention: Given that hyperglycemia can have a very rapid onset (median of 6 days to grade 2-4 hyperglycemia in one study), monitoring should begin within the first week of therapy [5]. Most side-effects are reversible with drug interruption due to the short half-life of these agents, and are manageable with early intervention [4].
  • Management Strategies: An interdisciplinary approach is recommended, including:
    • Patient Education: Comprehensive counseling on the range of potential toxicities [4].
    • Dietary Interventions: Ongoing clinical trials are exploring low-carbohydrate diets and evening dosing to mitigate hyperglycemia [5].
    • Pharmacological Management: Use of medications like metformin and SGLT2 inhibitors to manage hyperglycemia [5].
  • Next-Generation Inhibitors: The significant toxicity profile of orthosteric inhibitors like this compound has driven the development of allosteric, mutant-selective PI3Kα inhibitors (e.g., STX-478, RLY-2608) [6]. These agents are designed to selectively target the mutant form of PIK3CA while sparing the wild-type enzyme, which is expected to lead to a much-improved safety and tolerability profile by minimizing on-target wild-type toxicities like hyperglycemia [6].

References

Efficacy of Alpelisib: Clinical Trials vs. Real-World Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the progression-free survival (PFS) data for alpelisib from its pivotal clinical trial and subsequent real-world studies.

Study / Cohort Patient Population & Prior Therapy Treatment Median PFS (months) Key Findings
SOLAR-1 (Clinical Trial) [1] [2] PIK3CA-mutated, HR+/HER2- ABC; progressed on/after aromatase inhibitor This compound + Fulvestrant 11.0 PFS nearly doubled vs. fulvestrant alone (5.7 mos); established efficacy in a clinical trial setting [1] [2].
BYLieve (Cohort A) [3] [4] PIK3CA-mutated, HR+/HER2- ABC; immediate prior therapy was CDK4/6i + AI This compound + Fulvestrant 7.3 Confirmed efficacy in patients after CDK4/6i therapy; 6-month PFS rate was 54.6% [3].
Real-World Matched Cohort [3] PIK3CA-mutated, HR+/HER2- ABC; progressed on CDK4/6i + hormone therapy Standard of Care Therapies 3.7 Highlights the PFS benefit of this compound + fulvestrant over real-world standard treatments in a matched analysis [3].
Single-Institution Study [5] [6] Heavily pre-treated PIK3CA-mutated, HR+/HER2- MBC (median 3 prior lines) This compound + Fulvestrant N/R Showed a more modest overall response rate (ORR) of 12.5%; median duration of response was 5.77 months [5] [6].

ABC = Advanced Breast Cancer; MBC = Metastatic Breast Cancer; CDK4/6i = CDK4/6 inhibitor; AI = Aromatase Inhibitor; N/R = Not Reported

Experimental Protocols in Key Studies

The data in the table above comes from studies with distinct designs and methodologies:

  • SOLAR-1 Trial [1] [2]: This was a phase 3, randomized, double-blind, placebo-controlled trial—the gold standard for establishing efficacy. It enrolled 572 men and postmenopausal women. The primary endpoint was investigator-assessed PFS in the cohort with PIK3CA mutations, evaluated according to RECIST v1.1 criteria.
  • Real-World Studies [5] [3] [6]: These were typically retrospective, single-institution chart reviews. For example, one study involved an in-depth hand-review of electronic records for 27 patients [5] [6]. Outcomes like treatment response were determined by the study investigators through personal review of scans based on RECIST v1.1, but the assessment intervals were decided by treating physicians based on clinical judgment rather than a fixed protocol [5] [6].

Safety and Tolerability in the Real World

Real-world data consistently highlights significant toxicity challenges with this compound that impact treatment duration [5] [6]:

  • High Rate of Adverse Events: In one study of 27 patients, 88.9% experienced any grade adverse event, and 50% experienced a Grade 3 adverse event [5] [6].
  • Common Toxicities: Hyperglycemia (59.3%), nausea (40.7%), diarrhea (37.0%), fatigue (25.9%), and rash (22.2%) were frequent. Hyperglycemia was the most common severe event [5] [6].
  • Impact on Treatment: About 52% of patients required dose interruption or reduction, and 47.8% of discontinuations were due to adverse events. The median treatment duration was only 2 months in patients who experienced Grade 3 adverse events [5] [6].

PI3K Pathway and this compound's Mechanism of Action

This compound is an alpha-specific inhibitor of PI3K. The diagram below illustrates the signaling pathway it targets.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PIK3CA_WT PI3K (p110α/p85) RTK->PIK3CA_WT Activates PIP2 PIP₂ PIK3CA_WT->PIP2 Phosphorylates PIK3CA_Mut PI3K (p110α/p85) PIK3CA Mutant PIK3CA_Mut->PIP2 Constitutively phosphorylates PIP3 PIP₃ PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR CellProcess Cell Growth, Proliferation, Survival mTOR->CellProcess This compound This compound (PI3Kα inhibitor) This compound->PIK3CA_WT Inhibits This compound->PIK3CA_Mut Inhibits

The PIK3CA gene encodes the p110α catalytic subunit of PI3Kα. In approximately 40% of HR+/HER2- breast cancers, activating mutations in PIK3CA lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting tumor cell growth, proliferation, and survival, and contributing to resistance to endocrine therapy [7] [4] [2]. This compound selectively targets and inhibits the mutant p110α protein, blocking this oncogenic signaling.

Key Takeaways for Researchers and Clinicians

  • Efficacy Context: Real-world evidence confirms that this compound provides a clinically meaningful PFS benefit over standard therapies after CDK4/6 inhibitor progression, though the magnitude of benefit may be more modest than initially seen in the clinical trial population [5] [3] [6].
  • Toxicity Management is Critical: The high rate of treatment modifications and discontinuations in real-world cohorts underscores that managing adverse events—particularly hyperglycemia and rash—is essential for allowing patients to remain on therapy long enough to derive benefit [5] [6].
  • Comparative Data Gap: The search results did not provide direct real-world comparative data for this compound versus other PI3K inhibitors (e.g., buparlisib, taselisib). One network meta-analysis of clinical trials suggested that this compound and buparlisib had superior efficacy and safety profiles, but this was not based on real-world evidence [7].

References

alpelisib efficacy CDK4/6 inhibitor resistant disease

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Alpelisib in CDK4/6i-Resistant Disease

Trial / Cohort Description Patient Population Key Efficacy Endpoints Experimental Data Source

| BYLieve (Cohort A) [1] | HR+/HER2-, PIK3CA-mutated ABC; progression on prior CDK4/6i + AI | Median PFS: 7.3 months 6-month PFS Rate: 54.6% Comparison (Real-World): Median PFS 3.7 months; 6-month PFS 40.1% [1] | Clinical trial (Phase 2) | | BYLieve (Subgroup) [2] | As above; analyzed by duration of prior CDK4/6i therapy | PFS: No significant difference between subgroups (high vs. low duration of prior CDK4/6i) [2] | Clinical trial (Phase 2) |

Mechanism of Action and Rationale for Combination

The efficacy of this compound in this setting is grounded in the understanding of resistance mechanisms to CDK4/6 inhibitors. A key pathway involved in resistance is the PI3K/AKT/mTOR signaling cascade [3] [4]. The diagram below illustrates the central role of the PI3K pathway and the mechanism of this compound.

architecture GPCR Growth Factor Receptor (e.g., ER) PIK3CA PI3K (p110α subunit) (Mutated in ~40% of HR+ BC) GPCR->PIK3CA Activates PIP3 PIP3 PIK3CA->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CyclinD Cyclin D mTOR->CyclinD Promotes Synthesis CDK4_6 CDK4/6 Rb Rb Protein CDK4_6->Rb Phosphorylates CyclinD->CDK4_6 Binds/Activates E2F E2F Transcription Factor Rb->E2F Inactivates (No drug) Rb->E2F Releases (With phosphorylation) CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Drives This compound This compound (PI3K inhibitor) This compound->PIK3CA Inhibits CDK4_6i CDK4/6 Inhibitor\n(e.g., Palbociclib) CDK4_6i->CDK4_6 Inhibits

The molecular rationale for using this compound after CDK4/6 inhibitor failure is twofold:

  • Overcoming Resistance: Activation of the PI3K pathway is a recognized mechanism of resistance to CDK4/6 inhibitors [3] [4]. By inhibiting PI3K, this compound targets this escape pathway.
  • Synergistic Effect: Preclinical studies, including in colorectal cancer models, suggest that combining PI3K and CDK4/6 inhibition can have a synergistic anti-proliferative effect, leading to more comprehensive suppression of signaling and increased apoptosis [5].

Key Considerations for Clinical and Research Application

  • Biomarker-Driven Selection: The efficacy of this compound is contingent upon the presence of a PIK3CA mutation [1] [6]. Next-generation sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA) is essential after progression on a CDK4/6 inhibitor to identify eligible patients [6] [7].
  • Safety and Tolerability: The this compound and fulvestrant combination has a distinct toxicity profile. Key adverse events include hyperglycemia, rash, and diarrhea [1] [2]. Patient comorbidities (e.g., pre-existing diabetes) and proactive management strategies are critical for maintaining treatment adherence.
  • Evolving Treatment Landscape: this compound is one of several options in the post-CDK4/6 inhibitor setting. Other strategies include the AKT inhibitor capivasertib + fulvestrant, oral SERDs (e.g., elacestrant), and continuation of a different CDK4/6 inhibitor with changed endocrine therapy [6]. Treatment selection is personalized based on mutation status, disease burden, prior therapy duration, and patient fitness [6].

References

Alpelisib Combination Therapy Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Combination Therapies in Preclinical and Clinical Studies

Combination Partner Cancer Type / Context Key Findings / Efficacy Summary Model / Study Type
mTOR inhibitor (MLN0128) PIK3CA-mutated Hepatocellular Carcinoma (HCC) Synergistically suppressed HCC cell growth; caused tumor regression in vivo [1]. Preclinical (mouse models, human cell lines)
CDK4/6 inhibitor (Palbociclib) PIK3CA-mutated Hepatocellular Carcinoma (HCC) Synergistically suppressed HCC cell growth; caused tumor regression in vivo [1]. Preclinical (mouse models, human cell lines)
Anti-HER2 agents (Trastuzumab, Pertuzumab) HER2-positive, PIK3CA-mutated Breast Cancer Enhanced antitumor efficacy in vitro; delayed tumor growth in vivo; overcomes resistance to HER2 blockade [2]. Preclinical (cell lines, xenograft models)
NOS inhibitor (L-NMMA) + Taxane Metaplastic Breast Cancer (MpBC) NOS blockade potentiated response to alpelisib and taxane; decreased chemoresistance and improved survival in patient-derived models [3]. Preclinical (cell lines, patient-derived xenografts)
Immunotherapy (Pembrolizumab, Nivolumab) PIK3CA-mutated Head and Neck Squamous Cell Carcinoma (HNSCC) Led to sustained partial or complete metabolic responses in case studies of patients with advanced, treatment-refractory disease [4]. Clinical (case reports)

Table 2: Efficacy and Resistance Data from Preclinical Models

Study Focus Model / Cell Line Key Experimental Outcomes Citation
Synergy with mTOR or CDK4/6 inhibition c-Met/H1047R mouse HCC model Combination with MLN0128 or Palbociclib: Caused tumor regression. This compound alone: Slowed tumor growth but did not cause regression [1]. [1]
Overcoming anti-HER2 resistance PIK3CA-mutant HER2+ cell lines (HCC1954, KPL4, JMT1) This compound + Trastuzumab/Pertuzumab: Enhanced growth inhibition compared to single agents. Single anti-HER2 therapy: Less effective in PIK3CA-mutant cells [2]. [2]
Mechanisms of Acquired Resistance HCC1954 and KPL4 derivatives with acquired this compound resistance Identified AKR1C1: Gene associated with resistance in vitro and poor prognosis in HER2+ BC patients. Resistance involved processes like oxidation reduction and immune response [2]. [2]

Detailed Experimental Protocols

The following methodologies are compiled from key studies referenced in the tables.

1. In Vivo Efficacy Study in HCC Models [1]

  • Objective: Evaluate the therapeutic efficacy of this compound alone and in combination in murine HCC models.
  • Animal Model: Mice with HCC induced by hydrodynamic injection of oncogenic combinations (e.g., c-Met/PIK3CA(H1047R)).
  • Dosing Regimen:
    • Treatment started 10 weeks post-injection.
    • This compound: Administered daily.
    • Combination agents: mTOR inhibitor MLN0128 or CDK4/6 inhibitor palbociclib.
  • Endpoint Analysis:
    • Tumor burden: Estimated by total liver weight.
    • Survival: Monitored until development of large abdominal masses.
    • Molecular analysis: Western blotting of liver tissues to assess pathway inhibition (p-AKT, p-ERK).

2. In Vitro Synergy and Resistance Studies in HER2+ Breast Cancer [2]

  • Objective: Investigate the efficacy of this compound with anti-HER2 therapy and model acquired resistance.
  • Cell Culture: PIK3CA mutant (HCC1954, KPL4) and wild-type (BT474, SKBR3) HER2+ breast cancer cell lines.
  • Growth Inhibition Assay (MTT Assay):
    • Cells seeded in 24-well plates and treated with serial dilutions of drugs (e.g., this compound, trastuzumab, pertuzumab) for 7 days.
    • IC50 values calculated using non-linear regression models.
  • Generation of Resistant Cell Lines:
    • Cells chronically exposed to increasing concentrations of this compound alone or with trastuzumab.
  • Downstream Analysis:
    • Western Blotting: Analyzed protein levels of key PI3K pathway components (p-AKT, p-S6).
    • RNA Sequencing: Determined transcriptomic profiles of parental and resistant derivatives to identify resistance-associated genes.

Signaling Pathways and Mechanisms

The efficacy of this compound combinations often relies on targeting complementary or resistance pathways. The diagram below illustrates the core PI3K pathway and the points of intervention for the discussed combination therapies.

G cluster_pathway Core PI3K-AKT-mTOR Pathway cluster_inhibitors Combination Therapy Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIK3CA_mut PIK3CA Mutation (Constitutive Activation) PIK3CA_mut->PI3K Drives PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth This compound This compound (PI3Kα inhibitor) This compound->PI3K Inhibits mTORi mTOR Inhibitor (e.g., MLN0128) mTORi->mTOR Inhibits CDK4_6i CDK4/6 Inhibitor (e.g., Palbociclib) CDK4_6i->Cell_Growth Inhibits Cell Cycle HER2i Anti-HER2 Therapy (e.g., Trastuzumab) HER2i->RTK Inhibits Upstream Signal NOSi NOS Inhibitor (e.g., L-NMMA) NOSi->PIK3CA_mut Sensitizes Immuno Immunotherapy (e.g., Pembrolizumab) Immuno->Cell_Growth Enhances Immune Response

Key Insights for Research and Development

  • Broad potential beyond breast cancer: Preclinical data supports investigating this compound in cancers like HCC and HNSCC, particularly those with PIK3CA mutations [1] [5] [4].
  • Overcoming therapeutic resistance: A key rationale for combinations is countering resistance to targeted therapies (e.g., anti-HER2 in breast cancer) or to this compound itself [2].
  • On-target toxicities are a challenge: Hyperglycemia and rash are common class-effects of PI3K inhibition. Research into management strategies, like prophylactic metformin, is crucial [6].

References

Real-World Outcomes & Cost-Effectiveness of Alpelisib

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate data on how Alpelisib performs in clinical practice and its economic evaluation.

Study Feature Real-World Study (Roswell Park, 2022) [1]
Patient Population HR+/HER2-, PIK3CA-mutated metastatic breast cancer
Sample Size 27 patients
Median Treatment Lines Prior to this compound 3 lines (range: 1 to 7)
Overall Response Rate (ORR) 12.5% (3 out of 24 assessable patients)
Treatment Discontinuation due to AEs 47.8% (11 out of 23 who discontinued)
Any Grade Adverse Events (AEs) 88.9% of patients
Most Common AEs Hyperglycemia (59.3%), Nausea (40.7%), Diarrhea (37.0%)
Grade 3/4 AEs 50% of patients (Hyperglycemia was most common)
Dose Modifications 51.9% of patients required dose interruption/reduction
Analysis Feature Cost-Effectiveness Analysis (ISPOR, 2023) [2]
Setting & Perspective Healthcare payer perspective in Qatar
Intervention This compound + Fulvestrant
Comparators Palbociclib + Fulvestrant, Abemaciclib + Fulvestrant, Everolimus + Exemestane
Model Type Partition Survival Model (with PFS, PPS, and Dead states)
Efficacy Data Source SOLAR-1 and BYLieve clinical trials
Key Result (vs Palbociclib + Fulvestrant) ICER: $45,490 per QALY
Key Result (vs Abemaciclib + Fulvestrant) ICER: $11,876 per QALY
Key Result (vs Everolimus + Exemestane, post-CDK4/6i) ICER: $147,657 per QALY
Conclusion Considered cost-effective in Qatar within the assumed threshold (1x to 3x GDP per capita) [2]

Experimental Data and Methodologies

For your research, here are the methodologies from the key studies cited above.

Real-World Outcomes Study Protocol [1]
  • Study Design: A single-institution, retrospective chart review.
  • Data Collection: Clinical data was extracted from electronic health records for patients treated from May 2019 to January 2022.
  • Patient Eligibility: Adults with HR+/HER2-, PIK3CA-mutated metastatic breast cancer treated with this compound (combined with Fulvestrant).
  • Outcome Assessment: Tumor response was evaluated by the study investigators using RECIST v1.1 criteria based on scans performed as part of routine clinical care. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
  • Statistical Analysis: Statistical analyses, including overall survival (OS) and progression-free survival (PFS), were performed using SAS software and Kaplan-Meier methods.
Cost-Effectiveness Analysis Model Structure [2]
  • Model Framework: A partition survival model with three health states: Progression-Free, Progressed Disease, and Dead.
  • Clinical Inputs: Probabilities of progression and survival were derived from parametric survival curves fitted to data from the SOLAR-1 clinical trial. Utility values (health-related quality of life weights) and probabilities of adverse events were also sourced from the trial and supporting literature.
  • Cost Inputs: The analysis used local cost data where available. When local data was unavailable, costs from the United Kingdom were adapted for the Qatari setting.
  • Analysis: The model calculated total costs, total Quality-Adjusted Life Years (QALYs), and the Incremental Cost-Effectiveness Ratio (ICER) for this compound + Fulvestrant compared to other standard treatments.

PI3Kα Signaling Pathway and this compound's Mechanism

The diagram below illustrates the signaling pathway that this compound targets and its role in cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) PIK3CA PI3K (p110α subunit) (Encoded by PIK3CA gene) RTK->PIK3CA Activates PIP3 PIP3 PIK3CA->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIK3CA Substrate AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcess Cell Growth, Proliferation, Survival mTORC1->CellProcess PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) This compound This compound (PI3Kα inhibitor) This compound->PIK3CA Inhibits Everolimus Everolimus (mTORC1 inhibitor) Everolimus->mTORC1 Inhibits

This diagram shows that this compound specifically inhibits the p110α subunit of PI3K, a key node in a pathway frequently dysregulated in cancer [3]. This pathway is also targeted by Everolimus, which acts further downstream on mTORC1.

Key Insights for Researchers

  • Real-World Effectiveness is Modest: The real-world study confirms that this compound has anti-tumor activity in a heavily pre-treated population. However, the overall response rate was lower than that reported in the pivotal SOLAR-1 clinical trial (12.5% vs. 26.6% in SOLAR-1 for the mutant cohort) [1]. This highlights the impact of patient selection in trial versus real-world settings.
  • Toxicity is a Major Clinical Challenge: The high rates of hyperglycemia and other adverse events leading to frequent dose modifications and treatment discontinuations underscore the need for proactive management and careful patient selection in clinical practice [1].
  • Context-Dependent Cost-Effectiveness: The cost-effectiveness of this compound is not absolute but depends on the local cost environment, willingness-to-pay thresholds, and the specific treatments being compared [2]. Furthermore, a broader systematic review suggests that underestimating adverse event costs in oncology cost-effectiveness models can significantly alter conclusions, a factor that should be carefully considered in future economic evaluations of this compound [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

441.14463062 g/mol

Monoisotopic Mass

441.14463062 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08W5N2C97Q

Drug Indication

Alpelisib is indicated in combination with fulvestrant to treat postmenopausal women, and men, with advanced or metastatic breast cancer. This cancer must be hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, and PIK3CA­ mutated. The cancer must be detected by an FDA-approved test following progression on or after an endocrine-based regimen. Alpelisib is also used to treat adult and pediatric patients two years of age and older with severe manifestations of PIK3CA-Related Overgrowth Spectrum (PROS) who require systemic therapy. This indication is approved under accelerated approval based on response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s).
Piqray is indicated in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with a PIK3CA mutation after disease progression following endocrine therapy as monotherapy (see section 5. 1).
Treatment of PIK3CA related overgrowth spectrum
Treatment of Fallopian tube carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of ovarian carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of peritoneal carcinoma (excluding blastomas and sarcomas)
Treatment of breast cance

Livertox Summary

Alpelisib is an oral selective inhibitor of the phosphoinositol-3-kinase (PIK3) which is mutated in several forms of solid tumors and is approved for use in specific forms of advanced or metastatic breast cancer. Serum aminotransferase elevations are common during alpelisib therapy but clinically apparent liver injury with jaundice has not been reported with its use and must be rare, if it occurs at all.

Drug Classes

Antineoplastic Agents, Kinase Inhibitors

Mechanism of Action

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα.

Absorption Distribution and Excretion

Alpelisib reached a peak concentration in plasma of 1320±912ng/mL after 2 hours. Alpelisib has an AUClast of 11,100±3760h ng/mL and an AUCINF of 11,100±3770h ng/mL. A large, high fat meal increases the AUC by 73% and Cmax by 84% while a small, low fat meal increases the AUC by 77% and Cmax by 145%.
36% of an oral dose is eliminated as unchanged drug in the feces and 32% as the primary metabolite BZG791 in the feces. About 2% of an oral dose is eliminated in the urine as unchanged drug and 7.1% as the primary metabolite BZG791. In total 81% of an oral dose is eliminated in the feces and 14% is eliminated in the urine.
The apparent volume of distribution at steady state is 114L.
The mean apparent oral clearance was 39.0L/h. The predicted clearance is 9.2L/hr under fed conditions.

Metabolism Metabolites

Alpelisib is metabolized by hydrolysis reactions to form the primary metabolite. It is also metabolized by CYP3A4. The full metabolism of Alpelisib has yet to be determined but a series of reactions have been proposed. The main metabolic reaction is the substitution of an amine group on alpelisib for a hydroxyl group to form a metabolite known as M4 or BZG791. Alpelisib can also be glucuronidated to form the M1 and M12 metabolites.

Wikipedia

Alpelisib
Theasinensin_B

Biological Half Life

The mean half life of alprelisib is 8 to 9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Azab F, Vali S, Abraham J, Potter N, Muz B, de la Puente P, Fiala M, Paasch J, Sultana Z, Tyagi A, Abbasi T, Vij R, Azab AK. PI3KCA plays a major role in multiple myeloma and its inhibition with BYL719 decreases proliferation, synergizes with other therapies and overcomes stroma-induced resistance. Br J Haematol. 2014 Jan 9. doi: 10.1111/bjh.12734. [Epub ahead of print] PubMed PMID: 24405121.
2: Brady SW, Zhang J, Seok D, Wang H, Yu D. Enhanced PI3K p110α Signaling Confers Acquired Lapatinib Resistance That Can Be Effectively Reversed by a p110α-Selective PI3K Inhibitor. Mol Cancer Ther. 2014 Jan;13(1):60-70. doi: 10.1158/1535-7163.MCT-13-0518. Epub 2013 Nov 18. PubMed PMID: 24249715; PubMed Central PMCID: PMC3902650.
3: Garrett JT, Sutton CR, Kurupi R, Bialucha CU, Ettenberg SA, Collins SD, Sheng Q, Wallweber J, Defazio-Eli L, Arteaga CL. Combination of antibody that inhibits ligand-independent HER3 dimerization and a p110α inhibitor potently blocks PI3K signaling and growth of HER2+ breast cancers. Cancer Res. 2013 Oct 1;73(19):6013-23. doi: 10.1158/0008-5472.CAN-13-1191. Epub 2013 Aug 5. PubMed PMID: 23918797; PubMed Central PMCID: PMC3790862.
4: Elkabets M, Vora S, Juric D, Morse N, Mino-Kenudson M, Muranen T, Tao J, Campos AB, Rodon J, Ibrahim YH, Serra V, Rodrik-Outmezguine V, Hazra S, Singh S, Kim P, Quadt C, Liu M, Huang A, Rosen N, Engelman JA, Scaltriti M, Baselga J. mTORC1 inhibition is required for sensitivity to PI3K p110α inhibitors in PIK3CA-mutant breast cancer. Sci Transl Med. 2013 Jul 31;5(196):196ra99. doi: 10.1126/scitranslmed.3005747. PubMed PMID: 23903756.
5: Furet P, Guagnano V, Fairhurst RA, Imbach-Weese P, Bruce I, Knapp M, Fritsch C, Blasco F, Blanz J, Aichholz R, Hamon J, Fabbro D, Caravatti G. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013 Jul 1;23(13):3741-8. doi: 10.1016/j.bmcl.2013.05.007. Epub 2013 May 14. Erratum in: Bioorg Med Chem Lett. 2013 Aug 15;23(16):4723. PubMed PMID: 23726034.
6: Young CD, Pfefferle AD, Owens P, Kuba MG, Rexer BN, Balko JM, Sánchez V, Cheng H, Perou CM, Zhao JJ, Cook RS, Arteaga CL. Conditional loss of ErbB3 delays mammary gland hyperplasia induced by mutant PIK3CA without affecting mammary tumor latency, gene expression, or signaling. Cancer Res. 2013 Jul 1;73(13):4075-85. doi: 10.1158/0008-5472.CAN-12-4579. Epub 2013 Apr 30. PubMed PMID: 23633485; PubMed Central PMCID: PMC3702683.

Explore Compound Types